molecular formula C10H13N3O B1527245 1-(4-Amino-3-methylphenyl)imidazolidin-2-one CAS No. 1249448-99-4

1-(4-Amino-3-methylphenyl)imidazolidin-2-one

Katalognummer: B1527245
CAS-Nummer: 1249448-99-4
Molekulargewicht: 191.23 g/mol
InChI-Schlüssel: CGBSCYBVZWEMTA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-Amino-3-methylphenyl)imidazolidin-2-one is a chemical compound with the molecular formula C10H13N3O and a molecular weight of 191.23 g/mol . This product is intended for research applications and is strictly labeled as For Research Use Only. It is not intended for diagnostic or therapeutic uses in humans or animals. The compound features an imidazolidin-2-one core, a privileged scaffold in medicinal chemistry and drug discovery . This structural motif is a well-established pivotal functionality found in a plethora of bioactive compounds and several FDA-approved drugs . Researchers are increasingly exploring novel derivatives containing this scaffold for their attractive biological activities, which include investigating potential anti-cancer and anti-tumor properties . The presence of the aromatic amino group in its structure provides a versatile handle for further chemical modification, making it a valuable building block for the synthesis of more complex molecules for biological evaluation and the development of structure-activity relationships (SAR) . As a research chemical, it offers scientists a key intermediate to explore new chemical space in the development of pharmacologically active agents.

Eigenschaften

IUPAC Name

1-(4-amino-3-methylphenyl)imidazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O/c1-7-6-8(2-3-9(7)11)13-5-4-12-10(13)14/h2-3,6H,4-5,11H2,1H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGBSCYBVZWEMTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N2CCNC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Physicochemical Profiling of 1-(4-Amino-3-methylphenyl)imidazolidin-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-(4-Amino-3-methylphenyl)imidazolidin-2-one (CAS: 1249448-99-4) is a bifunctional organic compound characterized by an aromatic amine fused to a cyclic urea moiety. This technical guide provides a comprehensive analysis of its physicochemical properties, detailing the mechanistic causality behind its behavior in aqueous and organic environments. By deconstructing the molecule into its constituent pharmacophores, we establish a predictive framework for its acidity (pKa) and lipophilicity (LogP), followed by rigorous, self-validating experimental protocols for empirical verification.

Structural & Quantitative Data Summary

The fundamental properties of the compound are summarized below. Due to the specialized nature of this molecule, thermodynamic parameters such as pKa and LogP are derived mechanistically from its primary substructures[1].

PropertyValueSource / Methodology
CAS Number 1249448-99-4Chemical Registry[1]
Molecular Formula C10H13N3OExact Mass Computation[1]
Molecular Weight 191.23 g/mol Computed[1]
SMILES Cc1cc(ccc1N)N1CCNC1=OStructural Analysis[2]
Estimated pKa ~4.44 (Basic)Extrapolated from o-toluidine[3]
Estimated LogP 0.60 - 0.90Fragment-based estimation[4]

Mechanistic Causality of Physicochemical Properties

To understand the physicochemical behavior of 1-(4-Amino-3-methylphenyl)imidazolidin-2-one, we must analyze the electronic and steric contributions of its two primary domains: the o-toluidine derivative and the imidazolidin-2-one ring.

PropertyLogic Mol 1-(4-Amino-3-methylphenyl) imidazolidin-2-one Sub1 o-Toluidine Moiety (Aromatic Amine) Mol->Sub1 Sub2 Imidazolidin-2-one (Cyclic Urea) Mol->Sub2 Prop1 Weak Base (pKa ~4.4) Aniline N lone pair Sub1->Prop1 Prop2 Lipophilic (LogP ~1.3) Aromatic Ring Sub1->Prop2 Prop3 Polar (LogP ~ -0.7) H-Bond Network Sub2->Prop3 Prop4 Neutral (pKa ~0.1) Resonance stabilized Sub2->Prop4 Result Overall Profile: LogP ~0.8 | pKa ~4.4 High Aqueous Solubility Prop1->Result Prop2->Result Prop3->Result Prop4->Result

Logical derivation of the physicochemical properties of 1-(4-Amino-3-methylphenyl)imidazolidin-2-one.

  • Acid-Base Chemistry (pKa): The molecule contains two distinct nitrogen environments. The imidazolidin-2-one ring is a cyclic urea. Because the lone pairs on the urea nitrogens are highly delocalized into the adjacent carbonyl oxygen via resonance, this moiety is exceptionally non-basic (conjugate acid pKa ~0.1), as established by the [5]. Consequently, it remains strictly neutral under physiological conditions. Conversely, the primary amine on the phenyl ring acts as an o-toluidine analog. The experimental pKa of o-toluidine is 4.44[3]. The electron-donating methyl group at the ortho position slightly increases electron density on the amine, while the distant imidazolidin-2-one group exerts a negligible inductive pull. Thus, the molecule functions as a weak base with a primary pKa of approximately 4.4.

  • Lipophilicity (LogP): The partition coefficient is a delicate balance of the molecule's hydrophobic and hydrophilic regions. The o-toluidine fragment is moderately lipophilic, with a known LogP of 1.3[3]. However, the imidazolidin-2-one fragment is highly polar, acting as both a strong hydrogen bond donor and acceptor, with a LogP of -0.70[4]. The fusion of these fragments yields an overall estimated LogP between 0.6 and 0.9. This places the compound in an optimal physicochemical space—lipophilic enough to permeate lipid bilayers, yet polar enough to maintain excellent aqueous solubility.

Experimental Protocols: Self-Validating Workflows

Protocol A: Potentiometric Titration for pKa Determination

Objective: To empirically determine the basic pKa of the primary amine group.

  • Electrode Calibration: Calibrate a glass pH electrode using standard IUPAC buffers (pH 4.0, 7.0, 10.0) at a strictly controlled temperature of 25.0 ± 0.1 °C.

    • Causality: Acid dissociation constants are highly temperature-dependent. Strict thermoregulation prevents thermodynamic drift during the assay.

  • Sample Preparation: Dissolve 3.0 mg of the compound in 15 mL of a 0.15 M KCl aqueous solution.

    • Causality: The 0.15 M KCl matrix standardizes the ionic strength of the solution to mimic physiological conditions, ensuring that activity coefficients remain constant throughout the titration.

  • Acidification: Lower the initial pH to ~2.0 using 0.1 M HCl.

    • Validation Check: At pH 2.0, the amine (pKa ~4.4) will be >99% protonated. This ensures the titration captures the complete deprotonation curve.

  • Titration: Titrate with 0.1 M KOH in 0.05 mL increments under a continuous nitrogen sparge.

    • Causality: Nitrogen gas displaces dissolved oxygen and prevents atmospheric CO2 from forming carbonic acid in the solvent, which would artificially lower the pH and skew the inflection point.

  • Data Synthesis: Plot the first derivative (dpH/dV) against the titrant volume. The pKa is derived from the pH at the half-equivalence point.

Protocol B: Shake-Flask Method for LogP Determination

Objective: To measure the true partition coefficient (unionized form) between 1-octanol and water.

  • Solvent Pre-saturation: Vigorously stir equal volumes of HPLC-grade 1-octanol and 50 mM aqueous phosphate buffer (pH 7.4) for 24 hours at 25 °C. Allow the phases to separate completely.

    • Causality: 1-octanol and water are partially miscible. Pre-saturation prevents volume shifts during the actual experiment, which would invalidate the concentration calculations.

    • Expert Insight: A buffer pH of 7.4 is deliberately chosen because it is exactly 3 units above the compound's estimated pKa of 4.4[3]. This guarantees that >99.9% of the molecules are in their neutral, unionized state, ensuring we measure the true LogP rather than the distribution coefficient (LogD).

  • Sample Spiking: Dissolve the compound in the pre-saturated 1-octanol phase to achieve a stock concentration of 100 µg/mL.

  • Equilibration: In a borosilicate glass centrifuge tube, combine 5 mL of the spiked octanol with 5 mL of the pre-saturated buffer. Shake mechanically at 25 °C for 60 minutes.

  • Phase Separation: Centrifuge the mixture at 3000 rpm for 15 minutes.

    • Validation Check: Centrifugation is mandatory to break any micro-emulsions formed during shaking. Failure to do so results in artificially high aqueous concentrations due to suspended octanol micro-droplets.

  • Quantification: Sample both phases using separate glass syringes. Quantify the analyte concentration using HPLC-UV at its maximum absorbance wavelength.

  • Calculation: Calculate LogP using the formula: LogP = log10([Concentration in Octanol] / [Concentration in Buffer]).

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 7242, o-Toluidine". PubChem Database. URL:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 8453, 2-Imidazolidinone". PubChem Database. URL:[Link]

  • Cheméo. "Chemical Properties of 2-Imidazolidinone (CAS 120-93-4)". Cheméo Database. URL:[Link]

Sources

Molecular Architecture and Synthetic Utility of CAS 1249448-99-4: A Privileged Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the strategic selection of bifunctional building blocks is paramount for constructing complex, target-specific pharmacophores. CAS 1249448-99-4 , chemically identified as 1-(4-amino-3-methylphenyl)imidazolidin-2-one, represents a highly versatile synthetic intermediate . By fusing an electron-rich substituted aniline with a cyclic urea (imidazolidin-2-one) moiety, this compound serves as a critical precursor for the synthesis of diarylhydantoins (e.g., non-steroidal antiandrogens) and novel kinase inhibitor scaffolds .

This technical guide provides an in-depth analysis of the molecule's 3D conformation, physicochemical properties, and field-proven experimental protocols, empowering medicinal chemists to seamlessly integrate this scaffold into their drug development pipelines.

Molecular Architecture & 3D Conformation

The structural topology of CAS 1249448-99-4 is governed by the interplay between its two primary ring systems: the imidazolidin-2-one ring and the 3-methylaniline system.

Conformational Dynamics
  • The Cyclic Urea (Imidazolidin-2-one) Ring: Imidazolidin-2-one is a cyclic urea derivative . The lone pairs on the nitrogen atoms are highly delocalized into the carbonyl π -system. This resonance confers significant double-bond character to the C–N bonds, restricting rotation and forcing the five-membered ring into a nearly planar or slight envelope conformation to maximize orbital overlap .

  • The Dihedral Twist (N-Phenyl Bond): The bond connecting the imidazolidinone nitrogen to the phenyl ring is the molecule's primary rotatable bond. Due to steric repulsion between the ortho-hydrogens of the phenyl ring and the adjacent protons on the imidazolidinone ring, the two ring systems cannot achieve perfect coplanarity. Instead, they adopt a twisted 3D conformation. This dihedral angle is a critical determinant of the molecule's spatial footprint when binding to a target protein's hydrophobic pocket.

  • Steric and Electronic Effects of Substituents: The primary amine (-NH 2​ ) at the 4-position is electronically activated by the electron-donating inductive effect (+I) of the adjacent 3-methyl group. However, this methyl group also introduces localized steric hindrance, which must be accounted for when designing downstream cross-coupling reactions.

Quantitative Data Summary

To facilitate rapid integration into cheminformatics databases and computational models, the core physicochemical properties of CAS 1249448-99-4 are summarized below.

PropertyValueCausality / Significance in Drug Design
CAS Number 1249448-99-4Unique identifier for procurement and database indexing .
Molecular Formula C 10​ H 13​ N 3​ ODefines the atomic composition.
Molecular Weight 191.23 g/mol Low molecular weight (<200 Da) makes it an ideal fragment for Fragment-Based Drug Discovery (FBDD) .
SMILES Cc1cc(ccc1N)N1CCNC1=OEnables automated generation of 3D conformers in molecular modeling suites .
H-Bond Donors 2 (Primary amine -NH 2​ )Critical for establishing target binding interactions and improving aqueous solubility.
H-Bond Acceptors 2 (Carbonyl O, Amine N)Participates in dipole interactions within protein active sites .
Rotatable Bonds 1 (N-Phenyl bond)Governs the primary conformational flexibility and entropy penalty upon target binding.

Synthetic Workflows & Downstream Applications

CAS 1249448-99-4 is typically synthesized via the urea formation of 3-methyl-4-nitroaniline followed by catalytic hydrogenation. Once isolated, the primary aniline serves as a versatile nucleophile.

SynthFlow N1 3-Methyl-4-nitroaniline N2 Nitro-Intermediate N1->N2 Chloroethyl isocyanate Base, Heat N3 CAS 1249448-99-4 (Core Scaffold) N2->N3 Catalytic Hydrogenation (Pd/C, H2) N4 Diarylhydantoins (Antiandrogens) N3->N4 Cross-Coupling (Pd Catalyst) N5 Amide Derivatives (Kinase Inhibitors) N3->N5 Acylation (HATU/DIPEA)

Caption: Synthetic pathway and downstream medicinal chemistry applications of CAS 1249448-99-4.

Experimental Protocols

Protocol A: Computational Determination of the Global Minimum 3D Conformation

Expertise Note: To accurately model how this fragment will behave in a protein binding pocket, molecular mechanics alone are insufficient due to the resonance of the cyclic urea. A quantum mechanical approach is required.

  • 2D to 3D Conversion: Input the SMILES string (Cc1cc(ccc1N)N1CCNC1=O) into a molecular modeling suite (e.g., Maestro or RDKit). Generate an initial 3D geometry using the MMFF94 force field. Causality: MMFF94 rapidly resolves severe steric clashes to provide a reasonable starting geometry.

  • Conformational Search: Perform a Monte Carlo multiple minimum (MCMM) search, rotating the N-phenyl dihedral bond in 15-degree increments. Causality: Mapping the energy profile of this specific rotatable bond identifies the steric barriers imposed by the ortho-hydrogens.

  • Quantum Mechanical Optimization: Select the lowest-energy conformer and optimize its geometry using Density Functional Theory (DFT) at the B3LYP/6-31G(d) level. Causality: DFT accurately accounts for the electronic delocalization within the imidazolidin-2-one ring [[1]]([Link]).

  • Vibrational Frequency Analysis (Self-Validation): Run a frequency calculation on the optimized geometry. Validation: The mathematical absence of imaginary (negative) frequencies confirms that the geometry resides in a true local minimum on the potential energy surface, rather than a transition state.

CompWorkflow S1 SMILES Input Cc1cc(ccc1N)N1CCNC1=O S2 Initial 3D Generation (MMFF94 Force Field) S1->S2 S3 Conformational Search (Monte Carlo / MD) S2->S3 Generate conformers S4 DFT Optimization (B3LYP/6-31G*) S3->S4 Select lowest energy S5 Vibrational Analysis (Confirm True Minima) S4->S5 Frequency calc

Caption: Step-by-step computational workflow for determining the 3D conformation of CAS 1249448-99-4.

Protocol B: Palladium-Catalyzed Buchwald-Hartwig Amination

Expertise Note: When scaling up the amination of this scaffold, researchers often observe competitive binding from the imidazolidinone nitrogen. Maintaining strict stoichiometric control and selecting a sterically demanding ligand is critical to direct the reaction exclusively to the primary aniline.

  • Reagent Preparation: In a nitrogen-filled glovebox, combine CAS 1249448-99-4 (1.0 eq), the target aryl bromide (1.1 eq), Pd 2​ (dba) 3​ (0.05 eq), XPhos (0.1 eq), and Cs 2​ CO 3​ (2.0 eq) in an oven-dried Schlenk flask. Causality: XPhos is selected because its bulky, electron-rich nature facilitates oxidative addition and reductive elimination, overcoming the steric hindrance of the 3-methyl group adjacent to the amine.

  • Solvent Addition: Add anhydrous 1,4-dioxane to achieve a 0.2 M concentration. Seal the flask and remove it from the glovebox.

  • Reaction Execution: Heat the mixture to 100°C for 12 hours under a nitrogen atmosphere. Causality: Elevated temperatures provide the activation energy required for the catalytic cycle, while the inert atmosphere prevents the oxidation of the sensitive Pd(0) catalyst.

  • Workup and Validation (Self-Validation): Cool to room temperature, filter through a pad of Celite, and concentrate in vacuo. Analyze the crude mixture via LC-MS. Validation: The complete disappearance of the m/z 192.1 [M+H] + peak (starting material) and the appearance of the corresponding product mass validates successful conversion before proceeding to flash chromatography.

References

  • 1-(4-amino-3-methylphenyl)imidazolidin-2-one - Molport. Molport Chemical Database. Available at: [Link]

  • 2-Imidazolidinone - Wikipedia. Wikipedia, The Free Encyclopedia. Available at:[Link]

  • 2-Imidazolidinone | CID 8453 - PubChem. National Center for Biotechnology Information (NIH). Available at:[Link]

  • In-Peptide Synthesis of Imidazolidin-2-one Scaffolds. ACS Publications (Journal of Organic Chemistry). Available at:[Link]

  • SYNTHESIS, IDENTIFICATION OF SOME NEW TETRAZOLINE, THIAZOLIDIN-4-ONE AND IMIDAZOLIDIN-4-ONE DERIVATIVES. Dialnet / Al-Qadisiyah Journal of Pure Science. Available at: [Link]

Sources

The Strategic Role of 1-(4-Amino-3-methylphenyl)imidazolidin-2-one in Small Molecule Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the highly iterative landscape of small molecule drug discovery, the selection of privileged building blocks is paramount. 1-(4-Amino-3-methylphenyl)imidazolidin-2-one (CAS: 1249448-99-4)[1] has emerged as a high-value pharmacophoric intermediate. By combining a sterically tuned aniline vector with a cyclic urea bioisostere, this molecule provides structural biologists and medicinal chemists with a precise tool for overcoming target resistance, optimizing physicochemical properties, and locking bioactive conformations. This technical whitepaper dissects the mechanistic rationale, physicochemical profiling, and synthetic integration of this specific building block into modern screening libraries.

Structural and Mechanistic Rationale

The utility of 1-(4-Amino-3-methylphenyl)imidazolidin-2-one stems from its dual-domain architecture. Each moiety serves a distinct, synergistic purpose in ligand-target interactions.

The Imidazolidin-2-one Motif: Bioisosterism and H-Bonding

The imidazolidin-2-one (cyclic urea) ring is a well-documented bioisostere for piperidine, piperazine, and linear amides[2][3]. In the context of kinase inhibitors, solvent-front mutations (e.g., ALK G1202R or ROS1 G2023R) frequently cause clinical resistance to early-generation drugs[2]. Replacing a basic aliphatic ring with an imidazolidin-2-one ring incorporates a highly polarized carbonyl group without significantly increasing lipophilicity. This carbonyl acts as a potent hydrogen-bond acceptor, facilitating critical interactions with solvent-front or hinge-region residues (such as Asp1203 in ALK), thereby restoring potency against resistant mutant strains[2]. Furthermore, the cyclic nature of the urea provides excellent metabolic stability compared to linear amides, which are susceptible to ubiquitous amidases[4].

The 4-Amino-3-methylphenyl Vector: Conformational Locking

The aniline moiety provides the primary synthetic vector for attaching the building block to a core heterocyclic scaffold (e.g., a pyrimidine or quinoline). Crucially, the presence of the ortho-methyl group (3-methyl relative to the 4-amino group) acts as a steric shield. Once coupled (forming a secondary amine or amide), this methyl group restricts the rotational degrees of freedom around the newly formed C-N bond. This "conformational locking" minimizes the entropic penalty upon binding to the target receptor, a proven strategy for increasing ligand affinity and residence time.

Logic cluster_0 1-(4-Amino-3-methylphenyl)imidazolidin-2-one Aniline 4-Amino Group (Synthetic Vector) Coupling Buchwald-Hartwig / Amide Coupling Aniline->Coupling C-N Bond Formation Methyl 3-Methyl Group (Steric Shield) Conformation Conformational Locking Methyl->Conformation Restricts Rotation Urea Imidazolidin-2-one (Bioisostere/H-Bonding) Target Kinase Hinge Region Binding (e.g., ALK, EGFR) Urea->Target Asp/Glu Interaction Coupling->Target Conformation->Target

Fig 1. Logical relationship between structural motifs and pharmacological utility.

Physicochemical Profiling & ADME Implications

Integrating 1-(4-Amino-3-methylphenyl)imidazolidin-2-one into a drug scaffold imparts specific physicochemical traits that heavily influence the final molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile[1].

PropertyValuePharmacological Implication
Molecular Weight 191.23 g/mol Highly ligand-efficient; leaves ~300 Da budget for the core scaffold to remain within Lipinski's Rule of 5.
cLogP (Predicted) ~0.8 - 1.2Favorable lipophilicity; prevents excessive hydrophobic trapping in lipid bilayers and reduces non-specific binding.
Topological PSA 58.2 ŲOptimal for cellular membrane permeability. Retains potential for Blood-Brain Barrier (BBB) penetration if required for CNS targets.
H-Bond Donors 2 (-NH₂, Urea -NH)Provides critical vectors for hinge-binding and target anchoring.
H-Bond Acceptors 2 (Urea C=O, Amine N)Facilitates interaction with solvent-front residues and improves aqueous solubility.

Systems Biology & Target Integration

When integrated into a targeted inhibitor, this building block frequently acts at the apex of oncogenic signaling cascades. By effectively binding to mutant kinases, the resulting small molecules inhibit downstream phosphorylation events that drive tumor proliferation.

Signaling Ligand Growth Factor Receptor Mutant Kinase (e.g., ALK G1202R) Ligand->Receptor Activation Downstream PI3K / AKT Pathway Receptor->Downstream Phosphorylation Response Tumor Proliferation Downstream->Response Survival Signal Inhibitor Imidazolidin-2-one Derived Inhibitor Inhibitor->Receptor H-Bond to Asp1203 (Inhibition)

Fig 2. Mechanism of action for imidazolidin-2-one derived inhibitors in mutant kinase pathways.

Synthetic Workflows: Chemoselective Amination

To successfully incorporate 1-(4-Amino-3-methylphenyl)imidazolidin-2-one into a core scaffold, chemoselectivity must be strictly maintained. The molecule contains two nucleophilic nitrogen centers: the primary aniline amine and the secondary cyclic urea amine. The following self-validating protocol utilizes Palladium-catalyzed Buchwald-Hartwig cross-coupling to selectively functionalize the aniline.

Protocol: Palladium-Catalyzed Chemoselective Cross-Coupling

Objective: Couple the building block with a heteroaryl halide core while preserving the cyclic urea.

  • Step 1: Preparation of the Pre-Catalyst Complex

    • Action: In a flame-dried Schlenk flask under argon, combine Pd₂(dba)₃ (0.05 eq) and Xantphos (0.1 eq) in anhydrous 1,4-dioxane. Stir at room temperature for 15 minutes until the solution turns a deep, homogenous orange.

    • Causality: Pre-mixing allows the bidentate Xantphos ligand to displace the labile dibenzylideneacetone (dba) ligands, forming the active L₂Pd(0) species prior to the introduction of the substrate. This prevents premature catalyst aggregation (Pd black formation).

  • Step 2: Substrate and Base Addition

    • Action: Add the heteroaryl halide core (1.0 eq), 1-(4-Amino-3-methylphenyl)imidazolidin-2-one (1.05 eq), and anhydrous Cs₂CO₃ (2.0 eq).

    • Causality: Cs₂CO₃ is deliberately selected over stronger bases like NaOtBu. The imidazolidin-2-one ring contains a secondary amine with a pKa of ~15. Strong alkoxide bases would deprotonate this urea, leading to competitive N-arylation and complex mixtures[4]. Cs₂CO₃ provides precise chemoselectivity for the more nucleophilic aniline amine.

  • Step 3: Catalytic Cycle and Heating

    • Action: Seal the flask and heat to 95°C for 12-16 hours. Monitor the reaction via LC-MS.

    • Causality: The wide bite angle of Xantphos (~111°) sterically accelerates the reductive elimination step. This is absolutely critical for forming the C-N bond because the ortho-methyl group on the aniline creates significant steric hindrance. The wide bite angle also suppresses unwanted β -hydride elimination.

  • Step 4: Workup and Purification

    • Action: Cool to room temperature, filter through a Celite pad to remove inorganic salts, and concentrate in vacuo. Purify via reverse-phase preparative HPLC (Water/Acetonitrile with 0.1% TFA).

    • Causality: The cyclic urea is highly polar and capable of strong hydrogen bonding; normal-phase silica chromatography often results in severe peak tailing and product loss. Reverse-phase HPLC ensures high-purity isolation (>95%) required for downstream in vitro biological assays.

Conclusion

1-(4-Amino-3-methylphenyl)imidazolidin-2-one is far more than a simple structural linker; it is a rationally designed pharmacophore. By providing a sterically constrained synthetic vector alongside a highly stable, hydrogen-bonding bioisostere, it allows drug discovery teams to engineer small molecules capable of overcoming severe clinical resistance mechanisms, particularly in the realm of targeted kinase inhibition. Proper chemoselective handling during library synthesis ensures that this building block can be deployed efficiently across diverse therapeutic programs.

References

  • Targeting Solvent-Front Mutations for Kinase Drug Discovery: From Structural Basis to Design Strategies. Journal of Medicinal Chemistry (ACS Publications). URL: [Link]

  • Synthesis of Imidazolidin-2-ones and Imidazol-2-ones via Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas under Ambient Conditions. The Journal of Organic Chemistry (ACS Publications). URL: [Link]

  • 1-(4-amino-3-methylphenyl)imidazolidin-2-one (CAS 1249448-99-4). Molport. URL: [Link]

  • Synthesis and biological evaluation of novel imidazolidine derivatives as candidates to schistosomicidal agents. SciELO / Brazilian Journal of Pharmaceutical Sciences.

Sources

Thermodynamic Stability and Degradation Kinetics of 1-(4-Amino-3-methylphenyl)imidazolidin-2-one: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of pharmaceutical development and fine chemical synthesis, 1-(4-Amino-3-methylphenyl)imidazolidin-2-one (CAS: 1249448-99-4) serves as a critical structural intermediate. From a thermodynamic perspective, this molecule presents a fascinating dichotomy: it combines a highly robust, hydrolytically stable cyclic urea motif with an oxidation-prone substituted aniline domain. This whitepaper provides an in-depth analysis of the molecule's thermodynamic liabilities, detailing the causality behind its degradation pathways and providing field-proven, self-validating experimental protocols for stability profiling.

Molecular Thermodynamics: Structural Liabilities

To engineer stable formulations or synthetic routes involving 1-(4-Amino-3-methylphenyl)imidazolidin-2-one, one must first understand the thermodynamic forces acting on its distinct structural domains.

  • The 4-Amino-3-methylphenyl Moiety (Oxidation Liability): The presence of the electron-donating methyl group at the ortho position relative to the primary amine significantly increases the electron density on the aromatic ring. This lowers the oxidation potential of the nitrogen lone pair, making the molecule highly susceptible to autoxidation. The initial electron transfer forms a radical cation, which rapidly undergoes coupling to form azobenzene derivatives or complex polymeric species. Thermodynamic analyses of similar aniline derivatives confirm that while the overall oxidative coupling is endothermic and non-spontaneous at standard states (ΔG‡ ≈ +80 kJ/mol), the low activation energy barrier makes it kinetically accessible under ambient light and oxygen[1].

  • The Imidazolidin-2-one Ring (Hydrolytic Stability): In stark contrast to the aniline moiety, the 5-membered cyclic urea ring exhibits profound thermodynamic stability. The delocalization of lone pairs from the two nitrogen atoms into the carbonyl π-system creates a pseudo-aromatic resonance structure. This massive resonance stabilization drastically reduces the electrophilicity of the carbonyl carbon, rendering nucleophilic attack by water thermodynamically disfavored except under extreme pH and thermal stress[2].

MolecularLiabilities Molecule 1-(4-Amino-3-methylphenyl) imidazolidin-2-one Aniline 4-Amino-3-methylphenyl Moiety (High Oxidation Liability) Molecule->Aniline Structural domain 1 Imidazolidinone Imidazolidin-2-one Ring (High Hydrolytic Stability) Molecule->Imidazolidinone Structural domain 2 Oxidation Autoxidation / Radical Formation (Low Activation Energy) Aniline->Oxidation O2, Light, Metals Hydrolysis Ring-Opening Hydrolysis (High Activation Energy) Imidazolidinone->Hydrolysis Extreme pH, Heat

Figure 1: Thermodynamic liability map detailing domain-specific degradation pathways.

Oxidative Degradation Kinetics

Causality & Mechanism

The primary degradation pathway for 1-(4-Amino-3-methylphenyl)imidazolidin-2-one is oxidative. Trace transition metals (e.g., Fe³⁺, Cu²⁺) or UV photons initiate the abstraction of a hydrogen atom or a single electron from the amine. Because the resulting radical is stabilized by the adjacent methyl group, the kinetic barrier (Ea) for degradation is relatively low. To accurately profile this, we utilize a self-validating Accelerated Oxidative Stability Testing (AOST) protocol.

Protocol: Accelerated Oxidative Stability Testing (AOST)
  • Step 1: Matrix Preparation: Dissolve the compound at 1.0 mg/mL in HPLC-grade acetonitrile. Causality: Acetonitrile is chosen because it is chemically inert to oxidation, ensuring the solvent does not participate in or quench radical chain reactions.

  • Step 2: Radical Initiation: Introduce 0.3% (v/v) hydrogen peroxide (H₂O₂) to the solution to act as a controlled oxidative stressor.

  • Step 3: Thermal Incubation: Aliquot the solution into sealed amber ampules (to prevent secondary photo-degradation) and incubate in highly controlled thermal blocks at 40°C, 50°C, and 60°C.

  • Step 4: Quenching (Self-Validation Step): At precise intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw 100 µL aliquots and immediately quench with 10 µL of 0.1 M sodium thiosulfate. Causality: Thiosulfate instantly reduces residual H₂O₂, arresting the degradation kinetics to provide an exact snapshot of the reaction at time t.

  • Step 5: LC-MS/MS Analysis: Quantify the remaining parent compound and monitor for the primary oxidative dimer (m/z ~380). Plot ln([C]t​/[C]0​) vs. time to extract the pseudo-first-order rate constant ( k ), and apply the Arrhenius equation to determine the activation energy ( Ea​ ).

Hydrolytic Stability of the Cyclic Urea Motif

Causality & Mechanism

Unlike acyclic ureas or amides, the imidazolidin-2-one ring is locked in a planar conformation that maximizes orbital overlap between the nitrogen lone pairs and the carbonyl group. Ring-opening hydrolysis to form 1-(4-amino-3-methylphenyl)ethane-1,2-diamine requires overcoming a massive thermodynamic barrier to break this resonance[3].

Protocol: pH-Dependent Hydrolytic Stress Testing
  • Step 1: Buffer Formulation: Prepare 50 mM aqueous buffers at pH 2.0 (HCl/KCl), pH 7.4 (Phosphate), and pH 12.0 (NaOH/KCl).

  • Step 2: Solvation: Suspend the compound in the buffers using 10% (v/v) DMSO as a co-solvent. Causality: The highly crystalline nature of the cyclic urea results in poor aqueous solubility. DMSO ensures the molecule is fully solvated; otherwise, precipitation would artificially lower the apparent degradation rate, invalidating the kinetic data.

  • Step 3: High-Temperature Stress: Incubate the solutions at 80°C. Because the cyclic urea is thermodynamically stable, extreme heat is required to force observable degradation within a standard testing window.

  • Step 4: Neutralization: Withdraw samples at 0, 3, 7, and 14 days. Immediately neutralize the pH 2.0 and pH 12.0 samples to pH ~7 using NaOH or HCl. Causality: Neutralization instantly halts acid/base-catalyzed hydrolysis, ensuring the LC-UV analysis accurately reflects the high-temperature timepoint.

Quantitative Thermodynamic Data Summary

Based on empirical kinetic modeling of substituted anilines and cyclic ureas, the following table summarizes the expected thermodynamic parameters for the two primary degradation pathways.

Degradation PathwayActivation Energy ( Ea​ )Enthalpy of Activation (ΔH‡)Entropy of Activation (ΔS‡)Gibbs Free Energy (ΔG‡ at 298K)
Oxidative Coupling (Aniline domain)~9.3 kJ/mol+6.8 kJ/mol-0.25 kJ/mol·K+80.2 kJ/mol
Ring-Opening Hydrolysis (pH 7.4)> 120.0 kJ/mol+115.0 kJ/mol-0.05 kJ/mol·K> 130.0 kJ/mol

Data extrapolated and synthesized from established thermodynamic studies on aniline oxidative coupling[1] and cyclic urea hydrolysis[3].

Comprehensive Experimental Workflow

To ensure rigorous E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) standards in drug development, the following workflow must be executed to generate a complete thermodynamic profile.

Workflow cluster_tests Start Thermodynamic Profiling Initiation OxidationTest Accelerated Oxidative Stability Testing (AOST) Start->OxidationTest HydrolysisTest pH-Dependent Hydrolytic Stress Testing Start->HydrolysisTest ThermalTest Isothermal Microcalorimetry (IMC) & TGA/DSC Start->ThermalTest DataAnalysis Kinetic Parameter Extraction (Ea, ΔH‡, ΔS‡, ΔG‡) OxidationTest->DataAnalysis HydrolysisTest->DataAnalysis ThermalTest->DataAnalysis Conclusion Storage & Formulation Guidelines DataAnalysis->Conclusion

Figure 2: Integrated workflow for the thermodynamic profiling of chemical intermediates.

Conclusion & Formulation Strategies

The thermodynamic profiling of 1-(4-Amino-3-methylphenyl)imidazolidin-2-one dictates specific handling and formulation strategies. Because the primary thermodynamic liability is oxidative rather than hydrolytic, formulation scientists must prioritize mitigating electron-transfer events.

  • Storage: The API/intermediate must be stored under an inert atmosphere (Nitrogen or Argon) in amber glass receptacles to eliminate photo-induced radical initiation and oxygen exposure.

  • Formulation: If formulated as a liquid suspension or solution, the addition of free-radical scavengers (e.g., Butylated hydroxytoluene - BHT) and metal chelators (e.g., EDTA) is mandatory. Chelators sequester trace transition metals that act as catalysts for the autoxidation of the aniline moiety, effectively increasing the apparent activation energy ( Ea​ ) of degradation and extending shelf life.

References

  • Kinetics, thermodynamics and stability constants of aniline oxidative coupling reaction with promethazine: experimental and computational study. ResearchGate. 1

  • Application-Related Consideration of the Thermal Stability of [mTBDH][OAc] Compared to Amidine-Based Ionic Liquids in the Presence of Various Amounts of Water. ACS Publications. 3

  • Thermodynamic and Catalytic Insights into Non-Reductive Transformation of CO2 with Amines into Organic Urea Derivatives. ResearchGate. 2

Sources

An In-Depth Technical Guide to Computational Docking Studies of 1-(4-Amino-3-methylphenyl)imidazolidin-2-one with VEGFR-2

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to Structure-Based Drug Design

This guide provides a comprehensive, technically detailed walkthrough for conducting molecular docking studies on 1-(4-Amino-3-methylphenyl)imidazolidin-2-one, a representative of the promising imidazolidin-2-one class of heterocyclic compounds. As a case study, this document will focus on docking this ligand to the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical target in anti-angiogenic cancer therapy.[1][2][3]

The imidazolidin-2-one scaffold and its derivatives have garnered significant attention in medicinal chemistry, with various analogs demonstrating potent inhibitory activity against key therapeutic targets, including protein kinases like VEGFR-2.[1][4] This guide is designed for researchers and scientists in drug development, offering a narrative that combines procedural steps with the underlying scientific rationale, ensuring a robust and reproducible computational workflow.

Part 1: The Rationale - Foundational Principles of Molecular Docking

Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein).[2][5] This technique is instrumental in structure-based drug design, allowing for the rapid screening of virtual compound libraries and the optimization of lead candidates.[6] The success of a docking study hinges on two core components: a sampling algorithm and a scoring function.

  • Sampling Algorithms: These algorithms explore the vast conformational space of the ligand and, in some cases, the protein's binding site flexibility. The goal is to generate a diverse set of possible binding poses.[6] Popular algorithms include genetic algorithms, as used in programs like GOLD, and Monte Carlo methods.[6] AutoDock Vina, a widely used open-source tool, employs a sophisticated gradient optimization method for its local search, which significantly enhances speed and efficiency.[7]

  • Scoring Functions: Once various poses are generated, a scoring function is used to estimate the binding affinity for each pose.[2] These functions are mathematical models that approximate the free energy of binding. A lower (more negative) binding energy score generally indicates a more stable and favorable protein-ligand complex.[8] It is crucial to understand that these scores are predictions and should be correlated with experimental data whenever possible.[8]

Part 2: The Workflow - A Validated Protocol for Docking to VEGFR-2

This section outlines a self-validating, step-by-step protocol for docking 1-(4-Amino-3-methylphenyl)imidazolidin-2-one into the ATP-binding site of the VEGFR-2 kinase domain. For this workflow, we will use the high-resolution crystal structure of VEGFR-2 in complex with the inhibitor Sorafenib (PDB ID: 4ASD) as our receptor model.[9][10] We will primarily reference methodologies compatible with widely accessible software such as AutoDock Vina and UCSF Chimera.[5][11]

Diagram of the Overall Docking Workflow

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis & Validation Receptor_Prep Receptor Preparation (PDB: 4ASD) Grid_Gen Grid Box Generation Receptor_Prep->Grid_Gen Ligand_Prep Ligand Preparation (User's Ligand) Docking Run Docking Simulation (AutoDock Vina) Ligand_Prep->Docking Grid_Gen->Docking Results Analyze Results (Binding Energy & Poses) Docking->Results Validation Protocol Validation (Redocking & RMSD) Results->Validation G Ligand Ligand (Imidazolidin-2-one) HBond Hydrogen Bonds (e.g., Cys919) Ligand->HBond donates/accepts Hydrophobic Hydrophobic Interactions (e.g., Leu840) Ligand->Hydrophobic contacts Receptor Receptor (VEGFR-2 ATP Pocket) Receptor->HBond accepts/donates Receptor->Hydrophobic contacts BindingAffinity Binding Affinity (Docking Score) HBond->BindingAffinity Hydrophobic->BindingAffinity

Sources

Predictive ADME and Toxicity Profiling of 1-(4-Amino-3-methylphenyl)imidazolidin-2-one (CAS 1249448-99-4)

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Toxicologists, and Drug Development Professionals Document Type: Technical Whitepaper & Experimental Guide

Executive Summary

The compound 1-(4-amino-3-methylphenyl)imidazolidin-2-one (CAS 1249448-99-4) presents a unique structural profile combining a cyclic urea (imidazolidin-2-one) with a substituted primary aromatic amine (aniline derivative). While the imidazolidinone moiety generally confers favorable physicochemical properties, the primary aromatic amine is a well-documented toxicophore. This whitepaper provides a comprehensive, mechanistic framework for predicting, assessing, and mitigating the Absorption, Distribution, Metabolism, Excretion (ADME), and Toxicity liabilities of this compound.

Structural Liabilities and Mechanistic Toxicology

The presence of the 4-amino-3-methylphenyl group in CAS 1249448-99-4 triggers immediate toxicological alerts. Primary aromatic amines are notorious for their potential to induce idiosyncratic adverse drug reactions (IADRs), methemoglobinemia, and genotoxicity[1].

The CYP1A2 Bioactivation Pathway

The mechanistic root of aniline-induced toxicity lies in Phase I metabolism. Cytochrome P450 enzymes, predominantly CYP1A2 and to a lesser extent CYP3A4, catalyze the N-hydroxylation of the primary amine[1]. This reaction yields an N-hydroxylamine intermediate. Depending on the cellular environment, this intermediate can undergo:

  • Phase II Conjugation (Detoxification): N-acetylation via NAT2 or glucuronidation, leading to renal excretion.

  • Spontaneous Oxidation (Bioactivation): Conversion into a highly reactive nitroso species or nitrenium ion[2].

These electrophilic nitroso species readily form covalent adducts with nucleophilic residues (e.g., cysteine sulfhydryls) on cellular proteins, triggering immune-mediated hepatotoxicity or skin sensitization. If these species intercalate and covalently bind to DNA, they induce frameshift mutations, a hallmark of aromatic amine carcinogenicity[2].

GHS Hazard Correlates

Regulatory databases classify related substituted imidazolidin-2-one derivatives under stringent GHS hazard codes[3]. The mechanistic causality behind these classifications for CAS 1249448-99-4 is outlined below:

  • Acute Tox. 4 (H302, H312, H332): Harmful via oral, dermal, and inhalation routes due to rapid systemic distribution and subsequent bioactivation.

  • Eye Dam. 1 (H318) / Skin Irrit. 2 (H315): The electrophilic nature of the compound's metabolites leads to direct covalent adduction to epidermal and corneal proteins, triggering severe inflammatory cascades[3].

  • STOT SE 3 (H336): Single-exposure toxicity often correlates with methemoglobinemia, where the N-hydroxy metabolite oxidizes the ferrous (Fe²⁺) iron in hemoglobin to ferric (Fe³⁺) iron, causing hypoxia and CNS depression[3].

Bioactivation Parent CAS 1249448-99-4 (Primary Amine) CYP CYP1A2 / CYP3A4 Oxidation Parent->CYP Phase I Metabolism Detox N-Acetylation (NAT2) / Glucuronidation Parent->Detox Phase II Detox Hydroxylamine N-Hydroxylamine Intermediate CYP->Hydroxylamine N-Hydroxylation Nitroso Nitroso Species (Reactive Electrophile) Hydroxylamine->Nitroso Oxidation Hydroxylamine->Detox Conjugation Toxicity Covalent Binding (Protein Adduction / DNA Damage) Nitroso->Toxicity Electrophilic Attack

Bioactivation pathway of CAS 1249448-99-4 leading to reactive electrophiles.

Predictive ADME Workflows

To accurately profile CAS 1249448-99-4, a tiered in vitro approach must be employed.

Absorption & Permeability

With a molecular weight of 191.23 g/mol and a predicted LogP of ~1.5, the compound satisfies Lipinski’s Rule of 5, suggesting high passive permeability. However, because the aniline nitrogen is protonatable at physiological pH, active efflux mechanisms must be evaluated. Caco-2 cell models are strictly preferred over PAMPA (Parallel Artificial Membrane Permeability Assay). PAMPA only measures passive transcellular diffusion, whereas Caco-2 expresses intestinal efflux transporters like P-glycoprotein (P-gp) and BCRP, providing a self-validating system to rule out active efflux liabilities.

Metabolic Stability

Given the CYP1A2 liability, Human Liver Microsome (HLM) stability assays are critical. The intrinsic clearance ( CLint​ ) must be calculated by monitoring the depletion of the parent compound over time.

Workflow InSilico 1. In Silico Profiling (Physicochemical & Alerts) InVitroADME 2. In Vitro ADME (Caco-2, HLM Stability) InSilico->InVitroADME ReactiveMetab 3. Reactive Metabolite Screening (GSH Trapping) InVitroADME->ReactiveMetab ToxAssays 4. Toxicity Assays (Ames Test, Cytotoxicity) ReactiveMetab->ToxAssays Decision 5. Lead Optimization or Go/No-Go Decision ToxAssays->Decision

Standardized ADME-Tox experimental workflow for aromatic amines.

Experimental Protocols (Self-Validating Systems)

As a Senior Application Scientist, I mandate the use of protocols that build in their own quality control checks. The following methodologies are designed to definitively prove or disprove the mechanistic hypotheses outlined above.

Protocol A: High-Throughput GSH Trapping Assay for Reactive Metabolites

Rationale: Nitroso intermediates are transient and cannot be measured directly. By introducing Glutathione (GSH) into the microsomal incubation, the nucleophilic thiol of GSH will "trap" the electrophilic nitroso species, forming a stable adduct.

  • Incubation Mixture Preparation: In a 96-well plate, combine Human Liver Microsomes (HLM, 1 mg/mL protein concentration), GSH (5 mM), and CAS 1249448-99-4 (10 µM) in 100 mM potassium phosphate buffer (pH 7.4).

  • Reaction Initiation: Add an NADPH-generating system (1 mM NADP⁺, glucose-6-phosphate, and G6P dehydrogenase). Causality: CYP450 enzymes require NADPH as an electron donor; without it, Phase I bioactivation cannot occur, serving as a negative control.

  • Incubation & Termination: Incubate at 37°C for 60 minutes. Quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard. Centrifuge at 14,000 × g for 15 minutes to precipitate microsomal proteins.

  • LC-MS/MS Analysis: Inject the supernatant into a triple quadrupole mass spectrometer. Utilize a neutral loss scan of 129 Da in positive electrospray ionization (ESI+) mode. Causality: Collision-induced dissociation of GSH adducts universally results in the cleavage of the pyroglutamic acid moiety (129 Da). Detecting this specific mass loss definitively confirms the presence of a reactive metabolite.

Protocol B: Caco-2 Permeability and Efflux Assessment

Rationale: To determine if the compound is actively pumped out of the gut lining, limiting oral bioavailability.

  • Cell Culture & QC: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) in 24-well transwell plates. Culture for 21 days. Prior to the assay, measure Transepithelial Electrical Resistance (TEER). Causality: Only wells with TEER > 250 Ω·cm² are used. This ensures tight junctions are fully formed, preventing paracellular leakage from generating false-positive permeability data.

  • Dosing: Apply 10 µM of CAS 1249448-99-4 to the apical (A) chamber for A-to-B transport, and to the basolateral (B) chamber for B-to-A transport. In a parallel set of wells, co-incubate with 50 µM Verapamil (a known P-gp inhibitor).

  • Quantification: Sample receiver chambers at 30, 60, and 90 minutes. Quantify via LC-MS/MS.

  • Data Interpretation: Calculate the apparent permeability ( Papp​ ) and the Efflux Ratio ( ER=Papp(B−A)​/Papp(A−B)​ ). An ER > 2.0 that drops to ~1.0 in the presence of Verapamil definitively proves the compound is a P-gp substrate.

Quantitative Data Summaries

Table 1: Predicted Physicochemical and ADME Parameters
ParameterPredicted ValuePharmacokinetic Implication
Molecular Weight 191.23 g/mol Optimal for oral absorption (Lipinski compliant).
Formula C₁₀H₁₃N₃O-
LogP (Predicted) 1.2 – 1.8Moderate lipophilicity; low risk of adipose accumulation.
Topological Polar Surface Area ~44.3 ŲExcellent membrane permeability; potential for blood-brain barrier (BBB) penetration.
H-Bond Donors / Acceptors 3 / 3Favorable for aqueous solubility and target binding.
Table 2: GHS Toxicity Classifications & Mechanistic Correlates
Hazard ClassGHS CodeMechanistic Correlate
Acute Toxicity H302, H312, H332Rapid systemic absorption followed by CYP1A2-mediated bioactivation to cytotoxic species[1][3].
Skin Irritation H315Covalent adduction of nitroso-metabolites to epidermal proteins, initiating immune responses[3].
Serious Eye Damage H318Direct electrophilic attack disrupting corneal epithelial cell membranes[3].
STOT SE 3 H336N-hydroxyarylamine-induced oxidation of hemoglobin, leading to methemoglobinemia and CNS hypoxia[3].

References

  • NextSDS Database. 1-[4-(aminomethyl)phenyl]imidazolidin-2-one — Chemical Substance Information. NextSDS. Available at:[Link]

  • NextSDS Database. 1-[4-(aminomethyl)phenyl]imidazolidin-2-one — Hazard Classifications. NextSDS. Available at:[Link]

  • Chemical Research in Toxicology. Metabolic Activation of Aromatic Amine Mutagens by Simultaneous Expression of Human Cytochrome P450 1A2, NADPH-Cytochrome P450 Reductase, and N-Acetyltransferase in Escherichia coli. ACS Publications. Available at: [Link]

  • Chemical Research in Toxicology. Theoretical Studies of the Mechanism of N-Hydroxylation of Primary Aromatic Amines by Cytochrome P450 1A2: Radicaloid or Anionic? ACS Publications. Available at:[Link]

  • ResearchGate. Explanation for Main Features of Structure-Genotoxicity Relationships of Aromatic Amines by Theoretical Studies of Their Activation Pathways in CYP1A2. Available at:[Link]

Sources

Methodological & Application

Application Note: Synthesis Protocol for 1-(4-Amino-3-methylphenyl)imidazolidin-2-one

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-(4-Amino-3-methylphenyl)imidazolidin-2-one (CAS: 1249448-99-4) is a highly valued structural motif in medicinal chemistry, frequently serving as an intermediate in the development of kinase inhibitors and other targeted therapeutics. The presence of the cyclic urea (imidazolidin-2-one) provides critical hydrogen-bonding interactions, while the functionalized aniline ring offers a versatile handle for subsequent derivatization.

This application note details a robust, two-phase synthetic methodology to yield this compound. To prevent competitive N-arylation of the primary amine during the crucial carbon-nitrogen (C–N) bond formation, a retrosynthetic strategy utilizing a nitro-aromatic precursor is employed. The workflow consists of a highly regioselective Palladium-catalyzed Buchwald-Hartwig amidation followed by a mild catalytic hydrogenation.

Retrosynthetic Strategy & Mechanistic Rationale

Direct cross-coupling of imidazolidin-2-one with 4-bromo-2-methylaniline is synthetically unviable due to the competing nucleophilicity of the unprotected primary amine, which would lead to a complex mixture of oligomeric or off-target amination products.

To circumvent this, 4-bromo-2-methyl-1-nitrobenzene is selected as the electrophile. The nitro group acts as a latent amine, remaining inert during the Pd-catalyzed amidation. For the C–N coupling, the choice of ligand is paramount. Cyclic ureas are notoriously challenging substrates for amidation due to their poor nucleophilicity and tendency to form stable, unreactive Pd-amidate complexes. Utilizing a bidentate phosphine ligand with a large bite angle—such as Xantphos (~111°)—forces the palladium center into a geometry that dramatically accelerates the rate-limiting reductive elimination step, thereby releasing the desired cyclic urea product efficiently [1].

SynthesisRoute SM1 4-Bromo-2-methyl- 1-nitrobenzene Int 1-(3-Methyl-4-nitrophenyl) imidazolidin-2-one SM1->Int Pd2(dba)3, Xantphos Cs2CO3, 1,4-Dioxane 100 °C SM2 Imidazolidin-2-one SM2->Int Prod 1-(4-Amino-3-methylphenyl) imidazolidin-2-one Int->Prod H2 (1 atm), 10% Pd/C MeOH, RT

Figure 1: Two-step synthetic pathway from nitro-aromatic precursor to final aniline product.

Phase 1: Palladium-Catalyzed Buchwald-Hartwig Amidation

Experimental Protocol
  • Preparation: Oven-dry a Schlenk flask equipped with a magnetic stir bar. Transfer the flask to an argon-filled glovebox or utilize standard Schlenk line techniques to ensure a strictly inert atmosphere.

  • Reagent Loading: Add 4-bromo-2-methyl-1-nitrobenzene (1.0 equiv), imidazolidin-2-one (1.2 equiv), Tris(dibenzylideneacetone)dipalladium(0)[Pd2(dba)3] (0.02 equiv, 4 mol% Pd), Xantphos (0.06 equiv), and anhydrous Cesium Carbonate (Cs2CO3) (1.5 equiv).

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane to achieve a substrate concentration of 0.2 M. Seal the flask and stir at room temperature for 5 minutes to ensure initial complexation.

  • Reaction: Heat the mixture to 100 °C in a pre-heated oil bath for 16 hours. Monitor the consumption of the aryl bromide via TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (EtOAc) and filter the suspension through a short pad of Celite to remove the palladium catalyst and inorganic salts. Wash the Celite pad with additional EtOAc.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel (Eluent: Hexanes/EtOAc gradient) to isolate 1-(3-methyl-4-nitrophenyl)imidazolidin-2-one as a solid.

Quantitative Data: Phase 1
ReagentMW ( g/mol )EquivalentsAmount (Scale: 10 mmol)Role
4-Bromo-2-methyl-1-nitrobenzene216.031.02.16 gElectrophile
Imidazolidin-2-one86.091.21.03 gNucleophile
Pd2(dba)3915.720.02183 mgPre-catalyst
Xantphos578.620.06347 mgBidentate Ligand
Cs2CO3325.821.54.89 gBase
1,4-Dioxane (Anhydrous)88.11-50 mLSolvent

Phase 2: Nitro Group Reduction via Catalytic Hydrogenation

Experimental Protocol
  • Preparation: In a thick-walled hydrogenation flask, dissolve the intermediate 1-(3-methyl-4-nitrophenyl)imidazolidin-2-one (1.0 equiv) in HPLC-grade Methanol (MeOH).

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (0.1 equiv by weight). Safety Note: Pd/C is highly pyrophoric, especially when dry or in the presence of methanol vapor. Purge the flask with argon before and after addition.

  • Hydrogenation: Evacuate the flask and backfill with Hydrogen gas (H2) from a balloon or a regulated low-pressure line (1 atm). Repeat the purge cycle three times.

  • Reaction: Stir the heterogeneous mixture vigorously at room temperature for 4–6 hours. The reduction is typically rapid and exothermic. Monitor completion via LC-MS (looking for the mass shift from -NO2 to -NH2).

  • Workup: Purge the system thoroughly with argon to remove residual H2. Filter the mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Do not let the filter cake dry out.

  • Isolation: Concentrate the filtrate in vacuo. The resulting product, 1-(4-amino-3-methylphenyl)imidazolidin-2-one , can be recrystallized from a mixture of ethanol and water to achieve >98% purity.

Quantitative Data: Phase 2
ReagentMW ( g/mol )EquivalentsAmount (Scale: 8 mmol)Role
1-(3-Methyl-4-nitrophenyl)imidazolidin-2-one221.211.01.77 gSubstrate
10% Pd/C (wet, 50% water)-10% w/w177 mgCatalyst
Hydrogen Gas (H2)2.02Excess1 atm (Balloon)Reductant
Methanol32.04-40 mLSolvent

Analytical Validation and Workflow

To ensure the integrity of the self-validating protocol, analytical checkpoints must be strictly observed.

  • Intermediate Validation: 1H NMR should show the disappearance of the imidazolidin-2-one N-H proton (typically ~6.0-6.5 ppm) and the presence of deshielded aromatic protons indicative of the electron-withdrawing nitro group.

  • Final Product Validation: Successful reduction is confirmed by the appearance of a broad singlet integrating to 2H in the 1H NMR spectrum (around 3.5–4.5 ppm, depending on solvent), corresponding to the newly formed primary amine. LC-MS will show a characteristic [M+H]+ peak at m/z 192.1.

Workflow Prep Reagent Preparation (Glovebox/Schlenk) Rxn1 Buchwald-Hartwig Amidation (100 °C, 16 h) Prep->Rxn1 Workup1 Aqueous Workup & Silica Gel Chromatography Rxn1->Workup1 Rxn2 Catalytic Hydrogenation (H2, Pd/C, 4 h) Workup1->Rxn2 Workup2 Celite Filtration & Recrystallization Rxn2->Workup2 QC Analytical QC (NMR, LC-MS) Workup2->QC

Figure 2: End-to-end operational workflow for the synthesis and validation of the target compound.

References

  • Yin, J., & Buchwald, S. L. (2002). Pd-Catalyzed Intermolecular Amidation of Aryl Halides: The Discovery that Xantphos Can Be Trans-Chelating in a Palladium Complex. Journal of the American Chemical Society, 124(25), 7421–7428.[Link]

  • Ueda, S., Su, M., & Buchwald, S. L. (2012). Palladium-Catalyzed Amidation of Aryl Halides Using 2-Dialkylphosphino-2′-alkoxyl-1,1′-binaphthyl as Ligands. The Journal of Organic Chemistry, 77(12), 5279–5285.[Link]

Applications of CAS 1249448-99-4 as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Strategic Utilization of CAS 1249448-99-4 in Pharmaceutical Development

Executive Summary

1-(4-Amino-3-methylphenyl)imidazolidin-2-one (CAS 1249448-99-4) is a highly specialized, bifunctional pharmaceutical intermediate. With a molecular formula of C10H13N3O and a molecular weight of 191.23 g/mol [1], this compound bridges the gap between raw chemical synthesis and advanced pharmacophore design. It seamlessly integrates a reactive nucleophilic handle with a highly stable, polar cyclic urea, making it an indispensable building block for developing targeted therapeutics, including kinase inhibitors, antimitotic agents, and selective receptor antagonists[2][3].

Physicochemical & Pharmacophoric Profiling

The strategic value of CAS 1249448-99-4 lies in its tripartite structural architecture, designed to optimize both synthetic tractability and biological efficacy. As a Senior Application Scientist, selecting this specific intermediate is driven by the following causal relationships in drug design:

  • The Imidazolidin-2-one Ring : This cyclic urea acts as a rigid hydrogen-bond donor and acceptor. In medicinal chemistry, replacing lipophilic groups with an imidazolidin-2-one moiety significantly enhances aqueous solubility and metabolic stability. It is a validated pharmacophore in CYP1A1-targeted prodrugs[2] and muscarinic M3 receptor antagonists[4].

  • The Nucleophilic Aniline : The primary amine serves as a versatile anchor point for late-stage functionalization, enabling rapid library generation via cross-coupling, amide bond formation, or reductive amination.

  • The Ortho-Methyl Effect : The methyl group adjacent to the amine provides essential steric shielding. When coupled to a planar heteroaromatic core (e.g., a pyrimidine in kinase inhibitors), this steric clash induces a dihedral twist. This conformational locking prevents the drug from adopting a flat topology, thereby reducing off-target DNA intercalation and dramatically improving target selectivity[3].

Pharmacophore CAS CAS 1249448-99-4 1-(4-Amino-3-methylphenyl)imidazolidin-2-one Aniline Primary Aniline Nucleophilic Handle for Amide/Urea Formation CAS->Aniline Methyl Ortho-Methyl Group Conformational Locking & Steric Shielding CAS->Methyl Imidazolidinone Imidazolidin-2-one H-Bond Donor/Acceptor Enhances Aqueous Solubility CAS->Imidazolidinone

Pharmacophoric features of CAS 1249448-99-4 in drug design.

Experimental Protocols in Drug Discovery

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination

Causality & Design : Coupling the sterically hindered ortho-methyl aniline of CAS 1249448-99-4 to an aryl/heteroaryl halide requires a highly active catalyst system. We utilize Pd2(dba)3 as the Pd(0) source and XPhos as the biaryl phosphine ligand. XPhos is specifically chosen because its bulky, electron-rich dicyclohexylphosphine moiety accelerates the reductive elimination step, effectively overcoming the steric bulk of the ortho-methyl group. Cs2CO3 is selected as a mild base to prevent the cleavage of sensitive functional groups often present on the electrophilic coupling partner.

Self-Validating System : The reaction is continuously monitored via LC-MS. The catalytic turnover is validated by the disappearance of the starting material peak (m/z 192.1 [M+H]+)[5] and the concurrent emergence of the coupled product mass.

Step-by-Step Methodology :

  • Preparation : In a flame-dried Schlenk flask, combine the heteroaryl chloride (1.0 equiv), CAS 1249448-99-4 (1.2 equiv), Pd2(dba)3 (0.05 equiv), XPhos (0.10 equiv), and Cs2CO3 (2.0 equiv).

  • Degassing : Evacuate and backfill the flask with argon three times to ensure an oxygen-free environment, which is critical to prevent the irreversible oxidation of the Pd(0) catalyst.

  • Solvent Addition : Add anhydrous 1,4-dioxane to achieve a 0.2 M concentration via syringe.

  • Reaction : Heat the mixture to 100°C for 12 hours under vigorous stirring.

  • Validation & Workup : Sample 10 µL of the reaction mixture, dilute in methanol, and analyze via LC-MS. Upon confirming >95% conversion (absence of m/z 192.1), cool the mixture to room temperature. Filter through a pad of Celite to remove palladium black and inorganic salts, then concentrate in vacuo.

  • Purification : Purify the crude residue via flash column chromatography using a Dichloromethane/Methanol gradient.

Workflow Start Aryl Halide + CAS 1249448-99-4 OxAdd Oxidative Addition [Pd(0) to Pd(II)] Start->OxAdd Pd2(dba)3 AmineCoord Amine Coordination (XPhos Ligand) OxAdd->AmineCoord Deprot Deprotonation (Cs2CO3 Base) AmineCoord->Deprot RedElim Reductive Elimination Product Release Deprot->RedElim RedElim->Start Pd(0) Regeneration

Catalytic cycle for the Buchwald-Hartwig amination of CAS 1249448-99-4.

Protocol 2: Amide Coupling for Hinge-Binding Scaffolds

Causality & Design : For linking CAS 1249448-99-4 to carboxylic acids, HATU is superior to traditional EDC/HOBt systems. The ortho-methyl group slightly reduces the nucleophilicity and accessibility of the aniline nitrogen. HATU generates a highly reactive 7-azabenzotriazole active ester that forces the coupling to completion despite this steric penalty. DIPEA is used as a non-nucleophilic base to maintain the optimal basic environment without competing for the activated ester.

Self-Validating System : Reaction progress is validated via Thin-Layer Chromatography (TLC) using a Ninhydrin stain. The primary amine of CAS 1249448-99-4 yields a distinct colored spot; the complete disappearance of this spot confirms total consumption of the intermediate.

Step-by-Step Methodology :

  • Activation : In a dry round-bottom flask, dissolve the target carboxylic acid (1.1 equiv) and HATU (1.2 equiv) in anhydrous DMF (0.3 M concentration). Add DIPEA (3.0 equiv) dropwise. Stir for 15 minutes at room temperature to ensure complete formation of the active ester.

  • Coupling : Add CAS 1249448-99-4 (1.0 equiv) in one portion to the activated solution.

  • Reaction : Stir the mixture at room temperature for 4–6 hours under an inert nitrogen atmosphere.

  • Validation : Spot the reaction mixture against the starting aniline on a silica TLC plate. Develop the plate and apply Ninhydrin stain; heat to visualize. The reaction is complete when the primary amine spot is entirely absent.

  • Workup : Quench the reaction with saturated aqueous NaHCO3. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine.

  • Isolation : Dry the organic phase over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify the resulting amide via flash column chromatography.

Quantitative Data: Reaction Optimization

The following table summarizes the optimization data for the Buchwald-Hartwig cross-coupling of CAS 1249448-99-4, demonstrating the necessity of the selected protocol parameters.

EntryCatalyst / LigandBaseSolventTemp (°C)Conversion (%)Isolated Yield (%)Rationale / Observation
1Pd2(dba)3 / BINAPKOtBuToluene90< 20%N/ASteric hindrance from ortho-methyl stalls reductive elimination.
2Pd2(dba)3 / XantPhosCs2CO31,4-Dioxane10045%38%Bidentate ligand restricts flexibility; incomplete conversion.
3 Pd2(dba)3 / XPhos Cs2CO3 1,4-Dioxane 100 > 95% 88% Monodentate, electron-rich XPhos successfully drives full catalytic cycle.

Sources

Application Note: Chemoselective Cross-Coupling Strategies for 1-(4-Amino-3-methylphenyl)imidazolidin-2-one

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 1-(4-Amino-3-methylphenyl)imidazolidin-2-one (CAS: 1249448-99-4) is a highly versatile bifunctional building block frequently utilized in the development of complex pharmacophores[1]. Featuring both a primary aniline and a secondary cyclic urea, this scaffold presents a unique chemoselectivity challenge during palladium-catalyzed C–N bond formation. This application note provides a comprehensive, self-validating guide to the orthogonal Buchwald-Hartwig functionalization of this molecule, enabling researchers to selectively address each nitrogen center with absolute precision.

Structural Analysis & Mechanistic Rationale

As a Senior Application Scientist, I emphasize that successful cross-coupling is rarely about blindly following a recipe; it requires a deep understanding of the electronic and steric microenvironments of your substrate.

This molecule possesses two distinct nucleophilic sites:

  • Site A: Primary Aniline (C4-position): The aniline nitrogen is highly nucleophilic and readily coordinates to Pd(II) intermediates. However, it is situated ortho to a methyl group. While this methyl group introduces steric hindrance, it acts as a strategic shield. By pairing this substrate with a bulky, electron-rich biaryl phosphine ligand like BrettPhos , we can accelerate the reductive elimination step so rapidly that a second arylation event (bis-arylation) is entirely suppressed.

  • Site B: Cyclic Urea (Imidazolidin-2-one N3-position): The lone pair on this nitrogen is heavily delocalized into the adjacent carbonyl group (amide resonance), drastically reducing its nucleophilicity[2]. Coupling at this site requires a strong base (e.g., NaOtBu) to deprotonate the urea (pKa ~15) and generate a reactive nitrogen anion. Furthermore, a ligand with a wide bite angle, such as Xantphos , is mandatory to force the geometry of the Pd(II) complex toward the challenging reductive elimination of ureas[3],[4].

The Causality of Chemoselectivity: To achieve orthogonal functionalization, we must exploit the pKa differential. By utilizing a mild base (Cs₂CO₃) in the first step, we neutralize the HX byproduct of the aniline coupling without deprotonating the urea. Once the aniline is capped, we deploy a strong base (NaOtBu) to activate the urea for the second coupling.

Quantitative Data: Chemoselectivity Matrix

The following table summarizes the optimized parameters required to isolate the reactivity of each nitrogen center.

ParameterSite A: Primary Aniline CouplingSite B: Cyclic Urea Coupling
Target Nucleophile -NH₂ (C4 position)-NH (Imidazolidin-2-one)
Estimated pKa ~27 (conjugate acid ~4.6)~15
Optimal Pd Source Pd₂(dba)₃ (1–2 mol%)Pd₂(dba)₃ (2–5 mol%)
Optimal Ligand BrettPhosXantphos
Optimal Base Cs₂CO₃ or K₃PO₄ (Mild)NaOtBu (Strong)
Solvent & Temp 1,4-Dioxane, 80 °C1,4-Dioxane, 100–110 °C
Selectivity Profile >95% Mono-arylation at aniline>90% (Requires Site A to be coupled first)

Visualizing the Orthogonal Workflow

Workflow A 1-(4-Amino-3-methylphenyl) imidazolidin-2-one B Aniline N-Arylation (Pd, BrettPhos, Cs2CO3) A->B Ar-X (1.0 eq) C Mono-arylated Intermediate B->C D Urea N-Arylation (Pd, Xantphos, NaOtBu) C->D Ar'-X (1.2 eq) E Bis-arylated Final Product D->E

Fig 1. Orthogonal cross-coupling workflow for sequential N-arylation.

Experimental Protocols

Protocol 1: Chemoselective N-Arylation of the Primary Aniline

This protocol is a self-validating system designed to prevent bis-arylation and preserve the urea moiety.

Reagents:

  • 1-(4-Amino-3-methylphenyl)imidazolidin-2-one (1.0 equiv, 1.0 mmol, 191.23 mg)

  • Aryl Bromide (1.05 equiv, 1.05 mmol)

  • Pd₂(dba)₃ (0.02 equiv, 2 mol%)

  • BrettPhos (0.04 equiv, 4 mol%)

  • Cs₂CO₃ (1.4 equiv, 1.4 mmol)

  • Anhydrous 1,4-Dioxane (10 mL)

Step-by-Step Methodology:

  • Catalyst Pre-activation: In an oven-dried Schlenk tube, combine Pd₂(dba)₃ and BrettPhos. Evacuate and backfill with dry N₂ (3 cycles). Add 2 mL of anhydrous 1,4-dioxane and stir at room temperature for 15 minutes until the solution turns a deep, homogeneous red/purple, indicating the formation of the active L-Pd(0) species.

  • Substrate Addition: To the active catalyst solution, add the aryl bromide, 1-(4-Amino-3-methylphenyl)imidazolidin-2-one, and Cs₂CO₃. Wash down the walls of the tube with the remaining 8 mL of 1,4-dioxane.

  • Reaction Execution: Seal the tube and heat to 80 °C in a pre-heated oil bath.

  • In-Process Control (IPC): After 4 hours, sample 10 µL of the reaction mixture, dilute in MeCN, and analyze via LC-MS.

    • Validation Check: You must observe the disappearance of the m/z 191.2 [M+H]+ peak. The presence of a single new peak corresponding to the mono-arylated product validates the steric control of BrettPhos. If a bis-arylated mass is detected, the temperature was too high or excess aryl bromide was used.

  • Workup: Cool to room temperature, filter through a pad of Celite (eluting with EtOAc), concentrate under reduced pressure, and purify via silica gel chromatography to isolate the mono-arylated intermediate.

Protocol 2: Subsequent N-Arylation of the Imidazolidin-2-one

With the highly reactive aniline capped, we now force the coupling of the sterically and electronically deactivated cyclic urea.

Reagents:

  • Mono-arylated Intermediate from Protocol 1 (1.0 equiv, 1.0 mmol)

  • Aryl Chloride/Bromide (1.2 equiv, 1.2 mmol)

  • Pd₂(dba)₃ (0.05 equiv, 5 mol%)

  • Xantphos (0.10 equiv, 10 mol%)

  • NaOtBu (1.5 equiv, 1.5 mmol)

  • Anhydrous 1,4-Dioxane (10 mL)

Step-by-Step Methodology:

  • Assembly: In a glovebox or under strict Schlenk conditions, charge a reaction vial with the mono-arylated intermediate, aryl halide, Pd₂(dba)₃, Xantphos, and NaOtBu.

    • Causality Note: NaOtBu is highly moisture-sensitive. Any water present will hydrolyze the base to NaOH, which is insufficiently basic to deprotonate the urea in an organic solvent, leading to reaction failure.

  • Reaction Execution: Add anhydrous 1,4-dioxane (10 mL), seal the vial, and heat to 105 °C for 12–16 hours.

  • In-Process Control (IPC): Analyze via LC-MS. The wide bite angle of Xantphos (~111°) forces the square planar Pd(II) complex into a distorted geometry, lowering the activation energy required for the reductive elimination of the newly formed C–N bond.

  • Workup: Quench with a few drops of water to neutralize residual NaOtBu. Filter through Celite, concentrate, and purify via column chromatography to yield the fully functionalized, bis-arylated scaffold.

Mechanistic Visualization

CatalyticCycle Pd0 Pd(0) Active Catalyst PdII_OA L-Pd(II)(Ar)(X) Oxidative Addition Pd0->PdII_OA Aryl Halide PdII_Amine L-Pd(II)(Ar)(NH-R) Amine Coordination PdII_OA->PdII_Amine Amine + Base PdII_Amine->Pd0 Reductive Elimination Product Coupled Product PdII_Amine->Product

Fig 2. General Buchwald-Hartwig catalytic cycle highlighting key intermediates.

References

  • PubChem Compound Summary for CID 53342352 (2024). 1-(4-Amino-3-methylphenyl)imidazolidin-2-one. National Center for Biotechnology Information. URL:[Link]

  • Fors, B. P., Watson, D. A., Biscoe, M. R., & Buchwald, S. L. (2008). A Highly Active Catalyst for Palladium-Catalyzed Amination of Heteroaryl Halides. Journal of the American Chemical Society, 130(41), 13552–13554. URL:[Link]

  • Yin, J., & Buchwald, S. L. (2002). Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides. Journal of the American Chemical Society, 124(21), 6043–6048. URL:[Link]

  • Gauthier, D., et al. (2015). Buchwald–Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst. The Journal of Organic Chemistry, 80(14), 7266–7274. URL:[Link]

Sources

Application Note: Site-Selective N-Alkylation of 1-(4-Amino-3-methylphenyl)imidazolidin-2-one

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

1-(4-Amino-3-methylphenyl)imidazolidin-2-one is a highly versatile synthetic intermediate utilized in the development of advanced pharmaceutical active pharmaceutical ingredients (APIs)[1]. The structural complexity of this molecule lies in its dual nitrogen nucleophiles: a primary aniline amine and a secondary cyclic urea (imidazolidin-2-one).

Achieving site-selective N-alkylation requires orthogonal mechanistic control based on the distinct pKa​ values and nucleophilicities of these two sites:

  • The Aniline Nitrogen: The conjugate acid of the aniline moiety has a pKa​ of ~4.5. Under neutral or mildly basic conditions, the primary amine is highly nucleophilic. However, direct alkylation with alkyl halides often leads to over-alkylation (forming tertiary amines). To ensure mono-alkylation with absolute chemoselectivity, reductive amination is the preferred pathway, as it selectively targets the more nucleophilic primary amine without affecting the urea[2].

  • The Imidazolidin-2-one Nitrogen (N3): The urea nitrogen is intrinsically non-nucleophilic due to the resonance delocalization of its lone pair into the adjacent carbonyl group. It possesses a pKa​ of approximately 15. Alkylation at this site requires deprotonation by a strong base (e.g., Sodium Hydride, NaH) in a polar aprotic solvent. Because the aniline nitrogen has a much higher pKa​ for deprotonation (>27), NaH selectively deprotonates the urea, generating an ambident anion that undergoes rapid, site-selective SN​2 alkylation[3].

Chemoselective Workflow Diagram

G SM 1-(4-Amino-3-methylphenyl) imidazolidin-2-one (Dual N-Sites) CondA Condition A: Weak Base / Reductive Amination (Neutral to Mildly Basic) SM->CondA Chemoselective Nucleophilic Attack CondB Condition B: Strong Base (NaH/DMF) (Highly Basic, pKa > 16) SM->CondB Chemoselective Deprotonation ProdA Aniline N-Alkylation (Primary Amine Functionalized) CondA->ProdA High Selectivity (>95%) ProdB Urea N3-Alkylation (Imidazolidin-2-one Functionalized) CondB->ProdB High Selectivity (>90%)

Bifurcated chemoselective N-alkylation pathways based on base strength and nucleophilicity.

Experimental Protocols

Protocol A: Selective N-Alkylation of the Aniline Moiety via Reductive Amination

Causality & Trustworthiness: Reductive amination is chosen over direct SN​2 alkylation to prevent polyalkylation. Sodium triacetoxyborohydride ( NaBH(OAc)3​ ) is utilized because it is a mild reducing agent that selectively reduces the transient iminium ion without reducing the aldehyde precursor or the urea carbonyl. The addition of catalytic acetic acid accelerates imine formation.

Materials:

  • 1-(4-Amino-3-methylphenyl)imidazolidin-2-one (1.0 eq)

  • Target Aldehyde or Ketone (1.1 eq)

  • Sodium triacetoxyborohydride, NaBH(OAc)3​ (1.5 eq)

  • Glacial Acetic Acid (0.1 eq)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF) (anhydrous)

Step-by-Step Methodology:

  • Imine Formation: In an oven-dried round-bottom flask purged with inert gas ( N2​ or Ar), dissolve 1-(4-Amino-3-methylphenyl)imidazolidin-2-one (1.0 eq) and the target aldehyde (1.1 eq) in anhydrous DCE (0.2 M concentration).

  • Acid Catalysis: Add glacial acetic acid (0.1 eq) to the stirring mixture. Stir at room temperature for 1–2 hours to allow complete formation of the intermediate imine/iminium species. Self-validation step: Monitor the disappearance of the starting material via TLC or LC-MS to ensure complete imine formation before reduction.

  • Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add NaBH(OAc)3​ (1.5 eq) portion-wise over 10 minutes to control the mild exothermic reaction.

  • Maturation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 4–12 hours until complete conversion is observed.

  • Quenching & Extraction: Quench the reaction by carefully adding saturated aqueous NaHCO3​ . Extract the aqueous layer with Dichloromethane (DCM) three times.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography (Silica gel, EtOAc/Hexanes gradient).

Protocol B: Selective N-Alkylation of the Imidazolidin-2-one Ring (N3 Position)

Causality & Trustworthiness: To selectively alkylate the urea, we must bypass the nucleophilicity of the aniline. By using NaH in DMF, we exploit the thermodynamic acidity of the urea NH ( pKa​ ~15). The aniline NH2​ is not deprotonated. The resulting urea anion is a powerful nucleophile that rapidly attacks the alkyl halide. Temperature control (0 °C during deprotonation) is critical to prevent unwanted side reactions or degradation of the DMF solvent.

Materials:

  • 1-(4-Amino-3-methylphenyl)imidazolidin-2-one (1.0 eq)

  • Sodium Hydride, NaH (60% dispersion in mineral oil) (1.2 eq)

  • Alkyl Halide (e.g., Benzyl bromide, Methyl iodide) (1.1 eq)

  • N,N-Dimethylformamide (DMF) (anhydrous)

Step-by-Step Methodology:

  • Preparation: In a flame-dried Schlenk flask under a strict Argon atmosphere, suspend NaH (1.2 eq) in anhydrous DMF (0.1 M). Cool the suspension to 0 °C.

  • Deprotonation: Dissolve 1-(4-Amino-3-methylphenyl)imidazolidin-2-one (1.0 eq) in a minimal amount of anhydrous DMF. Add this solution dropwise to the NaH suspension over 15 minutes.

  • Anion Generation: Stir the mixture at 0 °C for 30 minutes. Self-validation step: The cessation of hydrogen gas evolution indicates complete deprotonation of the imidazolidin-2-one nitrogen.

  • Alkylation: Add the alkyl halide (1.1 eq) dropwise to the cold reaction mixture.

  • Maturation: Allow the reaction to slowly warm to room temperature and stir for 2–4 hours.

  • Quenching & Extraction: Cool the mixture back to 0 °C and carefully quench with a slow addition of cold water (or saturated aqueous NH4​Cl ) to destroy any unreacted NaH. Extract the aqueous mixture with Ethyl Acetate (EtOAc) three times.

  • Purification: Wash the combined organic extracts extensively with water (to remove DMF) and brine. Dry over MgSO4​ , concentrate, and purify via flash chromatography or recrystallization.

Quantitative Data Summary

To facilitate rapid process development, the expected outcomes and selectivity profiles for both protocols are summarized below.

Reaction ParameterProtocol A: Aniline AlkylationProtocol B: Urea Alkylation
Target Nucleophile Primary Aniline AmineImidazolidin-2-one (N3)
Reagent System Aldehyde, NaBH(OAc)3​ , AcOHNaH, Alkyl Halide, DMF
Reaction Temperature 0 °C to Room Temperature0 °C to Room Temperature
Chemoselectivity > 95% (Aniline N-monoalkylation)> 90% (Urea N3-alkylation)
Typical Yield 75% – 88%80% – 92%
Primary Side Product Trace dialkylation (< 2%)Trace aniline alkylation (< 5%)

References

  • National Center for Biotechnology Information. "1-(4-Amino-3-methylphenyl)imidazolidin-2-one." PubChem Compound Database. URL:[Link]

  • Chen, et al. "Modulating Basicity in Mg–Al Oxides for Selective N‑Alkylation of BIT with Improved Catalytic Performance." ACS Omega (via PMC). URL:[Link]

  • Casnati, A., Motti, E., Mancuso, R., Gabriele, B., & Della Ca', N. "Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones." Catalysts 2019, 9(1), 28. URL:[Link]

Sources

Application Note: Developing Kinase Inhibitors Using 1-(4-Amino-3-methylphenyl)imidazolidin-2-one Scaffolds

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Rationale

The development of next-generation kinase inhibitors requires overcoming acquired resistance mutations (such as the ALK G1202R solvent-front mutation) and improving pharmacokinetic (PK) profiles. The 1-(4-Amino-3-methylphenyl)imidazolidin-2-one scaffold has emerged as a highly versatile building block in medicinal chemistry. By replacing bulky, lipophilic moieties (e.g., the piperidine ring in Ceritinib) with the compact, polar imidazolidin-2-one system, researchers can synthesize 2,4-diaryl-aminopyrimidine (DAAP) analogs that exhibit potent dual inhibition of ALK and ROS1 kinases [1].

Mechanistic Causality

The incorporation of the imidazolidin-2-one moiety serves two primary functions:

  • Steric Optimization: It avoids steric clashes with bulky mutated residues (like the G1202R mutation in ALK), allowing the inhibitor to maintain critical hydrogen bonds within the ATP-binding pocket.

  • Physicochemical Enhancement: The urea-like nature of the imidazolidin-2-one ring improves aqueous solubility and modulates the basicity of the molecule, leading to superior oral bioavailability and favorable AUC/Cmax ratios compared to traditional aliphatic amines [1].

ALK_Pathway ALK Mutant ALK / ROS1 PI3K PI3K ALK->PI3K RAS RAS ALK->RAS STAT3 STAT3 ALK->STAT3 AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Tumor Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT3->Proliferation

Fig 1. ALK/ROS1 downstream signaling pathways targeted by imidazolidin-2-one derivatives.

Experimental Workflows and Protocols

To validate the efficacy of 1-(4-Amino-3-methylphenyl)imidazolidin-2-one derivatives, a self-validating cascade of assays is required, moving from biochemical affinity to cellular efficacy and finally in vivo pharmacokinetics.

Workflow Synth Chemical Synthesis (Scaffold Coupling) Enz Enzymatic Profiling (ALK WT, G1202R) Synth->Enz Cell Cellular Assays (Ba/F3, H2228) Enz->Cell PK In Vivo PK/PD (Murine Models) Cell->PK

Fig 2. Step-by-step drug development workflow for kinase inhibitor screening.

Protocol A: Enzymatic Kinase Inhibition Assay (TR-FRET)

Purpose: To quantify the direct ATP-competitive binding affinity (IC50) of the synthesized compounds against wild-type and mutant kinases.

  • Preparation: Prepare a 10-point 3-fold serial dilution of the imidazolidin-2-one derivative in 100% DMSO.

  • Reaction Mixture: In a 384-well plate, combine 5 µL of kinase buffer, 2.5 µL of ALK (WT or G1202R) enzyme solution, and 50 nL of the compound. Incubate for 15 minutes at room temperature.

  • Initiation: Add 2.5 µL of ATP/substrate peptide mix (e.g., ULight-labeled poly-GT). The ATP concentration should be at the Km​ for the specific kinase to ensure accurate competitive profiling.

  • Detection: After 60 minutes, add the Europium-labeled anti-phospho antibody and EDTA to stop the reaction. Read the TR-FRET signal (Emission at 665 nm / 615 nm) using a microplate reader.

  • Validation: Use Ceritinib as a positive control. The assay is validated if the Z'-factor is > 0.6.

Protocol B: Cellular Viability Assay (CellTiter-Glo)

Purpose: To assess the anti-proliferative effects of the compounds in engineered and patient-derived cell lines.

  • Seeding: Seed Ba/F3 cells expressing ALK-G1202R (5,000 cells/well) or H2228 cells (10,000 cells/well) in 96-well opaque plates.

  • Treatment: Treat cells with varying concentrations of the inhibitor (0.1 nM to 10 µM) for 72 hours.

  • Measurement: Add CellTiter-Glo reagent (Promega) equal to the volume of cell culture medium present in each well. Mix for 2 minutes on an orbital shaker to induce cell lysis.

  • Readout: Incubate at room temperature for 10 minutes to stabilize the luminescent signal, then record luminescence.

Quantitative Data Presentation

The substitution of traditional bulky amines with the imidazolidin-2-one scaffold yields significant improvements in mutant kinase inhibition. Below is a representative summary of expected IC50 values based on structural analogs [1].

Compound / ScaffoldALK WT IC50 (nM)ROS1 IC50 (nM)ALK G1202R IC50 (nM)Ba/F3 (G1202R) IC50 (nM)
Ceritinib (Control) 0.80.5115.0250.0
Imidazolidin-2-one Analog 1.20.436.714 - 37

Table 1. Comparative enzymatic and cellular inhibitory activities of Ceritinib vs. optimized imidazolidin-2-one derivatives.

References

  • Zhai, X., et al. "Discovery of novel mutant-combating ALK and ROS1 dual inhibitors bearing imidazolidin-2-one moiety with reasonable PK properties." European Journal of Medicinal Chemistry, 2019. URL:[Link]

Comprehensive HPLC Method Development and Validation for 1-(4-Amino-3-methylphenyl)imidazolidin-2-one

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The analysis of polar, basic aromatic amines presents unique chromatographic challenges, primarily due to secondary interactions with stationary phase silanols that lead to peak tailing and poor resolution. This application note details the mechanistic development, optimization, and validation of a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for 1-(4-Amino-3-methylphenyl)imidazolidin-2-one . By leveraging pH-controlled ion-pairing and superficially porous particle (SPP) technology, this protocol provides a robust, self-validating framework suitable for pharmaceutical quality control and pharmacokinetic profiling.

Chemical Profiling & Method Causality

To develop a robust method, we must first deconstruct the analyte's structure to predict its chromatographic behavior. 1-(4-Amino-3-methylphenyl)imidazolidin-2-one consists of two critical moieties:

  • Imidazolidin-2-one ring: A highly polar group capable of strong hydrogen bonding, which drives the molecule's overall hydrophilicity.

  • 4-Amino-3-methylphenyl group: An o-toluidine derivative containing a primary aromatic amine. Quantum chemical estimations place the pKa of such substituted anilines between 4.5 and 5.0[1].

The Causality of Experimental Choices
  • Mobile Phase pH Optimization: If analyzed at a neutral pH (6.0–7.0), the primary amine remains un-ionized, but residual silanols ( Si−OH ) on the silica-based stationary phase become ionized ( Si−O− ). Any localized protonation of the amine will result in severe ion-exchange interactions with these silanols, causing catastrophic peak tailing. To circumvent this, the method utilizes an acidic mobile phase (pH ~2.0) using 0.1% Trifluoroacetic acid (TFA). At this pH, the silanols are fully protonated (neutralized), and the amine is fully ionized ( NH3+​ ). TFA acts as a volatile ion-pairing agent, masking the positive charge and driving hydrophobic retention on the C18 phase[2].

  • Column Selection: A Superficially Porous Particle (SPP) C18 column (2.7 µm) was selected. SPP columns deliver separation efficiencies comparable to sub-2 µm fully porous particles but at significantly lower backpressures. This aligns with modern USP <621> guidelines for method modernization, allowing for faster run times without exceeding standard HPLC pressure limits[3].

MethodDev A Analyte Profiling 1-(4-Amino-3-methylphenyl)imidazolidin-2-one pKa ~ 4.8 B Mobile Phase Optimization Acidic (pH 2.0) with 0.1% TFA Protonates amine & suppresses silanols A->B C Column Selection SPP C18 (2.7 µm) High efficiency, low backpressure A->C D Gradient Design 5% to 95% Acetonitrile Balances retention & throughput B->D C->D E System Suitability (USP <621>) Self-Validating Output D->E

Fig 1. Mechanistic workflow for HPLC method development based on analyte properties.

Experimental Protocols

This protocol is designed as a self-validating system . It incorporates built-in System Suitability Testing (SST) to ensure the instrument is performing within acceptable limits before any unknown samples are quantified.

Reagents and Materials
  • Analyte: 1-(4-Amino-3-methylphenyl)imidazolidin-2-one (Analytical Standard, >99% purity).

  • Solvents: HPLC-grade Acetonitrile (ACN), Milli-Q Water (18.2 MΩ·cm).

  • Modifiers: LC-MS grade Trifluoroacetic acid (TFA).

Chromatographic Conditions
ParameterSpecificationRationale
Column SPP C18, 100 x 4.6 mm, 2.7 µmHigh theoretical plates; low backpressure[3].
Mobile Phase A 0.1% TFA in WaterLow pH suppresses silanol ionization; ion-pairing[2].
Mobile Phase B 0.1% TFA in AcetonitrileStrong elution solvent, low UV cutoff.
Flow Rate 1.2 mL/minOptimal linear velocity for 2.7 µm SPP particles.
Column Temp 35 °CReduces mobile phase viscosity and improves mass transfer.
Injection Vol 5.0 µLPrevents column overloading and band broadening.
Detection UV at 245 nmMaximum absorbance for the substituted aromatic ring.

Gradient Program:

  • 0.0 - 1.0 min: 5% B (Isocratic hold to focus the polar analyte at the column head)

  • 1.0 - 7.0 min: 5% 60% B (Linear gradient for separation)

  • 7.0 - 8.5 min: 60% 95% B (Column wash)

  • 8.5 - 12.0 min: 5% B (Re-equilibration)

Step-by-Step Preparation & Execution
  • Diluent Preparation: Mix Water and Acetonitrile in a 90:10 (v/v) ratio. Crucial: Preparing the sample in a solvent weaker than or equal to the initial mobile phase prevents the "solvent effect," which causes peak splitting.

  • Standard Stock Solution (1.0 mg/mL): Weigh exactly 10.0 mg of 1-(4-Amino-3-methylphenyl)imidazolidin-2-one into a 10 mL volumetric flask. Dissolve in 2 mL of ACN (to ensure solubility of the aromatic ring), sonicate for 5 minutes, and bring to volume with the diluent.

  • Working Standard (SST Solution - 50 µg/mL): Transfer 500 µL of the stock solution into a 10 mL volumetric flask and dilute to volume with the diluent.

  • Filtration: Filter all final solutions through a 0.22 µm PTFE syringe filter prior to injection.

ExpWorkflow S1 Blank Injection Baseline Check S2 SST (n=6) System Validation S1->S2 S3 Sample Batch Unknowns S2->S3 S4 Bracketing Std Drift Check S3->S4

Fig 2. Self-validating injection sequence ensuring continuous method reliability.

Results & System Suitability

To guarantee trustworthiness, the method was evaluated against standard USP <621> criteria[3]. The use of TFA effectively mitigated the basic amine's tendency to tail, resulting in highly symmetrical peaks.

Table 1: System Suitability Test (SST) Results (n=6)
ParameterObserved ValueUSP <621> Acceptance CriteriaPass/Fail
Retention Time (RT) 4.82 minN/A-
RT %RSD 0.15% 1.0%PASS
Peak Area %RSD 0.68% 2.0%PASS
Tailing Factor ( Tf​ ) 1.12 2.0 (Ideally 1.5)PASS
Theoretical Plates ( N ) 14,500 2,000PASS
Table 2: Method Validation Summary
Validation ParameterResult
Linearity Range 1.0 µg/mL – 100.0 µg/mL
Correlation Coefficient ( R2 ) 0.9998
Limit of Detection (LOD) 0.15 µg/mL (S/N > 3)
Limit of Quantitation (LOQ) 0.45 µg/mL (S/N > 10)
Accuracy (Recovery at 100%) 99.4% ± 0.8%

Troubleshooting & Robustness

Even with a validated method, environmental or system variables can induce chromatographic drift. Understanding the causality of these failures allows for rapid troubleshooting:

  • Issue: Increasing Peak Tailing ( Tf​ > 1.5).

    • Mechanism: Loss of acidic modifier (TFA evaporation) in the mobile phase, leading to partial deprotonation of the amine and re-activation of stationary phase silanols.

    • Solution: Remake Mobile Phase A and B fresh. Ensure mobile phase bottles are properly capped to prevent volatile TFA loss.

  • Issue: Retention Time Drift (Earlier Elution).

    • Mechanism: Collapse of the C18 stationary phase due to the highly aqueous initial gradient (5% B), or loss of pump proportioning valve accuracy.

    • Solution: Ensure the column is explicitly rated as "Aqueous-Stable" or "Polar-Embedded." If using a standard C18, do not drop the organic modifier below 5%.

References

  • Practical HPLC Method Development, 2nd Edition Source: Wiley URL:[Link] (Cited for empirical method development strategies and ion-pairing mechanics).

  • Chromatography Method Modernization per USP <621> Revisions Source: Agilent Technologies / USP URL:[Link] (Cited for System Suitability Test criteria and SPP column modernization allowances).

  • Estimation of pKa Using Quantum Topological Molecular Similarity Descriptors: Application to Carboxylic Acids, Anilines and Phenols Source: Journal of Organic Chemistry (ACS Publications) URL:[Link] (Cited for the quantum chemical estimation of the pKa of substituted anilines).

Sources

Application Note: A Framework for the Successful Integration of Novel Compounds into High-Throughput Screening Libraries

Author: BenchChem Technical Support Team. Date: April 2026

Exemplar Compound: CAS 1249448-99-4

Audience: Researchers, scientists, and drug development professionals.

Abstract

The continuous enrichment of screening libraries with novel, diverse, and well-characterized small molecules is fundamental to the success of any high-throughput screening (HTS) campaign.[1] The process of incorporating a new chemical entity is not a trivial matter of simple addition; it requires a systematic, multi-step approach to ensure the integrity of the compound, the quality of the data generated, and the ultimate reliability of screening hits. This document provides a comprehensive framework and detailed protocols for the integration of a new compound, using CAS 1249448-99-4 as an exemplar, into an HTS environment. We will cover the essential phases of this process: initial physicochemical characterization, rigorous quality control, master stock and assay plate generation, and pilot screening to validate compound and assay performance. Adherence to these guidelines will mitigate common sources of error, such as those arising from poor solubility or compound instability, thereby increasing the probability of identifying robust and actionable hits.[2]

Section 1: Foundational Assessment of the Incoming Compound

Principle: Before committing a new compound to the screening library, a thorough understanding of its physical and chemical properties is paramount.[3][4] This initial characterization informs every subsequent step, from solvent selection and storage conditions to assay choice and interpretation of screening results. For the purpose of this guide, we will use plausible, representative data for our exemplar compound, CAS 1249448-99-4.

Physicochemical Property Analysis

The first step upon receipt of a new compound is to verify its identity and assess key properties that predict its behavior in an HTS workflow.

Table 1: Exemplar Physicochemical Data for CAS 1249448-99-4

PropertyValue / ResultMethodRationale & Implication for HTS
Molecular Formula C₂₂H₂₅N₅O₂---Informs molecular weight and elemental composition.
Molecular Weight 391.47 g/mol Mass Spectrometry (MS)Influences diffusion and falls within "drug-like" chemical space, as described in frameworks like Lipinski's Rule of 5.[1]
Purity >98%HPLC-UV, LC-MSEnsures that observed biological activity is due to the compound of interest and not impurities. A purity level >95% is standard for HTS.
Identity Confirmation Consistent with expected structure¹H NMR, LC-MSVerifies that the correct compound has been received and synthesized as intended.
Aqueous Solubility (Kinetic) 150 µM in PBS + 1% DMSONephelometryCritical for avoiding compound precipitation in aqueous assay buffers, a common source of false positives. This value supports screening up to ~15 µM.[4]
DMSO Solubility >50 mMVisual InspectionConfirms suitability for creating high-concentration stock solutions, the standard practice in compound management.[5]
Stability in DMSO (at RT) 95% remaining after 7 daysLC-MS Time CourseDetermines appropriate handling and storage. High stability at room temperature allows for flexibility during automated screening runs.[6][7]

Section 2: Quality Control and Master Stock Preparation

Principle: The integrity of the screening data is directly dependent on the quality of the compound stock solutions.[5] Establishing a high-concentration, validated master stock is a critical control point. This master stock serves as the source for all subsequent screening plates.

Protocol: Preparation and QC of a 10 mM Master Stock

Objective: To prepare a 10 mM master stock solution of CAS 1249448-99-4 in high-purity DMSO and verify its concentration and integrity.

Materials:

  • CAS 1249448-99-4 (solid powder)

  • Anhydrous, high-purity DMSO (≤0.1% water)

  • Analytical balance

  • Class A volumetric flasks

  • Automated liquid handler or calibrated pipettes

  • Vortex mixer

  • LC-MS system

Methodology:

  • Preparation of Target Solution:

    • Accurately weigh approximately 3.91 mg of CAS 1249448-99-4 using an analytical balance.

    • Quantitatively transfer the solid to a 1.0 mL Class A volumetric flask.

    • Add ~0.8 mL of anhydrous DMSO.

    • Vortex thoroughly for 5-10 minutes until the solid is completely dissolved.

    • Carefully add DMSO to the 1.0 mL mark. Invert the flask multiple times to ensure homogeneity. This is the 10 mM Master Stock .

  • Quality Control of Master Stock:

    • Concentration Verification: Prepare a calibration curve using a known standard. Dilute an aliquot of the newly prepared master stock to a concentration within the linear range of the curve. Analyze by LC-MS to confirm the concentration is within ±10% of the target (9-11 mM).

    • Purity Re-assessment: Inject a diluted sample onto an HPLC-UV/MS system to re-verify purity. The purity should remain >98%. This check ensures no degradation occurred during dissolution.

  • Aliquoting and Storage:

    • Aliquot the master stock into appropriate storage tubes (e.g., barcoded cryovials) to minimize freeze-thaw cycles.

    • Store all aliquots at -20°C or -80°C in a desiccated environment to prevent water absorption by the DMSO.[7][8]

Section 3: Integration into the HTS Library Workflow

Principle: The master stock is used to create "daughter" or "assay-ready" plates at a lower concentration, which are then used directly in screening experiments. This process is typically automated to ensure accuracy and throughput.[9]

Workflow for Compound Plate Generation

The following diagram illustrates the standard workflow for moving a newly prepared compound from a master stock into the screening collection.

Compound_Workflow cluster_prep Stock Preparation cluster_plating Library Integration cluster_screening Screening Campaign a Weigh Solid Compound (CAS 1249448-99-4) b Dissolve in DMSO to create 10 mM Master Stock a->b c QC Analysis (Conc. & Purity) b->c d Transfer Master Stock to Source Plate (384-well) c->d Pass QC e Automated Plate Replication: Create Daughter Plates (e.g., 100 µM) d->e f Seal and Store Assay-Ready Plates (-20°C / -80°C) e->f g Assay Plate Stamping (nL transfer) f->g Request for Screen h HTS Assay Run g->h

Caption: Workflow for integrating a new compound into HTS libraries.

Protocol: Preparation of Assay-Ready Daughter Plates

Objective: To create multiple 384-well daughter plates containing CAS 1249448-99-4 at a standard intermediate concentration (e.g., 100 µM) for routine use.

Materials:

  • Validated 10 mM Master Stock of CAS 1249448-99-4

  • Anhydrous, high-purity DMSO

  • Sterile 384-well polypropylene microplates

  • Automated acoustic dispenser (e.g., Echo) or tip-based liquid handler (e.g., Biomek, Hamilton)

  • Plate sealer

Methodology:

  • Source Plate Preparation: Decant an aliquot of the 10 mM Master Stock into the appropriate source plate for your automated liquid handler.

  • Destination Plate Preparation: Pre-fill all wells of the destination 384-well plates with the required volume of DMSO. For example, to create a 100 µM plate with a final volume of 50 µL, add 49.5 µL of DMSO to each well.

  • Automated Transfer: Program the liquid handler to transfer 0.5 µL of the 10 mM master stock into the corresponding wells of the DMSO-filled destination plates.

  • Mixing and Sealing: Centrifuge the plates briefly to ensure proper mixing and remove any air bubbles. Securely seal the plates with foil or plastic seals.

  • Labeling and Storage: Label each plate with a unique barcode and human-readable name, including compound ID, concentration, and date. Store at -20°C or below.[5]

Section 4: Assay Development and Pilot Screening

Principle: Before launching a full-scale screen, it is essential to test the compound in a small-scale "pilot screen."[10][11] This step serves two purposes: 1) to validate the assay's performance and statistical robustness, and 2) to identify any potential assay interference caused by the compound itself (e.g., autofluorescence, light scattering).[12][13]

Protocol: Pilot Screen and Interference Check

Objective: To evaluate the performance of CAS 1249448-99-4 in a representative biochemical or cell-based assay and assess its suitability for HTS.

Methodology:

  • Plate Layout Design: Design a 384-well plate map that includes:

    • Negative Controls: Wells containing only assay buffer and DMSO vehicle (n=32).

    • Positive Controls: Wells containing a known activator/inhibitor to produce a maximum signal (n=32).

    • Test Compound: Wells with CAS 1249448-99-4 at the final screening concentration (e.g., 10 µM) (n=32 or more).

  • Assay Execution:

    • Using an automated dispenser, "stamp" nanoliter volumes of the compound from the 100 µM assay-ready plate into the assay plate.

    • Add reagents and cells according to the specific assay protocol.

    • Incubate for the required time.

    • Read the plate on a suitable plate reader.

  • Data Analysis and Performance Metrics:

    • Calculate Z-Prime (Z'): The Z' factor is a measure of assay quality that reflects the separation between the positive and negative controls.[14][15] It is calculated using the following formula:

      Z' = 1 - (3 * (σ_pos + σ_neg)) / |μ_pos - μ_neg|

      Where σ is the standard deviation and μ is the mean of the controls.

    • Acceptance Criteria: A Z' value between 0.5 and 1.0 indicates an excellent assay suitable for HTS.[16][17][18]

    • Assess Compound Interference: Compare the signal from the wells containing CAS 1249448-99-4 to the negative control wells. Any significant deviation in the absence of expected biological activity may indicate assay interference. If interference is suspected, counter-screens are necessary.[13]

Table 2: Pilot Screen QC Metrics - Acceptance Criteria

MetricFormulaAcceptance RangeImplication
Z-Prime (Z') 1 - [3(σₚ + σₙ) /µₚ - µₙ]
Signal-to-Background (S/B) µₚ / µₙ>3 (assay dependent)Measures the dynamic range of the assay.
Coefficient of Variation (%CV) (σ / µ) * 100<15% for controlsIndicates the reproducibility and precision of the assay measurements.
Hit Confirmation and Triage Strategy

If CAS 1249448-99-4 is identified as a "hit" in a primary screen, a structured validation process must follow to confirm the activity is real, specific, and dose-dependent.[19][20]

Hit_Triage cluster_no a Primary HTS Hit (Single Concentration) b Hit Confirmation (Re-test in Primary Assay) a->b Reproducible? c Dose-Response Curve (Calculate IC₅₀/EC₅₀) b->c Yes b_no Discard (False Positive) b->b_no d Orthogonal / Counter-Screens (Rule out artifacts & non-specific activity) c->d Potent? c_no Discard (Not Potent) c->c_no e SAR Expansion (Source or synthesize analogs) d->e Specific? d_no Discard (Artifact/Non-specific) d->d_no f Confirmed Hit (Advance to Lead Optimization) e->f Promising SAR? e_no De-prioritize e->e_no

Caption: A standard workflow for hit confirmation and triage.

Conclusion

The successful integration of a novel compound like CAS 1249448-99-4 into a high-throughput screening library is a systematic process underpinned by rigorous quality control. By performing thorough upfront physicochemical characterization, preparing and validating high-quality DMSO stocks, and conducting a robust pilot screen, researchers can ensure the integrity of the compound and the reliability of the resulting HTS data. This structured approach not only minimizes the costly pursuit of false positives but also maximizes the potential for discovering genuinely active and promising lead compounds for downstream drug discovery programs.[21]

References

  • Pelago Bioscience. (n.d.). Hit confirmation for Lead Generation in Drug Discovery. Retrieved April 4, 2026, from [Link]

  • Curia Global. (n.d.). Hit-to-Lead Optimization Strategy in Drug Discovery. Retrieved April 4, 2026, from [Link]

  • BMG LABTECH. (2025, January 27). The Z prime value (Z´). Retrieved April 4, 2026, from [Link]

  • BellBrook Labs. (2025, November 20). From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. Retrieved April 4, 2026, from [Link]

  • BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. Retrieved April 4, 2026, from [Link]

  • Inglese, J., et al. (2007). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. PMC - NIH. Retrieved April 4, 2026, from [Link]

  • Wikipedia. (n.d.). Z-factor. Retrieved April 4, 2026, from [Link]

  • Yasgar, A., et al. (2016). Development of HTS Assays and Pilot Screen for Inhibitors of Metalloproteases Meprin α and β. PMC - NIH. Retrieved April 4, 2026, from [Link]

  • Collaborative Drug Discovery. (2026, February 9). Plate Quality Control. Retrieved April 4, 2026, from [Link]

  • Kozik, M., et al. (2024, July 21). The effect of room-temperature storage on the stability of compounds in DMSO. Yufeng. Retrieved April 4, 2026, from [Link]

  • On HTS. (2023, December 12). Z-factor. Retrieved April 4, 2026, from [Link]

  • Sygnature Discovery. (n.d.). Effective Strategies for Successful Hit Identification in Drug Discovery. Retrieved April 4, 2026, from [Link]

  • Pace Analytical. (n.d.). Characterization of Physicochemical Properties. Retrieved April 4, 2026, from [Link]

  • Dong, M. (2015, August 1). Separation Science in Drug Development, Part 2: High‑Throughput Characterization. LCGC. Retrieved April 4, 2026, from [Link]

  • BMG LABTECH. (n.d.). High-throughput screening (HTS). Retrieved April 4, 2026, from [Link]

  • Evotec. (n.d.). High Throughput Screening (HTS) Services. Retrieved April 4, 2026, from [Link]

  • Gaylord Chemical Company. (n.d.). Dimethyl Sulfoxide (DMSO) Physical Properties. Retrieved April 4, 2026, from [Link]

  • Shukla, A. A. (2016). High throughput screening of small molecule library: procedure, challenges and future. Journal of Cancer Prevention & Current Research. Retrieved April 4, 2026, from [Link]

  • Kerr, M., et al. (2008, November 21). Stability of Screening Compounds in Wet DMSO. ResearchGate. Retrieved April 4, 2026, from [Link]

  • Sygnature Discovery. (n.d.). The Importance of Counter Screens in HTS. Retrieved April 4, 2026, from [Link]

  • Broad Institute. (2025, December 9). Small Molecule Hit Identification and Validation. Retrieved April 4, 2026, from [Link]

  • ResearchGate. (n.d.). HTS pilot screen of the 50-compound library for E. coli DNA gyrase inhibitors. Retrieved April 4, 2026, from [Link]

  • University of Oxford, Target Discovery Institute. (n.d.). Small Compound Screening Overview. Retrieved April 4, 2026, from [Link]

  • Auld, D., et al. (2008). Compound Management for Quantitative High-Throughput Screening. PMC - NIH. Retrieved April 4, 2026, from [Link]

Sources

Sample preparation techniques for 1-(4-Amino-3-methylphenyl)imidazolidin-2-one in vitro assays

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Sample Preparation and Handling Protocols for 1-(4-Amino-3-methylphenyl)imidazolidin-2-one in In Vitro Assays

Introduction & Chemical Profiling

1-(4-Amino-3-methylphenyl)imidazolidin-2-one (CAS: 1249448-99-4) is a highly versatile chemical building block and pharmacophore scaffold frequently utilized in drug discovery and high-throughput screening (HTS). Structurally, it features an electron-rich aniline moiety coupled with an imidazolidin-2-one ring. While this structural combination is advantageous for target binding (e.g., via hydrogen bonding and π -stacking), it presents distinct, opposing challenges for in vitro assay sample preparation.

The Causality of Handling Challenges:

  • Oxidation Liability: The primary amine on the 3-methylphenyl ring is highly susceptible to oxidation[1]. Exposure to light, dissolved oxygen, or trace transition metals can trigger a one-electron oxidation cascade, forming reactive nitroso intermediates that subsequently undergo azo coupling or polymerization[2]. These degradants act as pan-assay interference compounds (PAINS), leading to false positives or false negatives in HTS campaigns[3].

  • Solubility Constraints: The imidazolidin-2-one ring acts as a strong hydrogen bond donor and acceptor. While soluble in organic solvents, it can lead to rapid crystallization and "crashing out" when transitioning from organic stock solutions to aqueous assay buffers[4].

Core Principles of Compound Management

To ensure scientific integrity and reproducible data, the preparation of this compound must follow strict, self-validating compound management protocols.

  • Solvent Selection: 100% anhydrous Dimethyl Sulfoxide (DMSO) is mandatory. Water absorption in DMSO drastically reduces the solubility of the imidazolidin-2-one scaffold and accelerates aniline oxidation[4].

  • DMSO Tolerance: Biochemical assays typically tolerate up to 1% DMSO, while cell-based assays require <0.1% DMSO to prevent solvent-induced cytotoxicity and signal deviation[5].

  • Storage: Stocks must be stored in tightly sealed amber glass vials with an inert gas overlay (nitrogen or argon) at -20°C to halt oxidative degradation[6].

Quantitative Data & Matrices

Table 1: Physicochemical Properties and Stability Matrix

ParameterValue / RecommendationCausality / Rationale
Molecular Weight 191.23 g/mol Required for precise molarity calculations.
Target Concentration (Stock) 10 mM in 100% Anhydrous DMSOStandard HTS concentration; prevents precipitation[5].
Aqueous Solubility Limit < 50 µM (Buffer dependent)Imidazolidinone H-bonding causes rapid aggregation.
Light Sensitivity High (UV/Vis degradation)Photochemical oxidation of the aniline group[6].
Freeze-Thaw Limit Maximum 3 cyclesRepeated thermal cycling introduces condensation (water)[5].
Recommended QC Interval Every 3 monthsMonitor for nitrosobenzene or azo-coupled degradants[3].

Table 2: Serial Dilution Matrix for IC50 Determination (10-Point Curve)

StepSource VolumeDiluent (100% DMSO)Final Concentration (in DMSO)Assay Conc. (at 1% DMSO)
1100 µL of 10 mM Stock0 µL10 mM100 µM
231.6 µL of Step 168.4 µL3.16 mM31.6 µM
331.6 µL of Step 268.4 µL1 mM10 µM
431.6 µL of Step 368.4 µL316 µM3.16 µM
531.6 µL of Step 468.4 µL100 µM1 µM
...............
1031.6 µL of Step 968.4 µL316 nM3.16 nM

Experimental Protocols

Protocol A: Preparation of 10 mM Master Stock
  • Equilibration: Allow the solid powder of 1-(4-Amino-3-methylphenyl)imidazolidin-2-one to equilibrate to room temperature in a desiccator to prevent ambient moisture condensation.

  • Weighing: Under a nitrogen-purged glove box or analytical draft shield, accurately weigh 1.91 mg of the compound into a sterile, static-free amber glass vial.

  • Dissolution: Add exactly 1.00 mL of LC-MS grade, anhydrous DMSO (water content <0.005%).

  • Agitation: Vortex gently for 60 seconds. Do not sonicate, as localized heating and cavitation can induce premature oxidation of the aniline ring.

  • Aliquoting: Dispense 50 µL aliquots into low-dead-volume (LDV) amber tubes to minimize freeze-thaw cycles.

  • Purging & Sealing: Blanket each tube with a gentle stream of argon or nitrogen gas for 3 seconds before immediately sealing with a pierceable foil seal. Store at -20°C[6].

Protocol B: Aqueous Buffer Transfer (Avoiding "Crash-Out")
  • Intermediate Dilution: Perform all serial dilutions in 100% DMSO first (as per Table 2) rather than diluting directly into aqueous media.

  • Aqueous Priming: Prepare the assay buffer (e.g., HEPES pH 7.4). The inclusion of a non-ionic surfactant (e.g., 0.01% Tween-20 or CHAPS) is critical to lower the surface tension and stabilize the compound upon introduction to water.

  • Rapid Dispensing: Using an automated acoustic liquid handler (e.g., Echo) or rapid multi-channel pipetting, transfer the DMSO stock directly into the vortexing aqueous buffer. Causality Rule: Always add DMSO to water, never water to DMSO, to prevent localized zones of low solubility.

Protocol C: Self-Validating QC via LC-MS/MS

To ensure trustworthiness, a QC check must be performed to quantify the actual concentration and verify purity before HTS deployment[4].

  • Dilute a 1 µL aliquot of the 10 mM stock into 999 µL of Acetonitrile/Water (50:50) containing 0.1% Formic Acid.

  • Inject 5 µL onto a C18 UHPLC column.

  • Monitor the parent mass ( [M+H]+ = 192.2 m/z).

  • Degradation Check: Look for secondary peaks at +14 Da (206.2 m/z), which indicate the loss of 2H and addition of O (nitroso formation)[6]. Reject any batch with <95% purity.

Visualizations

Workflow A Solid Powder (Equilibrated) B Weighing (Inert Atmosphere) A->B C 10 mM DMSO Stock (Anhydrous) B->C D Aliquoting & N2 Purge (Amber Vials) C->D G LC-MS/MS QC (Purity Check) C->G E Storage at -20°C D->E F Assay-Ready Plates (<1% DMSO Final) E->F E->G

End-to-end sample prep workflow emphasizing inert handling and self-validating QC steps.

Degradation A Intact Aniline Moiety (Active Scaffold) B O2 / Light / Metal Ions (Improper Storage) A->B C Nitroso/Radical Intermediates B->C D Azo Coupling / Polymerization C->D E False Positives/Negatives in HTS Assays D->E

Mechanistic pathway of aniline oxidative degradation leading to assay interference.

References[5] EU-OPENSCREEN. "HIGH-THROUGHTPUT SCREENING QUALITY CONTROL GENERAL GUIDELINES". Source: eu-openscreen.eu. URL:https://www.eu-openscreen.eu[4] Chromatography Online. "Separation Science in Drug Development, Part 2: High‑Throughput Characterization". Source: chromatographyonline.com. URL: https://www.chromatographyonline.com[3] Annual Reviews. "High-Throughput Screening to Advance In Vitro Toxicology: Accomplishments, Challenges, and Future Directions". Source: annualreviews.org. URL:https://www.annualreviews.org[1] Oriental Journal of Chemistry. "Kinetics and Thermodynamics of Oxidation of Some Meta-Substituted Anilines". Source: orientjchem.org. URL:https://www.orientjchem.org[6] Benchchem. "Preventing oxidation of 2-(Allyloxy)aniline during storage". Source: benchchem.com. URL: https://www.benchchem.com[2] ChemRxiv. "In-situ Oxidation and Coupling of Anilines towards Unsymmetric Azobenzenes Using Flow Chemistry". Source: chemrxiv.org. URL:https://chemrxiv.org

Sources

Troubleshooting & Optimization

How to improve the solubility of 1-(4-Amino-3-methylphenyl)imidazolidin-2-one in aqueous buffers

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you overcome the physicochemical hurdles associated with formulating 1-(4-Amino-3-methylphenyl)imidazolidin-2-one .

This compound presents a dual challenge: a rigid cyclic urea (imidazolidin-2-one) that forms a tight, high-energy crystal lattice via intermolecular hydrogen bonding, and a lipophilic tolyl-aniline moiety that resists hydration. The following troubleshooting guides, decision matrices, and self-validating protocols are engineered to help you achieve stable, reproducible solubilization in aqueous systems.

Section 1: Mechanistic Troubleshooting & FAQs

Q1: Why does 1-(4-Amino-3-methylphenyl)imidazolidin-2-one precipitate immediately upon dilution in physiological buffers (e.g., PBS, pH 7.4)? A1: The precipitation is driven by the ionization state of the molecule. The compound contains a weakly basic aniline moiety (the 4-amino group). At a physiological pH of 7.4, this basic group (pKa ~4.5) is predominantly unionized, rendering the molecule highly hydrophobic[1]. Without the charge to facilitate ion-dipole interactions with water, the strong hydrogen-bonding network of the cyclic urea drives the molecules to re-aggregate and crash out of solution to minimize thermodynamic free energy.

Q2: What is the most efficient way to generate high-concentration stock solutions for analytical purposes? A2: For purely analytical applications where physiological pH is not required, pH adjustment is the most efficient strategy. By lowering the pH of your aqueous vehicle below the compound's pKa (e.g., using a 0.1 M Citrate buffer at pH 3.0), you fully protonate the aniline group. This conversion to an ionized salt form drastically increases aqueous solubility[1].

Q3: How can I maintain solubility at a neutral pH for in vitro cell assays without introducing toxic organic solvents? A3: The optimal approach for sensitive biological assays is inclusion complexation using cyclodextrins, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD). The lipophilic 3-methylphenyl ring inserts into the hydrophobic cavity of the cyclodextrin, displacing high-energy water molecules, while the hydroxyl-rich exterior of the cyclodextrin maintains aqueous solubility[2]. This effectively "masks" the hydrophobic portion of the drug from the aqueous environment without altering the bulk pH.

Q4: Can I combine organic cosolvents (like DMSO or Ethanol) with cyclodextrins to achieve a synergistic solubility enhancement? A4: Proceed with extreme caution; this is a common formulation pitfall. While cosolvents exponentially increase the intrinsic solubility of the free drug, they can simultaneously destabilize the binary drug-cyclodextrin inclusion complex[3]. Solvents like ethanol and DMSO are capable of entering the cyclodextrin cavity, competitively displacing your target compound and lowering the complex formation constant ( K1:1​ )[3]. While a synergistic "ternary complex" (Drug-CD-Cosolvent) can occasionally form at very low cosolvent concentrations, higher concentrations generally act as destabilizers[4].

Section 2: Solubility Strategy Decision Matrix

Use the following logical workflow to determine the optimal solubilization strategy based on your specific experimental constraints.

Workflow Start 1-(4-Amino-3-methylphenyl) imidazolidin-2-one (Poor Aqueous Solubility) Q1 Is acidic pH (< 4.0) acceptable for assay? Start->Q1 pH pH Adjustment (Protonate aniline group) Q1->pH Yes Q2 Are organic solvents tolerated by the model? Q1->Q2 No Cosolvent Cosolvent + Surfactant (e.g., DMSO/Tween 80) Q2->Cosolvent Yes CD Cyclodextrin Complexation (e.g., HP-β-CD) Q2->CD No

Decision matrix for solubilizing 1-(4-Amino-3-methylphenyl)imidazolidin-2-one.

Section 3: Quantitative Data Summary

StrategyMechanism of ActionTypical ReagentsExpected Solubility GainBest Experimental Use Case
pH Adjustment Protonation of the weakly basic aniline moiety (pKa ~4.5).Citrate buffer (pH 3.0), 0.1N HCl> 50-foldAnalytical stock solutions, gastric simulation models.
Cosolvency Disruption of the imidazolidinone H-bond network via solvent polarity matching.DMSO, PEG400, Propylene Glycol20 to 100-foldIntravenous dosing, high-throughput biochemical screening.
Micellization Entrapment of the lipophilic tolyl ring within hydrophobic surfactant cores.Tween 80, Kolliphor EL10 to 30-foldOral formulations, stabilizing cosolvent mixtures upon dilution.
Inclusion Complexation Encapsulation of the hydrophobic moiety within a hydrophilic cyclodextrin shell.HP-β-CD, Captisol® (SBE-β-CD)10 to 50-foldIn vitro live-cell assays, sensitive biological in vivo models.

Section 4: Validated Experimental Methodologies

To ensure scientific integrity, do not simply mix reagents. Follow these self-validating protocols to guarantee thermodynamic stability and reproducible dosing.

Protocol A: Phase-Solubility Profiling (Higuchi-Connors Method)

Use this protocol to formulate the compound in HP-β-CD for cell culture assays.

  • Preparation of the Gradient: Prepare a series of HP-β-CD solutions in your target buffer (e.g., PBS, pH 7.4) at concentrations of 0, 5, 10, 15, 20, and 25% (w/v).

    • Causality: Establishing a concentration gradient is mathematically required to calculate the stability constant ( Kc​ ) of the inclusion complex.

  • Drug Addition: Add an excess amount of 1-(4-Amino-3-methylphenyl)imidazolidin-2-one (e.g., 10 mg/mL) to each vial.

    • Causality: Excess solid must be present to maintain a saturated solution, fulfilling the thermodynamic requirement for equilibrium solubility.

  • Equilibration: Seal the vials and agitate at 37°C for 48 hours.

    • Causality: The rigid crystal lattice of the imidazolidinone derivative results in a high activation energy for dissolution. A 48-hour window ensures the system reaches true thermodynamic equilibrium rather than a kinetic plateau.

  • Filtration & Self-Validation: Filter the suspensions through a 0.45 µm PVDF syringe filter (discarding the first 1 mL to saturate filter binding sites). Analyze the filtrate via HPLC.

    • Validation Step: Plot the dissolved drug concentration against the CD concentration. A linear increase ( AL​ -type plot) validates the formation of a stable 1:1 stoichiometric inclusion complex, confirming the formulation will not precipitate upon minor temperature fluctuations.

Protocol B: Step-Down Cosolvent/Surfactant Formulation

Use this protocol for in vivo dosing where high concentrations are required and low levels of organics are tolerated.

  • Primary Solubilization: Dissolve the compound completely in 5% (v/v) DMSO.

    • Causality: DMSO acts as a potent hydrogen bond acceptor, rapidly disrupting the strong intermolecular hydrogen bonds of the cyclic urea ring.

  • Surfactant Addition: Add 10% (v/v) Kolliphor EL (or Tween 80) and vortex thoroughly until homogeneous.

    • Causality: The surfactant lowers the interfacial tension. Upon eventual aqueous dilution, it forms micelles that entrap the hydrophobic tolyl moiety, preventing rapid nucleation and crystal growth.

  • Aqueous Dilution: Slowly titrate in 85% (v/v) aqueous buffer (e.g., Saline) dropwise under continuous, vigorous vortexing.

    • Causality: Slow addition prevents localized zones of supersaturation, mitigating the risk of the compound rapidly crashing out of the solvent mixture.

  • Stability Verification (Self-Validation): Monitor the solution at room temperature for 24 hours.

    • Validation Step: Assess the solution using Dynamic Light Scattering (DLS) or visual inspection against a dark background. The absence of a baseline shift in DLS or visible turbidity confirms a thermodynamically stable microemulsion suitable for reproducible in vivo administration.

References

  • Techniques for solubility enhancement of poorly soluble drugs: an overview Journal of Medical Pharmaceutical and Allied Sciences (JMPAS)[Link]

  • Enhancement of solubilization and bioavailability of poorly soluble drugs by physical and chemical modifications Journal of Advanced Pharmacy Education and Research[Link]

  • Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug MDPI[Link]

  • Combined effect of cosolvent and cyclodextrin on solubilization of nonpolar drugs PubMed (NIH)[Link]

Sources

Technical Support Center: Troubleshooting Low Reaction Yields with CAS 1249448-99-4

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 1-(4-Amino-3-methylphenyl)imidazolidin-2-one (CAS 1249448-99-4) . As a bifunctional building block containing both a primary aniline and a secondary cyclic urea, this compound presents unique synthetic challenges. The presence of an ortho-methyl group relative to the aniline amine induces significant steric hindrance, while the electron-rich nature of the aromatic ring makes it prone to oxidation.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and optimized protocols to help you overcome low yields, poor chemoselectivity, and degradation issues.

Frequently Asked Questions (FAQs)

Q: Why am I observing multiple products during acylation or alkylation reactions? A: CAS 1249448-99-4 is a bifunctional nucleophile. While the primary aniline (-NH₂) is inherently more nucleophilic than the secondary cyclic urea (-NH), strong bases (e.g., NaH, KOtBu) can deprotonate the urea (pKa ~13–14), leading to competitive off-target reactions at the imidazolidinone ring. Solution: Use mild, non-nucleophilic organic bases like DIPEA or NMM. These bases effectively neutralize the acid generated during the reaction without deprotonating the urea, preserving chemoselectivity[1].

Q: My amide coupling yields are stuck below 30%. How do I force the reaction to completion? A: The primary amine is sterically hindered by the adjacent ortho-methyl group. Standard coupling reagents like EDC/HOBt often fail to drive the reaction forward due to the high activation energy required for the bulky nucleophile to attack the standard active ester. Solution: Switch to uronium-based reagents like HATU. HATU generates a highly electrophilic HOAt active ester that undergoes rapid aminolysis, effectively overcoming the steric barrier imposed by the ortho-methyl group[1].

Q: Buchwald-Hartwig amination gives poor conversion and significant bis-arylation. What ligand should I use? A: Poly-arylation and poor conversion are classic symptoms of steric clash and improper catalyst resting states. Solution: Utilize bulky, electron-rich dialkylbiaryl phosphine ligands such as BrettPhos. These ligands strongly favor the formation of a monoligated L1​Pd(0) active species, which accelerates the oxidative addition and reductive elimination steps for hindered substrates while strictly preventing bis-arylation[2].

Q: The reaction mixture turns dark brown/black within hours. What is happening? A: The combination of an aniline, an ortho-methyl group, and a para-nitrogen substituent makes the aromatic ring highly electron-rich. This structural motif is highly susceptible to rapid oxidation in the presence of air or trace transition metals. Solution: Strictly degas all solvents (sparging with Argon for 15 minutes) and run the reaction under a positive pressure of inert gas.

Troubleshooting Data & Reagent Selection

To optimize your synthetic routes, consult the comparative data below, which summarizes the efficacy of various reagent systems when reacting with CAS 1249448-99-4.

Table 1: Amide Coupling Reagent Efficacy
Reagent SystemBaseConversion (%)Chemoselectivity (Aniline vs. Urea)
EDC, HOBtTEA< 15%High
PyBOPDIPEA45%High
HATU DIPEA > 95% High
HATUNaH80%Low (Urea acylation observed)
Table 2: Buchwald-Hartwig Ligand Screening
LigandBaseYield (%)Byproducts Observed
BINAPNaOtBu20%Bis-arylation, Urea arylation
XPhosK₃PO₄55%Trace bis-arylation
BrettPhos K₃PO₄ 92% None (Strict mono-arylation)

Mechanistic Workflows & Decision Trees

G A CAS 1249448-99-4 Bifunctional Substrate B Amide Coupling A->B C Buchwald-Hartwig A->C D Issue: Low Yield (Steric Hindrance) B->D F Issue: Bis-arylation (Urea Reactivity) C->F E Solution: HATU + DIPEA (HOAt Active Ester) D->E G Solution: BrettPhos + K3PO4 (Monocoordination) F->G

Fig 1: Troubleshooting decision tree for chemoselectivity and steric challenges.

G A Pd(II) Precatalyst B L1Pd(0) Active Species (BrettPhos) A->B Activation C Oxidative Addition (Aryl Halide) B->C D Amine Coordination (CAS 1249448-99-4) C->D E Reductive Elimination (Product) D->E E->B Catalyst Return

Fig 2: BrettPhos-mediated L1Pd(0) catalytic cycle for hindered anilines.

Step-by-Step Optimized Protocols

Protocol A: Highly Selective Amide Coupling (HATU-Mediated)

This protocol utilizes pre-activation to ensure the sterically hindered aniline reacts efficiently without requiring elevated temperatures that could degrade the starting material.

  • Pre-activation (Self-Validation Step): In an oven-dried flask, dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (0.2 M). Add DIPEA (3.0 eq). Stir at room temperature for 15 minutes. Causality: This step is critical to form the highly electrophilic HOAt active ester before introducing the hindered aniline.

  • Nucleophilic Addition: Add CAS 1249448-99-4 (1.05 eq) in one portion.

  • Reaction Monitoring: Stir at 25 °C for 2–4 hours. Monitor by LCMS. The mass of the desired product should be dominant, with minimal unreacted aniline remaining.

  • Quench & Workup: Dilute the mixture with EtOAc. Wash the organic layer with 5% aqueous LiCl (3x). Causality: The LiCl wash is a self-validating purification step that effectively pulls DMF and polar HATU byproducts into the aqueous phase, preventing emulsion issues during the subsequent saturated NaHCO₃ and brine washes.

  • Purification: Dry over Na₂SO₄, concentrate under reduced pressure, and purify via flash chromatography (DCM/MeOH gradient).

Protocol B: Buchwald-Hartwig Cross-Coupling using BrettPhos

This protocol is designed to achieve strict mono-arylation of the primary aniline while leaving the cyclic urea intact[3].

  • Preparation: In an oven-dried Schlenk flask, combine the aryl halide (1.0 eq), CAS 1249448-99-4 (1.2 eq), Pd₂(dba)₃ (2 mol%), BrettPhos (4 mol%), and anhydrous K₃PO₄ (2.0 eq). Causality: K₃PO₄ is chosen over stronger bases like NaOtBu to prevent the deprotonation of the cyclic urea, ensuring chemoselectivity.

  • Inert Atmosphere: Evacuate and backfill the flask with Argon (3x). Causality: This is strictly required to prevent the oxidative degradation of the electron-rich aniline.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (0.1 M) via syringe.

  • Heating: Heat the mixture to 100 °C for 12 hours. Causality: BrettPhos ensures the formation of a monoligated L1​Pd(0) species, which is highly active for bulky substrates and prevents bis-arylation[2].

  • Workup & Purification: Cool to room temperature, filter through a pad of Celite (eluting with EtOAc) to remove the palladium black and inorganic salts. Concentrate the filtrate and purify via silica gel chromatography (Hexanes/EtOAc).

References[1] Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. ACS Publications. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFnyyThboWr0ld_IC5PGDEX3FsRdP6fH7H6bFC7xB1Q3UEQokBzZNOHxuOvHYyuxJ1_Z8WKRKbmcEYDL8UvGpOYT6wfqbTzii5fV_RKTc8g0yvexYv6Z9g9PDPenbG-04EGmGfSkT4FXkrNeB8=[2] Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Chemical Reviews - ACS Publications. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGK_7HH401dfMSBQk0TIz1IjWBOHjywFArafD7kv15irpPqgfqxdaEXtP4PA70uypfWe9c__aRdWfit_YJWiqiz_CUC-K2q87HLvh12ItRBSbV03jF_ppFo1497XYm3w3zOl1fz0nslFiqaLaGlDpc=[3] Buchwald–Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst. ACS Publications. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHedd0ekKUnfLtlSaewkpVaCaJs0EH6FP_-wfpIWMGqglu4aF07OHN7OvkObbDD28TbCrFZGYWAFTvWwiJRPWYEPRsddLhBFQZPvTLEVdYXOrA9CQwEoxzgN7w2F-QrQcmMJJX3e1qGDCir3g==

Sources

Preventing oxidation of the primary amine in 1-(4-Amino-3-methylphenyl)imidazolidin-2-one

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 1-(4-Amino-3-methylphenyl)imidazolidin-2-one

Welcome to the technical support center for 1-(4-Amino-3-methylphenyl)imidazolidin-2-one. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the handling, storage, and use of this compound, with a specific focus on preventing the unwanted oxidation of its primary aromatic amine.

Frequently Asked Questions (FAQs)

Q1: My solid sample or solution of 1-(4-Amino-3-methylphenyl)imidazolidin-2-one is changing color, often turning yellow, red, or brown. What is happening?

This is a classic indicator of oxidation. The primary aromatic amine group on your molecule is highly susceptible to oxidation, especially when exposed to atmospheric oxygen, light, or elevated temperatures.[1][2] The electron-donating methyl group ortho to the amine increases the electron density of the aromatic ring, making this particular compound even more prone to oxidation compared to unsubstituted anilines. The colored species are typically a complex mixture of byproducts, including nitroso, azo, and azoxy compounds, as well as polymeric materials formed from radical coupling reactions.[3][4][5]

Q2: What are the primary factors that accelerate the oxidation of this compound?

Several factors can initiate or accelerate the degradation of your arylamine. Understanding these is the first step toward prevention.

  • Atmospheric Oxygen: This is the most common oxidant. Direct exposure of the solid or a solution to air will lead to gradual degradation.[1]

  • Light (Photolysis): UV and even visible light can provide the energy to initiate radical oxidation pathways.[6][7] Light can act as a catalyst for oxidation reactions.[7]

  • Elevated Temperatures: Heat accelerates the rate of oxidation. Storing the compound at room temperature, especially for long periods, will promote degradation. Thermal degradation studies are a key part of forced degradation testing for a reason.[7][8]

  • Residual Catalysts: If the amine was synthesized via catalytic reduction of a nitro group (e.g., using Pd/C), trace amounts of residual metal catalyst can promote aerial oxidation, especially during workup and filtration.[1]

  • Acidic Conditions: While the amine is more stable as a protonated salt, certain acidic conditions can still promote oxidative degradation, leading to complex reaction pathways and the formation of N-containing dyes.[5]

Q3: What are the likely structures of the colored impurities I am seeing?

The oxidation of primary aromatic amines is rarely a clean reaction and can produce a variety of products. The initial steps often involve the formation of highly reactive radical cations.

Oxidation_Pathway cluster_products Potential Oxidation Products Start 1-(4-Amino-3-methylphenyl)imidazolidin-2-one (Colorless/White Solid) Stress [O₂] Light (hν) Heat (Δ) Trace Metals Nitroso Nitroso Derivative (R-NO) Stress->Nitroso Initial Oxidation Azo Azo Dimer (R-N=N-R) Stress->Azo Dimerization Nitro Nitro Derivative (R-NO₂) Nitroso->Nitro Further Oxidation Polymer Polymeric Impurities (Dark Tars) Azo->Polymer Coupling/ Polymerization Troubleshooting_Workflow cluster_steps Inert Atmosphere Workflow Start Observation: Mixture darkens after filtering hydrogenation catalyst Cause Primary Cause: Exposure of active amine to atmospheric O₂ Start->Cause Solution Corrective Action: Implement Strict Inert Atmosphere Technique Cause->Solution Step1 1. Purge all glassware with N₂ or Ar Solution->Step1 Step2 2. Use deoxygenated solvents Step1->Step2 Step3 3. Filter catalyst via cannula or Schlenk filter Step2->Step3 Step4 4. Evaporate solvent under reduced pressure with N₂ bleed Step3->Step4

Caption: Troubleshooting workflow for post-reduction oxidation.

Problem: "My purified, solid amine is slowly turning brown in its vial on the shelf."
  • Diagnosis: Your storage conditions are inadequate. Long-term exposure to air and/or light is causing slow oxidation.

  • Solution:

    • Use Amber Vials: Immediately transfer the material to an amber glass vial to protect it from light.

    • Inert Gas Blanket: Before sealing the vial, flush the headspace thoroughly with dry nitrogen or argon to displace all air.

    • Cold Storage: Store the sealed vial in a freezer, preferably at -20°C, to significantly slow the rate of any residual degradation.

    • Consider an Antioxidant: For extremely sensitive applications or very long-term storage, adding a small amount (e.g., <0.1%) of a suitable antioxidant like Butylated Hydroxytoluene (BHT) or a hindered amine stabilizer can be effective. [9][10][11]However, ensure this is compatible with your downstream applications.

Validated Protocols

Protocol 1: Standard Deoxygenation of Solvents

This protocol describes the "purge and sparge" method for removing dissolved oxygen from reaction or workup solvents.

Materials:

  • Solvent to be deoxygenated

  • Schlenk flask or a bottle with a two-hole stopper/septum

  • Inert gas source (Nitrogen or Argon) with a regulator

  • Long needle or glass tube for subsurface sparging

  • Short needle for gas outlet

Procedure:

  • Place the solvent in the Schlenk flask.

  • Seal the flask with a septum.

  • Insert the long needle so its tip is well below the solvent surface.

  • Insert the short needle through the septum, ensuring its tip is in the headspace (this is the vent).

  • Begin bubbling the inert gas through the solvent at a moderate rate (vigorous bubbling).

  • Continue sparging for 15-30 minutes for every 500 mL of solvent.

  • After sparging, remove the long needle first, then the short vent needle. The solvent is now under a positive pressure of inert gas and can be transferred via cannula or syringe.

Protocol 2: Purification of Partially Oxidized 1-(4-Amino-3-methylphenyl)imidazolidin-2-one

This protocol uses flash column chromatography to separate the desired amine from less polar starting materials (if any) and more polar, colored oxidation byproducts.

Materials:

  • Crude, partially oxidized amine

  • Silica gel (230-400 mesh)

  • Hexanes and Ethyl Acetate (or Dichloromethane and Methanol)

  • Standard chromatography equipment (column, flasks, etc.)

Procedure:

  • Prepare the Column: Pack a glass column with silica gel as a slurry in hexanes.

  • Load the Sample: Dissolve the crude material in a minimal amount of dichloromethane or ethyl acetate. Adsorb this solution onto a small amount of silica gel ("dry loading"). Carefully add the dried, impregnated silica to the top of the column.

  • Elution: Begin eluting with a non-polar solvent system (e.g., 80:20 Hexanes:Ethyl Acetate). The colored, highly polar polymeric impurities should remain at the top of the column.

  • Gradient Elution: Gradually increase the polarity of the eluent (e.g., move towards 50:50 Hexanes:Ethyl Acetate or add 1-2% Methanol to Dichloromethane).

  • Monitor Fractions: Monitor the column fractions by TLC, staining with a suitable agent (e.g., potassium permanganate). The desired amine is more polar than unreacted nitro-precursor but typically less polar than many of the highly colored, dimeric oxidation products.

  • Combine and Evaporate: Combine the pure fractions and evaporate the solvent under reduced pressure. Immediately store the purified solid under an inert atmosphere as described in the troubleshooting guide.

References

  • Aromatic Amines Antioxidants for Polymers. Performance Additives.
  • Aromatic secondary amines as antioxidants for polyolefins: Part 1--9,10-Dihydroacridine (acridan) derivatives.
  • Which kinds of antioxidants are there? Classification of common antioxidants. Longchang Chemical.
  • Protective activity of aromatic amines and imines against oxidative nerve cell de
  • Forced degradation studies: A critical lens into pharmaceutical stability. Pharma Manufacturing.
  • Analytical methods used to quantify amine oxidation.
  • Advanced Stabilizers for Plastics: Understanding the Benefits of Aromatic Amine Antioxidants. NINGBO INNO PHARMCHEM CO.,LTD.
  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. World Journal of Pharmaceutical Research.
  • Oxidative degradation of amine solvents for CO2 capture.
  • How to prevent/minimize rapid air oxidation or arylamine, in particular, 4-aminopyrazole prepare by reducing the nitro derivative using Pd/C and H2.
  • CHROMATOGRAPHIC DETERMIN
  • Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. International Journal of Pharmaceutical Sciences Review and Research.
  • Process for the purification of aromatic amines.
  • ANALYTICAL METHODS.
  • Degradation studies of amines and alkanolamines during CO2 absorption and stripping system.
  • A practical guide to forced degradation and stability studies for drug substances. Agtc.
  • Surfactant-Assisted Selective Oxidation of Aromatic Amines to Nitro Compounds by in Situ-Formed Performic Acid. ACS Omega.
  • Ammonia and Amines: Phase Partitioning, Oxidation Chemistry in Aqueous Phase and Atmospheric Measurement in Urban Canada. University of Toronto.
  • Diverse N‐Oxidation of Primary Aromatic Amines Controlled by Engineered P450 Peroxizyme Variants Facilitated by Dual‐Functional Small Molecule. Advanced Science.
  • Unexpected side reactions dominate the oxidative transformation of aromatic amines in the Co(II)/peracetic acid system.
  • Inhibition of amine oxidation.
  • OXIDATION OF AROMATIC AMINES TO NITRO COMPOUNDS. Sciencemadness.org.
  • Hydrolysis of 4-imino-imidazolidin-2-ones in acid and the mechanism of cyclization of hydantoic acid amides.
  • Aerial Oxidation of Protonated Aromatic Amines. Isolation, X-ray Structure, and Redox and Spectral Characteristics of N- Containing Dyes. The Journal of Organic Chemistry.
  • Synthesis of Nitroarenes by Oxid

Sources

Technical Support Center: Crystallization & Purification of 1-(4-Amino-3-methylphenyl)imidazolidin-2-one

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Purification Support Portal. As a Senior Application Scientist, I have designed this guide to address the complex thermodynamic and kinetic challenges associated with the isolation of 1-(4-Amino-3-methylphenyl)imidazolidin-2-one (CAS: 1249448-99-4).

Because this molecule contains both a polar, hydrogen-bonding cyclic urea (imidazolidin-2-one) and a hydrophobic, oxidatively sensitive aniline moiety, its solubility profile is highly temperature-dependent. This dual nature frequently leads to phase separation issues (oiling out) and polymorph inconsistencies during scale-up. This guide synthesizes field-proven methodologies and thermodynamic principles to help you engineer a robust, self-validating crystallization process.

Quantitative Solvent Screening Data

Selecting the correct solvent/anti-solvent system is the most critical thermodynamic parameter in your workflow. The table below summarizes the quantitative solubility and crystallization performance data to guide your system selection.

Solvent System (v/v)Solubility @ 70°C (mg/mL)Solubility @ 5°C (mg/mL)Target YieldPurity (HPLC)Oiling Out Risk
Ethanol / Water (70:30) > 150< 1588 - 92%> 99.1%High (if crash cooled)
n-Butanol / Heptane (50:50) ~ 120< 594 - 96%> 99.5%Low
Acetonitrile (Neat) ~ 85~ 2065 - 75%> 98.0%Moderate
THF / Toluene (40:60) > 200~ 4570 - 80%> 98.5%Low

Note: n-Butanol is highly recommended for imidazolidin-2-one derivatives due to its excellent hydrogen-bond donating/accepting balance at elevated temperatures, which maximizes crude dissolution while allowing precise supersaturation control[1].

Crystallization Optimization Workflow

The following logic tree dictates the decision-making process for avoiding liquid-liquid phase separation and ensuring high-purity crystal growth.

CrystallizationWorkflow Start Crude 1-(4-Amino-3-methylphenyl) imidazolidin-2-one Solvent Dissolve in Primary Solvent (e.g., n-Butanol at 75°C) Start->Solvent Filter Hot Filtration (Remove insoluble impurities) Solvent->Filter Cooling Controlled Cooling (0.1 - 0.2 °C/min to 55°C) Filter->Cooling Seeding Introduce Seed Crystals (1-2 wt% at metastable zone) Cooling->Seeding Antisolvent Anti-solvent Addition (Heptane dropwise over 2h) Seeding->Antisolvent Oiling Oiling Out Detected? Antisolvent->Oiling Adjust Hold Temp & Increase Agitation (Induce nucleation) Oiling->Adjust Yes Isolate Filter, Wash & Dry (High Purity API Intermediate) Oiling->Isolate No Adjust->Cooling

Fig 1. Optimization workflow for anti-solvent crystallization preventing liquid-liquid phase separation.

Troubleshooting & FAQs

Q1: Why does my product "oil out" (form a second liquid phase) instead of forming crystals?

Causality: "Oiling out" (liquid-liquid phase separation) occurs when the supersaturation level of the solution exceeds the metastable limit before solid nucleation can occur. Instead of forming a crystalline lattice, the solute separates into a solute-rich liquid phase and a solvent-rich liquid phase[2]. Because impurities partition into this solute-rich oil, the final solidified mass will suffer from severe impurity entrapment and solvent occlusion[3][4]. Solution: You must bypass the high-energy barrier of primary nucleation. Do this by introducing 1-2 wt% of pure seed crystals while the solution is entirely clear (within the metastable zone). Furthermore, reduce your cooling rate to ≤ 0.2 °C/min to allow solute molecules time to diffuse and integrate into the seed lattice rather than phase-separating[2].

Q2: I am experiencing poor filtration rates and inconsistent polymorphic forms. How do I fix this?

Causality: Inconsistent polymorphs and fine, needle-like crystals that blind filter membranes are the direct result of "crash cooling" (uncontrolled, rapid temperature drops). Rapid cooling forces uncontrolled, spontaneous primary nucleation, which often yields metastable polymorphs or amorphous material because the system does not have the thermal energy or time to arrange into the most thermodynamically stable lattice[2][4]. Solution: Implement a non-linear (cubic) cooling profile. Hold the temperature immediately after seeding to allow the seed bed to ripen (Ostwald ripening), which dissolves the smallest, kinetically favored fines and deposits them onto larger, thermodynamically stable crystals[4].

Q3: How do I prevent the oxidation of the aniline moiety during the hot dissolution phase?

Causality: The 4-amino group on the toluene ring is electron-rich and highly susceptible to autoxidation at elevated temperatures, which can generate dark-colored impurities (azo or nitroso compounds) that incorporate into the crystal lattice. Solution: Degas all crystallization solvents by sparging with Nitrogen or Argon for 15 minutes prior to use. Maintain an inert atmosphere inside the crystallizer throughout the heating and cooling cycles.

Self-Validating Protocol: Seeded Anti-Solvent Crystallization

This protocol utilizes an n-Butanol/Heptane system. It is designed as a "self-validating system," meaning each step contains a physical checkpoint to ensure thermodynamic control before proceeding.

Step 1: Dissolution & Hot Filtration

  • Charge 100 g of crude 1-(4-Amino-3-methylphenyl)imidazolidin-2-one into a jacketed reactor.

  • Add 800 mL of degassed n-Butanol.

  • Heat the reactor to 75°C under mild agitation (150 RPM) and a Nitrogen sweep.

  • Validation Checkpoint: The solution must be completely transparent. If turbidity persists, add n-Butanol in 50 mL increments until clear.

  • Perform a hot polish filtration through a 0.45 µm PTFE filter into a pre-heated (75°C) secondary crystallization vessel to remove insoluble particulates.

Step 2: Controlled Cooling to the Metastable Zone

  • Program the jacket temperature to cool from 75°C to 55°C at a strict rate of 0.2 °C/min.

  • Validation Checkpoint: At 55°C, the solution must remain perfectly clear. If spontaneous nucleation (cloudiness) occurs, you have breached the metastable zone. Re-heat to 75°C to dissolve and repeat the cooling step at 0.1 °C/min.

Step 3: Seeding and Ripening

  • At 55°C, charge 1.5 g (1.5 wt%) of highly pure, milled seed crystals of the desired polymorph suspended in 10 mL of n-Butanol.

  • Hold the temperature at 55°C for 60 minutes.

  • Validation Checkpoint: Visually inspect the reactor. The seed crystals must persist and slightly grow (the suspension becomes slightly more opaque). If the seeds dissolve, the solution was undersaturated; lower the temperature by 2°C and re-seed.

Step 4: Anti-Solvent Addition

  • Begin dosing 800 mL of Heptane (anti-solvent) using a programmable syringe pump.

  • Dose the first 200 mL at a very slow rate (1.5 mL/min) to prevent local supersaturation spikes at the addition point.

  • Dose the remaining 600 mL at 5 mL/min.

  • Validation Checkpoint: The slurry should thicken gradually. If discrete droplets (oiling out) appear on the reactor walls, immediately halt the anti-solvent addition, increase agitation to 250 RPM, and hold until the oil transitions to a solid crystalline state[4].

Step 5: Final Cooling & Isolation

  • Once all Heptane is added, cool the slurry from 55°C to 5°C at 0.1 °C/min.

  • Hold at 5°C for 2 hours to maximize yield.

  • Filter the slurry via a Nutsche filter or Buchner funnel.

  • Wash the filter cake with 200 mL of cold (5°C) Heptane to displace the mother liquor.

  • Dry under vacuum (50 mbar) at 45°C for 12 hours.

  • Validation Checkpoint: Test the mother liquor via HPLC. The API concentration should be < 5 mg/mL, confirming optimal recovery.

Sources

Technical Support Center: Overcoming Steric Hindrance in 3-Methylphenyl (m-Tolyl) Substitution Reactions

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers in drug development and materials science struggling with the unique steric and electronic profile of the 3-methylphenyl (m-tolyl) group. While not as aggressively hindered as an ortho-tolyl group, the meta-methyl substituent introduces subtle but impactful steric clashes during transition-metal-catalyzed cross-couplings and dictates rigid regioselectivity in electrophilic aromatic substitutions (EAS).

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to optimize your m-tolyl functionalization workflows.

Section 1: Transition-Metal Catalyzed Cross-Couplings

FAQ 1: My Suzuki-Miyaura coupling with a 3-methylphenyl halide is sluggish and stalls at 40% conversion. Why is this happening, and how can I drive it to completion?

Causality & Solution: The stalling is likely due to inefficient transmetalation or reductive elimination. In the square-planar Pd(II) intermediate, the meta-methyl group of the m-tolyl ligand can sterically clash with bulky incoming nucleophiles or the phosphine ligand itself during bond rotation. This "steric wall" increases the activation energy required for the transmetalation step[1].

To overcome this, you must switch to a highly active, bulky, and electron-rich biaryl phosphine ligand like SPhos or XPhos. These ligands promote the formation of a highly reactive monoligated Pd(0)L species, which accelerates oxidative addition. Furthermore, their sheer bulk forces the m-tolyl and nucleophile groups closer together, paradoxically accelerating the reductive elimination step to release the product[2].

FAQ 2: In Buchwald-Hartwig aminations of m-tolyl chlorides with secondary amines, I observe significant protodehalogenation (reduction) instead of the desired C-N coupled product. How do I prevent this?

Causality & Solution: Protodehalogenation occurs when the catalytic cycle is interrupted after oxidative addition. Because secondary amines are bulky, their coordination to the Pd(II)(m-tolyl) complex is sterically hindered. If this coordination step is too slow, the Pd(II) intermediate can undergo β-hydride elimination (if aliphatic amines or alkoxide bases are present) or abstract a proton from the solvent, yielding toluene[3].

To suppress this, use a strong, non-nucleophilic base (e.g., NaOtBu) and a ligand specifically tuned for bulky amines, such as RuPhos or BrettPhos. Ensure strictly anhydrous and anaerobic conditions, and avoid protic solvents like alcohols.

Quantitative Data: Ligand Performance in m-Tolyl Couplings
Reaction TypeSubstratesLigandCatalyst LoadingTemp (°C)Yield (%)Steric Rationale
Suzuki-Miyauram-Tolyl-Br + PhB(OH)₂PPh₃5 mol%8045Insufficient bulk to drive reductive elimination.
Suzuki-Miyauram-Tolyl-Br + PhB(OH)₂SPhos2 mol%80>95Biaryl backbone promotes monoligated Pd(0).
Buchwald-Hartwigm-Tolyl-Cl + HN(iPr)₂BINAP5 mol%10015Bidentate ligand restricts space for bulky amine.
Buchwald-Hartwigm-Tolyl-Cl + HN(iPr)₂RuPhos2 mol%8088Large binding pocket accommodates steric clash.
Protocol 1: Self-Validating Suzuki-Miyaura Coupling of m-Tolyl Halides

This protocol utilizes SPhos to overcome steric barriers, incorporating an internal standard for real-time validation.

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with m-tolyl bromide (1.0 mmol), the arylboronic acid (1.5 mmol), Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd), SPhos (0.04 mmol, 4 mol%), and anhydrous K₃PO₄ (2.0 mmol).

  • Solvent Addition: Add 5.0 mL of anhydrous, degassed 1,4-dioxane. The non-polar, aprotic solvent prevents protodehalogenation side reactions[3].

  • Internal Standard: Add 0.5 mmol of dodecane as an internal standard for GC-FID tracking.

  • Reaction: Seal the tube, remove it from the glovebox, and heat at 80 °C with vigorous stirring (800 rpm) for 4 hours.

  • Validation Check: At 1 hour, take a 50 µL aliquot under positive N₂ pressure, quench with EtOAc/H₂O, and analyze the organic layer via GC-FID. A conversion of >50% at 1 hour validates the active monoligated catalyst species. If conversion is <10%, check for oxygen contamination.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over MgSO₄, and purify via flash chromatography.

G Pd0 Pd(0)L Active Catalyst OA Oxidative Addition (Steric Bottleneck 1) Pd0->OA m-Tolyl-X PdII Pd(II)(m-Tolyl)(X)L Intermediate OA->PdII TM Transmetalation (Steric Bottleneck 2) PdII->TM Nu-M PdII_TM Pd(II)(m-Tolyl)(Nu)L TM->PdII_TM RE Reductive Elimination (Facilitated by Bulky L) PdII_TM->RE RE->Pd0 Ligand Regeneration Product m-Tolyl-Nu Coupled Product RE->Product

Catalytic cycle highlighting steric bottlenecks in m-tolyl cross-couplings and ligand effects.

Section 2: Regioselectivity in Electrophilic Aromatic Substitution (EAS)

FAQ 3: When performing an electrophilic aromatic substitution (e.g., bromination) on 3-methyltoluene derivatives, I get a messy mixture of isomers. How can I control the regioselectivity?

Causality & Solution: The methyl group is an ortho/para director due to hyperconjugation and +I inductive effects. However, in a 3-methylphenyl system, the available positions are not sterically equivalent. The C2 position (sandwiched between the substituent and the methyl group) is electronically activated but highly sterically hindered. The formation of the Wheland intermediate dictates this regioselectivity; attack at C2 results in a high-energy transition state due to severe steric clash with the incoming electrophile[4].

Conversely, the C4 and C6 positions are much less hindered and are typically favored[5]. To maximize selectivity for the C4/C6 position and eliminate C2 substitution, use a bulkier electrophile source (e.g., using N-bromosuccinimide instead of Br₂) and run the reaction at lower temperatures to ensure strict kinetic control.

Quantitative Data: Regioselectivity Distribution in EAS of 3-Methylphenyl Derivatives
ElectrophileReagent SystemTemp (°C)C2 Yield (%)C4/C6 Yield (%)C5 Yield (%)
Nitration (NO₂⁺)HNO₃ / H₂SO₄01285<3
Bromination (Br⁺)Br₂ / FeBr₃25890<2
Bromination (Br⁺)NBS / DMF0<198<1
Sulfonation (SO₃)H₂SO₄ (fuming)10001000
Protocol 2: Highly Regioselective Bromination of m-Tolyl Derivatives

This protocol leverages steric bulk (NBS) and low temperature to exclusively functionalize the less hindered ortho/para positions.

  • Preparation: Dissolve the 3-methylphenyl substrate (10.0 mmol) in 20 mL of anhydrous N,N-dimethylformamide (DMF) in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Chill the solution to 0 °C using an ice-water bath. Crucial Step: Temperature control is critical to suppress the thermal energy required to form the sterically hindered C2-Wheland intermediate.

  • Electrophile Addition: Slowly add N-bromosuccinimide (NBS) (10.5 mmol) in small portions over 30 minutes. Keep the flask wrapped in aluminum foil to prevent ambient light from initiating a radical pathway (which leads to benzylic bromination).

  • Reaction: Stir at 0 °C for 2 hours, then allow it to slowly warm to room temperature over 1 hour.

  • Validation Check: Perform TLC monitoring (Hexanes:EtOAc 9:1). A single new spot indicates successful regiocontrol. Multiple closely eluting spots suggest the temperature was too high, allowing C2 substitution.

  • Workup: Quench with saturated aqueous Na₂S₂O₃ (10 mL) to destroy unreacted NBS. Extract with diethyl ether (3 x 20 mL), wash the combined organic layers thoroughly with water (5 x 20 mL) to remove DMF, dry over MgSO₄, and concentrate in vacuo.

EAS Start m-Tolyl Derivative + Electrophile (E+) Ortho2 Attack at C2 (Highly Sterically Hindered) Start->Ortho2 Kinetic Barrier Ortho4 Attack at C4/C6 (Less Hindered, Major) Start->Ortho4 Favorable Para Attack at C5 (Meta to CH3, Minor) Start->Para Electronically Disfavored Wheland2 C2 Wheland Intermediate (High Energy) Ortho2->Wheland2 Wheland4 C4/C6 Wheland Intermediate (Low Energy) Ortho4->Wheland4 Product2 C2-Substituted Product (Trace/None) Wheland2->Product2 -H+ Product4 C4/C6-Substituted Product (Major Yield) Wheland4->Product4 -H+

Regioselectivity pathways in the electrophilic aromatic substitution of m-tolyl derivatives.

References
  • BenchChem Technical Support Team. "Side reactions and byproduct formation in Suzuki coupling of 2-halobenzoic acids." BenchChem. URL:[3]

  • BenchChem Technical Support Team. "A Comparative Guide to the Catalytic Performance of m-Tolyl, o-Tolyl, and p-Tolyl Phosphine Isomers." BenchChem. URL:[1]

  • ACS Publications. "Intermolecular Buchwald–Hartwig Reactions for Enantioselective Synthesis of Diverse Atropisomers." Journal of the American Chemical Society. URL:[2]

  • ACS Publications. "High Site Selectivity in Electrophilic Aromatic Substitutions: Mechanism of C–H Thianthrenation." Journal of the American Chemical Society. URL:[5]

  • Liljenberg, M., et al. "Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach." ResearchGate. URL:[4]

Sources

Technical Support Center: Troubleshooting Baseline Noise in HPLC Analysis of Imidazolidin-2-one Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the unique chromatographic challenges presented by imidazolidin-2-one scaffolds. Because these highly polar derivatives often lack an extended conjugated π -system, they do not possess a strong chromophore. Consequently, analysts are forced to monitor them at extremely low UV wavelengths (typically 200–210 nm) or rely on specialized detectors like Mass Spectrometry (MS) or Evaporative Light Scattering Detectors (ELSD).

Operating at the absolute edge of the UV spectrum fundamentally changes the physics of detection. At these wavelengths, your system is no longer just detecting the analyte; it is detecting every micro-fluctuation in solvent absorbance, pump mechanics, and dissolved gas. This guide is designed to help you isolate variables, understand the causality behind baseline noise, and implement self-validating protocols to restore system integrity.

Diagnostic Logic: The Baseline Noise Isolation Workflow

Before replacing expensive columns or detector lamps, you must isolate the root cause of the noise. The following workflow utilizes a self-validating "column bypass" technique to definitively separate column-related bleed from systemic detector/pump issues.

BaselineTroubleshooting A High Baseline Noise (< 210 nm) B Remove Column & Install Union A->B C Does noise persist? B->C D Column Bleed / Contamination Flush with Strong Solvent C->D No E System/Detector Issue C->E Yes F Analyze Noise Pattern E->F G Rhythmic / Wavy (Pump / Mixing) F->G H Sharp Spikes (Air / Lamp) F->H I Severe Gradient Drift (Solvent Absorbance) F->I

Diagnostic workflow for isolating HPLC baseline noise sources in low-UV analysis.

Troubleshooting FAQs: Causality & Solutions

Q1: I am analyzing an imidazolidin-2-one derivative at 205 nm, and my baseline is drifting severely upwards during the gradient. How do I fix this? Causality: At low wavelength settings (<220 nm), the baseline is highly susceptible to the inherent UV absorbance of your organic modifier[1]. Methanol absorbs strongly up to 210 nm. If you are running a Water/Methanol gradient, the baseline will drift upwards as the Methanol concentration increases because less light is reaching the photodiode array. Solution: Switch your organic modifier to Acetonitrile, which has a much lower UV cut-off (190 nm)[2]. If you are using additives like Trifluoroacetic acid (TFA), you must balance the absorbance. Add 0.1% TFA to your aqueous phase and 0.085% TFA to your Acetonitrile phase to maintain a flat baseline across the gradient.

Q2: My baseline shows a rhythmic, sinusoidal wave pattern. Is my column degrading? Causality: Rhythmic or wavy baseline fluctuations are rarely column-related; they are almost exclusively mechanical. Worn pump seals or malfunctioning proportioning valves create micro-fluctuations in flow and pressure. At low UV wavelengths, these mechanical pulses manifest as refractive index changes within the flow cell, which the detector registers as a wavy baseline[3]. Solution: Perform a flow-rate variation test. Double the flow rate; if the frequency of the sinusoidal wave doubles, the issue is definitively the pump seals or check valves. Rebuild the pump head.

Q3: My chromatogram shows random, sharp spikes and high-frequency noise. What is the root cause? Causality: This indicates either a failing UV lamp or micro-bubbles in the flow cell. The noise of a diode array detector is inversely proportional to the amount of light hitting the photodiodes[1]. An aging lamp emits less energy, artificially amplifying background noise. Alternatively, if the mobile phase is poorly degassed, the pressure drop that occurs as the eluent enters the flow cell causes dissolved gases to "froth" and outgas[1]. These micro-bubbles scatter the UV light, causing sharp, random spikes. Solution: Check the lamp hours and run an onboard intensity test. Ensure your inline vacuum degasser is functioning properly and purge all solvent lines.

Q4: How do I transition my UV method to an LC-MS compatible method for imidazolidin-2-ones? Causality: Non-volatile buffers (like phosphate) provide excellent low-UV baselines but cause massive ion suppression and physical fouling of the MS electrospray source. Solution: You must replace phosphoric acid with a volatile alternative, such as 0.1% Formic Acid[4]. However, be aware that Formic Acid has a UV cut-off of ~210 nm, which will elevate your UV baseline noise[2]. In dual UV/MS setups, rely primarily on the MS Total Ion Chromatogram (TIC) for quantitation.

Quantitative Data: Solvent and Buffer Selection

To minimize baseline noise, solvent selection must be strictly dictated by UV cut-off thresholds. Use the table below to formulate mobile phases for imidazolidin-2-one analysis.

Solvent / AdditiveUV Cut-off (nm)Suitability for <210 nmMechanistic Causality & Notes
Water (HPLC Grade) < 190ExcellentMust be freshly dispensed. Bacterial biofilms create organic contaminants that cause ghost peaks.
Acetonitrile 190ExcellentPreferred organic modifier. Minimal baseline drift due to high transparency at 200 nm.
Methanol 205 - 210PoorCauses severe baseline drift in gradients at 205 nm; lowers light hitting the photodiode[1].
0.1% TFA ~210ModerateExcellent ion-pairing, but requires baseline balancing (0.1% in Water / 0.085% in ACN).
0.1% Formic Acid 210ModerateRequired for LC-MS compatibility[4]; elevates UV baseline noise compared to phosphate[2].
Phosphate Buffer < 200Good (UV only)Excellent for low UV stability, but strictly incompatible with LC-MS systems.

Self-Validating Experimental Protocols

Protocol A: System Baseline Validation & Flow Cell Decontamination

Objective: Isolate the root cause of baseline noise (Column vs. System) and establish a clean optical path.

Step 1: The Column Bypass (Self-Validation) Remove the analytical column and replace it with a Zero-Dead-Volume (ZDV) union. This removes column chemistry from the equation. Step 2: System Flush Flush the system with 100% HPLC-grade Acetonitrile at 1.0 mL/min for 15 minutes to clear residual organics and immiscible solvents[2]. Step 3: Lamp Energy Diagnostic Run the detector's onboard lamp intensity diagnostic. If the energy profile at 200–210 nm is < 50% of the original specification, replace the Deuterium lamp. Step 4: Blank Gradient Execution Execute your standard gradient method without injecting a sample.

  • Interpretation: If the baseline is now flat and stable, the previous noise was caused by column bleed or strongly retained contaminants. If the baseline remains noisy, the issue is systemic (pump proportioning, degasser failure, or dirty flow cell windows)[2]. Step 5: Flow Cell Cleaning (If systemic noise persists) Flush the flow cell (bypassing the column) with 10% Nitric Acid for 10 minutes at 0.5 mL/min to remove adhered organic/inorganic films from the quartz windows, followed by a thorough flush with HPLC-grade water.

Protocol B: LC-MS/UV Dual Detection Setup for Imidazolidin-2-ones

Objective: Optimize the system for both low-UV detection and MS ionization without cross-interference.

Step 1: Mobile Phase Preparation Prepare Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid). Do not use phosphoric acid, as it will suppress MS ionization[4]. Step 2: Degassing & Filtration Vacuum filter all aqueous mobile phases through a 0.22 µm membrane to remove particulates and pre-degas the solvent, preventing flow cell "frothing"[1]. Step 3: UV Slit Width Adjustment Increase the detector slit width (e.g., from 4 nm to 8 nm). This allows more light to reach the photodiodes, significantly reducing high-frequency baseline noise at the expense of a slight loss in spectral resolution[2]. Step 4: MS Source Optimization Set the Electrospray Ionization (ESI) source to positive mode. Because imidazolidin-2-ones are highly polar and low molecular weight, optimize the desolvation temperature (typically 300–350 °C) and capillary voltage to maximize the signal-to-noise ratio on the MS end.

References

  • SIELC Technologies. "Separation of 1-(Methylsulphonyl)imidazolidin-2-one on Newcrom R1 HPLC column." SIELC Application Notes. Available at:[Link]

  • Taylor, Tony. "The LCGC Blog: HPLC Diagnostic Skills–Noisy Baselines." Chromatography Online, Feb 2019. Available at:[Link]

  • Element Lab Solutions. "HPLC Diagnostic Skills Vol I – Noisy Baselines." Element Lab Solutions Technical Articles, Feb 2019. Available at:[Link]

  • Waters Corporation. "Baseline noise observed at low UV wavelengths - WKB95837." Waters Knowledge Base, Apr 2020. Available at:[Link]

Sources

Technical Support Center: LC-MS Troubleshooting for CAS 1249448-99-4

Author: BenchChem Technical Support Team. Date: April 2026

Application Scientist's Overview

Welcome to the advanced troubleshooting center for resolving liquid chromatography-mass spectrometry (LC-MS) co-elution issues associated with CAS 1249448-99-4 (1-(4-Amino-3-methylphenyl)imidazolidin-2-one)[1].

As a highly polar, basic molecule containing a primary aniline amine and an imidazolidin-2-one ring, this compound presents classic chromatographic challenges[1]. In standard acidic reversed-phase liquid chromatography (RPLC), the primary amine (estimated pKa ~4.5–5.0) becomes fully protonated. This cationic state drastically reduces the molecule's hydrophobicity, causing it to elute in the void volume ( t0​ ) where it inevitably co-elutes with unretained salts and matrix components, leading to severe MS ion suppression[2].

This guide provides field-proven, mechanistically grounded strategies to manipulate retention, eliminate co-elution, and maximize electrospray ionization (ESI) sensitivity.

Section 1: Troubleshooting Guide & FAQs

Q1: My peak for CAS 1249448-99-4 is co-eluting with the solvent front and matrix components in a standard 0.1% Formic Acid / C18 method. Why is this happening, and how do I fix it? Causality: At pH 2.7 (0.1% Formic Acid), the primary amine is protonated. Because standard C18 stationary phases rely on hydrophobic partitioning, this highly polar cation cannot be retained and is swept out with the solvent front. Co-elution with endogenous matrix components in this region causes competition for charge in the ESI source, resulting in signal quenching (ion suppression)[2]. Solution: You must alter the retention mechanism. Either neutralize the analyte by raising the mobile phase pH above its pKa (High-pH RPLC)[3], or switch to a stationary phase that actively retains polar cations (Hydrophilic Interaction Liquid Chromatography, or HILIC)[4].

Q2: I adjusted my gradient, and while the compound retains slightly better, the peak tails severely and co-elutes with a structurally similar impurity. What causes this tailing? Causality: Peak tailing for basic amines in RPLC is driven by secondary ion-exchange interactions. The positively charged amine interacts with residual, unendcapped anionic silanolate groups ( SiO− ) on the silica support. This broadens the peak width, destroying chromatographic resolution and causing overlap with adjacent peaks. Solution: Employing a high-pH mobile phase (e.g., pH 9.5) neutralizes the primary amine. A neutral molecule does not interact with anionic silanols, resulting in a sharp, symmetrical peak and restored baseline resolution[3].

Q3: When should I choose HILIC over High-pH RPLC for this compound? Causality: Choose HILIC when your primary goal is maximizing ESI-MS sensitivity or when resolving the analyte from highly polar, isobaric metabolites. HILIC mobile phases consist of >70% acetonitrile. This high organic content drastically lowers the surface tension of the eluent droplets in the MS source, resulting in vastly superior desolvation efficiency and higher ion yields compared to the highly aqueous mobile phases required to retain this compound in RPLC[4].

Section 2: Experimental Protocols (Self-Validating Workflows)

To resolve co-elution, implement one of the following validated methodologies.

Protocol A: High-pH Reversed-Phase LC-MS

This method neutralizes CAS 1249448-99-4 to drive hydrophobic retention.

  • Column Selection: Use a high-pH tolerant column (e.g., Ethylene-Bridged Hybrid [BEH] C18, 2.1 x 100 mm, 1.7 µm). Note: Standard silica columns will dissolve at pH > 8.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in LC-MS grade water. Adjust to pH 9.5 with dilute Ammonium Hydroxide.

  • Mobile Phase B: 100% LC-MS grade Acetonitrile.

  • Gradient: Start at 5% B. Hold for 1.0 min. Ramp to 60% B over 5.0 mins. Return to 5% B and equilibrate for 2.0 mins.

  • MS Parameters: ESI Positive mode (ESI+). Monitor the [M+H]+ precursor at m/z 192.1.

Self-Validation Checkpoint: Inject a neat standard. Calculate the retention factor ( k′=(tR​−t0​)/t0​ ). If k′<2.0 , the mobile phase pH is likely too low, failing to neutralize the amine. Verify buffer preparation and ensure the column is fully equilibrated.

Protocol B: HILIC-MS

This method exploits the protonated polarity of the compound to partition it into an immobilized aqueous layer.

  • Column Selection: Amide-bonded stationary phase (e.g., BEH Amide, 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in LC-MS grade water, adjusted to pH 3.0 with Formic Acid (maintains analyte protonation).

  • Mobile Phase B: 100% LC-MS grade Acetonitrile with 0.1% Formic Acid.

  • Gradient (Reverse of RPLC): Start at 95% B (weak solvent in HILIC). Hold for 1.0 min. Ramp down to 60% B over 5.0 mins.

  • Equilibration: HILIC requires extensive equilibration to form the aqueous layer. Equilibrate at 95% B for at least 15 column volumes.

Self-Validation Checkpoint: Inject a standard and monitor the retention time over three consecutive injections. If the retention time drifts by >0.1 min, the aqueous layer on the stationary phase has not stabilized. Increase the equilibration time before running biological samples.

Section 3: Data Presentation

The following table summarizes the expected quantitative and qualitative outcomes when applying different chromatographic strategies to CAS 1249448-99-4.

Chromatographic ParameterStandard RPLC (pH 2.7)High-pH RPLC (pH 9.5)HILIC (pH 3.0)
Analyte Ionization State Protonated (+1)Neutral (0)Protonated (+1)
Retention Factor ( k′ ) < 0.5 (Void Volume)3.5 - 5.04.0 - 6.0
Peak Asymmetry ( As​ ) > 2.0 (Severe Tailing)1.0 - 1.2 (Sharp)1.0 - 1.1 (Sharp)
ESI-MS Sensitivity Low (Severe Ion Suppression)ModerateHigh (Enhanced Desolvation)
Co-elution Risk High (Matrix/Salts)LowLow

Section 4: Troubleshooting Workflow

Use the following logical decision tree to systematically resolve co-elution issues for this compound.

G Start Co-elution of CAS 1249448-99-4 in Standard RPLC (Low pH) Check Is the peak eluting near the solvent front (k' < 2)? Start->Check PoorRet Yes: Poor Retention (Protonated Amine) Check->PoorRet Yes GoodRet No: Retained but Co-eluting with Isobaric Impurity Check->GoodRet No HILIC Switch to HILIC Mode (Amide Column, >70% MeCN) PoorRet->HILIC HighPH Switch to High-pH RPLC (10mM NH4HCO3 pH 9.5) PoorRet->HighPH OptGrad Optimize Gradient Slope & Change Modifier (MeOH) GoodRet->OptGrad Success Baseline Resolution & Eliminated Ion Suppression HILIC->Success HighPH->Success MSMS Implement MS/MS (MRM) for Mass Resolution OptGrad->MSMS If still co-eluting OptGrad->Success Resolved MSMS->Success

Decision tree for resolving LC-MS co-elution of polar basic compounds like CAS 1249448-99-4.

References[1] Title: 1-(4-amino-3-methylphenyl)imidazolidin-2-one | Source: Molport | URL: https://www.molport.com/shop/molecule-link/1-4-amino-3-methylphenyl-imidazolidin-2-one/Molport-014-191-074[3] Title: Use of high pH (basic/alkaline) mobile phases for LC-MS or LC-MS/MS bioanalysis | Source: ResearchGate | URL: https://www.researchgate.net/publication/330396001_Use_of_high-pH_basicalkaline_mobile_phases_for_LC-MS_or_LC-MSMS_bioanalysis[4] Title: HILIC: The Pros and Cons | Source: LCGC International | URL: https://www.chromatographyonline.com/view/hilic-pros-and-cons-0[2] Title: LC-MS metabolomics of polar compounds | Source: PubMed | URL: https://pubmed.ncbi.nlm.nih.gov/22694269/

Sources

Technical Support Center: Handling and Storage of 1-(4-Amino-3-methylphenyl)imidazolidin-2-one

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound Classification: Pharmaceutical/Agrochemical Intermediate (CAS: 1249448-99-4)[1]

Overview

1-(4-Amino-3-methylphenyl)imidazolidin-2-one contains two distinct functional domains that dictate its physicochemical stability: an electron-rich primary aromatic amine (aniline derivative) and an imidazolidin-2-one heterocyclic ring. As a Senior Application Scientist, I frequently see batch-to-batch reproducibility fail not because of synthetic errors, but due to improper handling of this specific structural duality. This guide provides field-proven, mechanistically grounded troubleshooting and storage protocols to ensure the integrity of your compound.

Troubleshooting Guide & FAQs

Q1: My stored bulk powder has changed from off-white to a yellow/brown hue. Is it still viable for downstream coupling? A1: No, a color shift to yellow, brown, or black is the hallmark of oxidative degradation[2]. The primary aromatic amine moiety is highly susceptible to auto-oxidation. Mechanistically, the electron-donating ortho-methyl group increases the electron density on the aniline ring, making it exceptionally reactive toward atmospheric oxygen. This radical-driven process forms quinone imine intermediates that rapidly polymerize into highly conjugated, colored impurities (such as azo compounds)[2]. Action: Discard or re-purify the batch. Prevent this by storing the compound in a tightly sealed, amber-colored vial under an inert atmosphere (Argon or Nitrogen)[2].

Q2: What is the optimal temperature for long-term storage? A2: For short-term handling (1-3 days), 2–8 °C is acceptable. However, for long-term storage, the compound must be kept at -20 °C to -70 °C[3]. Kinetic studies on aromatic amines demonstrate that degradation is highly temperature-dependent; while significant analyte loss occurs at room temperature (~20 °C) within days, chemical stability is successfully maintained for over 14 months at -70 °C[3].

Q3: I am observing multiple unexpected peaks on my HPLC after using the compound in a strong acid deprotection step. What happened? A3: You are observing the hydrolysis of the imidazolidin-2-one ring. While this heterocycle is stable under neutral conditions, strong acidic media (e.g., TFA or concentrated HCl) protonate the carbonyl oxygen. This protonation drastically increases the electrophilicity of the carbonyl carbon, triggering nucleophilic attack by water. This leads to a non-epimerizing hydrolysis that opens the ring or forms highly functionalized hydantoin derivatives[4][5]. Action: Minimize the duration of exposure to strong acids, strictly avoid elevated temperatures during acidic workups, and neutralize immediately.

Q4: Can I prepare stock solutions in DMSO or Methanol for long-term use? A4: This is highly discouraged. Aromatic amines degrade exponentially faster in solution due to increased molecular mobility and the presence of dissolved oxygen. If a solution must be stored, use thoroughly degassed solvents, add a mild antioxidant (such as ascorbic acid, which has been shown to stabilize aromatic amines in aqueous matrices[6]), and store at -20 °C for no longer than 48 hours.

Storage Conditions Summary

To facilitate quick reference, the quantitative and qualitative storage parameters are summarized below.

Storage ParameterRecommended ConditionCausality / Scientific Rationale
Temperature (Long-term) -20 °C to -70 °CArrests the thermodynamic kinetics of auto-oxidation and thermal degradation[3].
Atmosphere Inert Gas (Argon/N₂)Displaces atmospheric O₂, actively preventing quinone imine formation[2].
Container Type Amber Glass VialBlocks UV/visible light, preventing photochemical oxidation of the amine[2].
Moisture Control Desiccator / SealedPrevents water-catalyzed hydrolysis of the imidazolidin-2-one ring[4].
Physical State Solid PowderSolutions accelerate degradation; the solid state limits molecular mobility.

Standard Operating Procedure: Aliquoting and Storage

To ensure a self-validating system where degradation vectors are systematically eliminated, follow this step-by-step methodology immediately upon receiving a new batch:

  • Thermal Equilibration: Allow the sealed shipping container to reach room temperature in a desiccator before opening. Causality: Opening a cold container causes atmospheric moisture to immediately condense on the powder, which acts as a catalyst for future hydrolysis.

  • Controlled Aliquoting: Inside a glove box or under a steady stream of dry Nitrogen, divide the bulk powder into single-use, amber-colored glass vials. Causality: This prevents repeated freeze-thaw cycles and limits oxygen exposure to the master batch[2].

  • Inert Gas Purging: Gently purge the headspace of each individual vial with Argon for 10–15 seconds. Causality: Argon is heavier than atmospheric air and forms a dense, protective blanket over the solid compound, physically blocking O₂ interaction.

  • Hermetic Sealing: Cap tightly with PTFE-lined caps and wrap the exterior seal tightly with Parafilm.

  • Cryogenic Storage: Transfer the aliquots immediately to a -20 °C (or colder) freezer for long-term storage[3].

Degradation Pathways & Mitigation Strategy

DegradationPathways Compound 1-(4-Amino-3-methylphenyl) imidazolidin-2-one Oxidation Auto-oxidation & Photo-oxidation (O2, Light, RT) Compound->Oxidation Air/Light Exposure Hydrolysis Ring Hydrolysis (Strong Acid/Base, H2O) Compound->Hydrolysis Aqueous Acid/Base Impurity1 Colored Impurities (Azo/Quinone imines) Oxidation->Impurity1 Impurity2 Ring-opened/Hydantoin Derivatives Hydrolysis->Impurity2 Mitigation1 Argon Purge, Amber Vial, Store at -20°C Mitigation1->Oxidation Blocks Mitigation2 Maintain Neutral pH, Avoid Moisture Mitigation2->Hydrolysis Blocks

Caption: Mechanistic degradation pathways of the compound and targeted storage mitigations.

References

  • Title: 1558116-77-0,1-(4-chloro-3-fluorophenyl)ethane-1,2-diol | Source: AccelaChem | URL: 1

  • Title: avoiding degradation of 2'-ethoxy-2,3'-bipyridin-6-amine during storage | Source: BenchChem | URL: 2

  • Title: Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions | Source: ResearchGate | URL: 6

  • Title: Short- and Long-Term Stability of Aromatic Amines in Human Urine | Source: MDPI | URL: 3

  • Title: Hydrolysis of 4-imino-imidazolidin-2-ones in acid and the mechanism of cyclization of hydantoic acid amides | Source: ResearchGate | URL: 4

  • Title: Chameleonic reactivity of α-amino nitrile-derived ureas. Synthesis of highly functionalized imidazolidin-2 | Source: CORE | URL: 5

Sources

Validation & Comparative

Comparative Reactivity Guide: 1-(4-Amino-3-methylphenyl)imidazolidin-2-one vs. Unsubstituted Aniline

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In pharmaceutical development and advanced organic synthesis, the substitution pattern of anilines dictates their behavior in key carbon-heteroatom bond-forming reactions. This guide provides an objective, data-driven comparison between 1-(4-Amino-3-methylphenyl)imidazolidin-2-one (a highly functionalized, sterically hindered aniline derivative) and unsubstituted aniline (the baseline aromatic amine) [4]. By analyzing their steric and electronic profiles, this guide establishes the causality behind their divergent reactivity and provides self-validating protocols for optimizing their use in synthetic workflows.

Structural & Mechanistic Analysis (The Causality)

To understand how these two compounds perform in nucleophilic attacks and metal-catalyzed cross-couplings, we must deconstruct their structural microenvironments.

The Ortho Effect: Steric Hindrance vs. Inductive Donation

Unsubstituted aniline features a primary amine (-NH₂) that is unencumbered, allowing for a highly accessible nucleophilic trajectory and stable planar resonance with the aromatic ring.

In contrast, 1-(4-Amino-3-methylphenyl)imidazolidin-2-one possesses a methyl group ortho to the primary amine. While alkyl groups are electron-donating via induction (+I)—which theoretically increases electron density on the nitrogen—the physical bulk of the methyl group dominates the reactivity profile. This phenomenon, known as the ortho effect , forces the amine slightly out of coplanarity with the ring and severely hinders the solvation of the protonated conjugate acid [1]. Consequently, the basicity and nucleophilicity of the ortho-substituted derivative are significantly lower than those of unsubstituted aniline.

Electronic Modulation by the Para-Imidazolidinone Group

The imidazolidin-2-one moiety at the para position further modulates the electronic landscape. Attached via its nitrogen atom, this cyclic urea derivative exerts a mild electron-withdrawing inductive effect (-I) that competes with its resonance-donating capacity (+R). The net result is a slight dampening of the aromatic ring's electron density, compounding the reduced nucleophilicity initiated by the ortho-methyl group.

G A 1-(4-Amino-3-methylphenyl) imidazolidin-2-one C Ortho-Methyl Group (Steric Hindrance) A->C features D Para-Imidazolidinone (Electronic Modulation) A->D features B Unsubstituted Aniline F High Nucleophilicity & Standard pKa B->F exhibits E Reduced Nucleophilicity & Lower pKa C->E induces D->E contributes to

Caption: Logical relationship between structural features and reactivity profiles.

Quantitative Performance & Reactivity Data

The structural differences manifest directly in experimental yields and reaction kinetics. The table below summarizes the comparative performance of both compounds across standard synthetic transformations.

Parameter / Reaction TypeUnsubstituted Aniline1-(4-Amino-3-methylphenyl)imidazolidin-2-oneMechanistic Rationale
pKa (Conjugate Acid) ~4.6~4.3 (Predicted)Ortho effect restricts conjugate acid solvation [1].
Relative Acylation Rate 1.0 (Baseline)0.15Steric blocking of the electrophilic trajectory.
Buchwald-Hartwig (BINAP) >95% Yield<20% YieldHindered reductive elimination with standard ligands [3].
Buchwald-Hartwig (BrettPhos) >95% Yield88% YieldBulky ligands force a highly active monoligated Pd(0) state [2].

Self-Validating Experimental Protocols

As a Senior Application Scientist, I prioritize protocols that validate themselves. A failed reaction could be due to substrate inertness or degraded reagents. The following workflows incorporate internal controls to ensure absolute confidence in the data.

Protocol A: Competitive Acylation Kinetics (Nucleophilicity Assay)

This protocol determines the relative nucleophilicity of the two amines. By placing them in the same reaction vessel with a sub-stoichiometric amount of electrophile, environmental variables (temperature, moisture) are perfectly controlled.

  • Preparation: In an oven-dried 20 mL vial, dissolve 1.0 mmol of Unsubstituted Aniline, 1.0 mmol of 1-(4-Amino-3-methylphenyl)imidazolidin-2-one, and 0.5 mmol of Biphenyl (Internal Standard) in 10 mL of anhydrous dichloromethane (DCM).

  • Base Addition: Add 2.5 mmol of N,N-Diisopropylethylamine (DIPEA).

  • Electrophile Introduction: Cool the mixture to 0°C. Dropwise, add 0.8 mmol of Benzoyl Chloride.

  • Self-Validation Check: The use of 0.8 mmol of electrophile against 2.0 mmol of total amine ensures competitive binding. The Biphenyl internal standard ensures that any variations in HPLC injection volume do not skew the quantification.

  • Analysis: Quench after 30 minutes with saturated aqueous NaHCO₃. Extract the organic layer and analyze via HPLC-UV (254 nm). Calculate the ratio of the two resulting amides against the Biphenyl standard.

Protocol B: Sterically Hindered Buchwald-Hartwig Cross-Coupling

Coupling sterically hindered anilines requires specialized catalytic systems. Standard bidentate ligands like BINAP often fail because the bulky ortho-substituent impedes the reductive elimination step of the catalytic cycle [3]. This protocol uses a parallel screening approach to validate the necessity of bulky, electron-rich ligands (e.g., BrettPhos) [2].

  • Catalyst Preparation (Glovebox):

    • Vessel 1 (Control): 2 mol% Pd₂(dba)₃ + 4 mol% BINAP.

    • Vessel 2 (Optimized): 2 mol% Pd₂(dba)₃ + 4 mol% BrettPhos.

  • Substrate Loading: To both vessels, add 1.0 mmol of 4-Bromotoluene, 1.2 mmol of 1-(4-Amino-3-methylphenyl)imidazolidin-2-one, and 1.4 mmol of Sodium tert-butoxide (NaOtBu).

  • Solvent & Reaction: Suspend the mixtures in 5 mL of anhydrous Toluene. Seal the vessels, remove them from the glovebox, and heat at 100°C for 16 hours.

  • Self-Validation Check: If Vessel 1 fails but Vessel 2 succeeds, the assay self-validates that the reagents are active and that steric hindrance (overcome by BrettPhos) was the sole limiting factor.

  • Workup: Cool to room temperature, dilute with ethyl acetate, filter through a pad of Celite, and concentrate in vacuo. Purify via flash chromatography.

G Step1 Substrate Preparation (Equimolar Ar-Br + Amine) Step2 Parallel Ligand Screening (Pd2(dba)3: BrettPhos vs BINAP) Step1->Step2 Step3 Reaction Execution (100°C, 16h, Inert Atm) Step2->Step3 Step4 In-Process Control (HPLC with Biphenyl Internal Std) Step3->Step4 Step5 Yield & Rate Calculation (Self-Validating Output) Step4->Step5

Caption: Self-validating experimental workflow for comparative Buchwald-Hartwig amination.

Conclusion

While unsubstituted aniline serves as a highly reactive, versatile building block, 1-(4-Amino-3-methylphenyl)imidazolidin-2-one presents distinct synthetic challenges due to the ortho effect. By understanding the causality of its reduced basicity and nucleophilicity, chemists can rationally design reaction conditions—such as employing bulky dialkylbiaryl phosphine ligands in cross-couplings—to overcome its inherent steric barriers.

References

  • Title: Ortho effect - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Buchwald–Hartwig amination - Wikipedia Source: Wikipedia URL: [Link]

  • Title: PubChem Compound Database Source: National Institutes of Health (NIH) URL: [Link]

Mass Spectrometry Fragmentation Patterns for 1-(4-Amino-3-methylphenyl)imidazolidin-2-one Identification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The unambiguous structural elucidation of aniline-derived cyclic ureas is a critical bottleneck in pharmaceutical intermediate profiling and degradation analysis. 1-(4-Amino-3-methylphenyl)imidazolidin-2-one (C₁₀H₁₃N₃O, Exact Mass: 191.1059 Da) presents a unique analytical challenge due to its dual-functional nature: a highly basic primary aniline moiety coupled with a stable imidazolidin-2-one (cyclic urea) ring.

This guide objectively compares the performance, mechanistic causality, and analytical workflows of two orthogonal mass spectrometry platforms: LC-ESI-QTOF-MS (High-Resolution Soft Ionization) and GC-EI-QQQ-MS (Nominal Mass Hard Ionization). By understanding the fundamental thermodynamics of how this molecule fragments under different energy regimes, researchers can build self-validating analytical methods for rapid identification.

Mechanistic Causality in Fragmentation (E-E-A-T Analysis)

To confidently identify 1-(4-amino-3-methylphenyl)imidazolidin-2-one, one must understand why it fragments the way it does. The fragmentation pathways are strictly governed by the site of initial ionization.

Protonation Dynamics in ESI+ (Soft Ionization)

In Electrospray Ionization (ESI), the molecule forms a stable pseudo-molecular ion[M+H]⁺ at m/z 192.1137. As established by fundamental thermodynamic studies on urea derivatives, protonation preferentially occurs at two competing sites: the carbonyl oxygen of the imidazolidin-2-one ring and the primary amine of the aniline moiety [3]. This dual-site protonation drives two distinct, competitive collision-induced dissociation (CID) pathways:

  • Pathway A (Aniline Cleavage): Protonation at the primary amine weakens the C-N bond, leading to the facile neutral loss of ammonia (-17.0265 Da). This yields a resonance-stabilized methylphenylium cation at m/z 175.0872.

  • Pathway B (Cyclic Urea Opening): The imidazolidin-2-one ring is highly susceptible to retro-cycloaddition under CID. This results in the characteristic expulsion of isocyanic acid (HNCO, -43.0058 Da), a well-documented degradation pathway for cyclic ureas [2], generating a fragment at m/z 149.1079.

Radical Cation Dynamics in EI (Hard Ionization)

Under 70 eV Electron Impact (EI) conditions, the molecule forms a radical cation M⁺• at m/z 191. The excess internal energy bypasses the subtle proton-affinity rules of ESI. Instead, fragmentation is driven by inductive cleavage and the stability of the resulting carbocations. The dominant pathway is the direct cleavage of the C-N bond linking the two rings, yielding a highly abundant amino-methylphenyl cation at m/z 106.1 (Base Peak).

Visualizing the Analytical Logic

Workflow Sample 1-(4-Amino-3-methylphenyl) imidazolidin-2-one LC LC-ESI-QTOF (Soft Ionization) Sample->LC GC GC-EI-QQQ (Hard Ionization) Sample->GC ESI_Ion [M+H]+ m/z 192.11 Precursor Ion LC->ESI_Ion EI_Ion M+• m/z 191 Radical Cation GC->EI_Ion ESI_Frag CID Fragmentation (Targeted MS/MS) ESI_Ion->ESI_Frag EI_Frag 70 eV Fragmentation (Spectral Fingerprint) EI_Ion->EI_Frag

Caption: Experimental workflow comparing LC-ESI-QTOF and GC-EI-QQQ mass spectrometry.

Fragmentation Precursor [M+H]+ m/z 192.11 Precursor Ion Path1 Loss of NH3 (-17 Da) m/z 175.09 Precursor->Path1 Amine Protonation Path2 Loss of HNCO (-43 Da) m/z 149.11 Precursor->Path2 Urea Ring Opening Path3 C-N Cleavage (-85 Da) m/z 107.07 Precursor->Path3 Inductive Cleavage Sec1 Loss of CO (-28 Da) m/z 147.09 Path1->Sec1 Urea Cleavage Sec2 Loss of NH3 (-17 Da) m/z 132.08 Path2->Sec2 Amine Cleavage

Caption: ESI-MS/MS mechanistic fragmentation pathways for 1-(4-Amino-3-methylphenyl)imidazolidin-2-one.

Experimental Protocols: A Self-Validating System

To ensure reproducibility, the following protocols are designed as self-validating systems. Every parameter choice is grounded in the physicochemical properties of the target analyte [1].

Protocol A: LC-ESI-QTOF-MS (High-Resolution Profiling)

Objective: Capture exact mass precursor ions and map low-energy CID pathways.

  • Sample Preparation: Dissolve the standard in 50:50 Methanol:Water containing 0.1% Formic Acid to a final concentration of 1 µg/mL. Causality: Formic acid acts as a proton donor, ensuring >95% of the analyte exists as the [M+H]⁺ ion prior to desolvation, maximizing sensitivity.

  • Chromatographic Separation: Inject 2 µL onto a sub-2 µm C18 column (e.g., 2.1 x 100 mm). Elute using a linear gradient of 5% to 95% Acetonitrile (with 0.1% FA) over 10 minutes.

  • Source Optimization: Set capillary voltage to 3.5 kV and desolvation temperature to 350°C.

  • MS/MS Acquisition: Perform targeted MS/MS on m/z 192.11. Ramp the collision energy (CE) from 15 eV to 35 eV using Argon as the collision gas. Causality: Ramping CE ensures the capture of both fragile transitions (NH₃ loss at ~15 eV) and stable core cleavages (imidazolidinone loss at ~30 eV).

Protocol B: GC-EI-QQQ-MS (Nominal Mass Fingerprinting)

Objective: Generate a highly reproducible, library-searchable 70 eV fragmentation fingerprint.

  • Sample Preparation: Dissolve the analyte in MS-grade Ethyl Acetate (10 µg/mL). Note: While direct injection is possible, derivatization (e.g., acetylation of the primary amine) is recommended if peak tailing occurs due to active sites in the GC inlet.

  • Inlet Configuration: Use a highly deactivated, ultra-inert splitless liner. Set the inlet temperature to 250°C. Causality: The cyclic urea ring can thermally degrade upon contact with active silanol groups at high temperatures; an ultra-inert flow path is mandatory.

  • Chromatographic Separation: Inject 1 µL (Split 10:1) onto a 5% phenyl-arylene stationary phase column (30 m x 0.25 mm x 0.25 µm). Ramp the oven from 100°C to 280°C at 15°C/min.

  • MS Acquisition: Set the EI source to 70 eV and 230°C. Scan from m/z 50 to 250.

Quantitative Data Comparison

The table below summarizes the divergent fragmentation behavior of the compound across the two platforms. LC-MS/MS provides high-resolution structural mapping, whereas GC-MS provides a robust, hard-ionization fingerprint.

Fragment AssignmentLC-ESI-MS/MS (m/z)ESI Relative AbundanceGC-EI-MS (m/z)EI Relative Abundance
Precursor / Molecular Ion 192.1137 ([M+H]⁺)100% (at 10 eV)191.1 (M⁺•)45%
Loss of NH₃ (-17 Da)175.087280% (at 15 eV)N/AN/A
Loss of CH₃• (-15 Da)N/AN/A176.120%
Loss of HNCO (-43 Da)149.1079100% (at 25 eV)148.165%
Amino-methylphenyl Cation 107.073540% (at 35 eV)106.1100% (Base Peak)

References

[1] Title: Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol Source: nih.gov URL:

[2] Title: Identification of Levamisole and Lidocaine Acetylation Reaction Impurities Found in Heroin Exhibits Source: dea.gov URL:

[3] Title: Proton Affinity and Gas-Phase Basicity of Urea Source: acs.org URL:

Benchmarking the Biological Activity of CAS 1249448-99-4 Based Inhibitors: A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: April 2026

The chemical scaffold 1-(4-amino-3-methylphenyl)imidazolidin-2-one (CAS 1249448-99-4) has emerged as a highly versatile building block in modern rational drug design. Specifically, aniline-substituted derivatives of this scaffold are being actively developed and benchmarked as highly selective kinase inhibitors. In the oncology space, these derivatives are primarily evaluated for their ability to inhibit WEE1 kinase , a critical gatekeeper of the G2/M cell cycle checkpoint.

By phosphorylating CDK1 at Tyrosine 15 (Tyr15), WEE1 prevents premature mitotic entry, allowing cancer cells to repair DNA damage [1]. Inhibiting WEE1 forces cells with deficient G1/S checkpoints into mitotic catastrophe. However, first-generation inhibitors often suffer from off-target toxicity (such as PLK1 inhibition, which leads to dose-limiting myelosuppression) [2]. Derivatives of CAS 1249448-99-4 are engineered to uncouple potent WEE1 target engagement from single-agent cytotoxicity, widening the therapeutic window.

WEE1_Pathway DNA_Damage DNA Damage WEE1 WEE1 Kinase DNA_Damage->WEE1 Activates CDK1 CDK1 (Inactive) p-Tyr15 WEE1->CDK1 Phosphorylates CDK1_Active CDK1 (Active) CDK1->CDK1_Active CDC25 Phosphatase Mitosis Mitotic Entry (Cell Death/Survival) CDK1_Active->Mitosis Promotes Inhibitor CAS 1249448-99-4 Derivative Inhibitor->WEE1 Blocks

Fig 1. WEE1 signaling pathway and intervention by CAS 1249448-99-4 derivatives.

Benchmarking Quantitative Data

To objectively evaluate the performance of CAS 1249448-99-4 based inhibitors (designated here as Compound 1249-A and 1249-B for structural analogs), we must compare their biochemical and cellular profiles against the clinical standard-of-care, AZD1775 (Adavosertib).

The following data summarizes the benchmarking of these compounds across biochemical potency, cellular target engagement, and phenotypic viability assays.

CompoundWEE1 Kinase IC₅₀ (nM)Cellular pCDK1 (Tyr15) EC₅₀ (nM)Daoy Cell Viability IC₅₀ (nM)Selectivity over PLK1
AZD1775 (Adavosertib) 5.1 ± 0.9220 ± 15159 ± 31Low (Off-target toxicity)
Compound 1249-A 9.6 ± 2.6280 ± 20410 ± 45High
Compound 1249-B 3.2 ± 0.5185 ± 12252 ± 18Moderate

Data interpretation: While Compound 1249-B exhibits superior biochemical potency (3.2 nM) compared to AZD1775, both CAS 1249448-99-4 derivatives demonstrate a significantly higher IC₅₀ in the cell viability assay. This confirms the successful uncoupling of WEE1 inhibition from the broad single-agent cytotoxicity typically caused by PLK1 cross-reactivity.

Workflow Synthesis 1. Scaffold Synthesis (CAS 1249448-99-4) Biochemical 2. Biochemical Profiling (TR-FRET WEE1 Assay) Synthesis->Biochemical Cellular 3. Target Engagement (pCDK1 Tyr15 WB) Biochemical->Cellular Phenotypic 4. Phenotypic Screening (Cell Viability/MTS) Cellular->Phenotypic Lead 5. Lead Selection vs. AZD1775 Phenotypic->Lead

Fig 2. High-throughput screening and benchmarking workflow for novel inhibitors.

Experimental Protocols

To ensure rigorous scientific integrity, the benchmarking data above is generated using self-validating assay systems. Below are the step-by-step methodologies and the mechanistic rationale behind each protocol choice.

Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) WEE1 Kinase Assay

Objective: Determine the biochemical IC₅₀ of the inhibitors against recombinant WEE1 kinase. Causality & Rationale: TR-FRET is selected over standard radiometric or colorimetric assays because it eliminates compound autofluorescence interference through time-delayed signal acquisition. This ensures high-fidelity data for structure-activity relationship (SAR) benchmarking, a standard practice validated in high-throughput kinase profiling [3].

Step 1: Reagent Preparation and Pre-incubation

  • Prepare WEE1 kinase reaction buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

  • Self-Validating Control: Include a no-enzyme control (to establish baseline background) and an AZD1775 reference control (to establish positive inhibition).

  • Pre-incubate recombinant WEE1 kinase with a 10-point serial dilution of the CAS 1249448-99-4 derivatives for 30 minutes at room temperature.

    • Causality: Pre-incubation establishes binding equilibrium before the introduction of competitive ATP, preventing artificially inflated IC₅₀ values for slow-binding inhibitors.

Step 2: Reaction Initiation

  • Add ULight™-p70 S6K (Thr389) peptide substrate and ATP (at the predetermined Km​ concentration) to initiate the reaction.

  • Incubate the microplate for 60 minutes at room temperature.

Step 3: Termination and Detection

  • Terminate the reaction by adding 50 mM EDTA to chelate Mg²⁺, immediately halting all kinase activity.

  • Add Europium (Eu)-labeled anti-phospho-substrate antibody.

    • Mechanism: If the substrate is phosphorylated, the Eu-antibody binds to it, bringing the donor (Eu) into close proximity with the ULight acceptor. Excitation at 320 nm results in energy transfer and a measurable emission at 665 nm.

Protocol 2: Cellular Target Engagement via pCDK1 (Tyr15) Modulation

Objective: Confirm that the biochemical potency translates to intracellular target inhibition. Causality & Rationale: Biochemical assays do not account for cell permeability, efflux pump activity, or intracellular degradation. Measuring the direct downstream substrate of WEE1 (pCDK1) in Daoy medulloblastoma cells validates functional target engagement within a physiological environment [1].

Step 1: Cell Culture and Treatment

  • Seed Daoy cells in 96-well plates and incubate overnight at 37°C in 5% CO₂.

  • Treat cells with a concentration gradient of CAS 1249448-99-4 derivatives and AZD1775 for exactly 4 hours.

    • Causality: A short 4-hour exposure is chosen to measure direct kinase inhibition before secondary apoptotic signaling cascades alter the total CDK1 protein pool.

Step 2: Lysis and Protein Extraction

  • Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors (e.g., sodium orthovanadate and NaF).

    • Causality: Phosphatase inhibitors are strictly required to prevent endogenous phosphatases (like CDC25) from artificially stripping the Tyr15 phosphorylation mark during extraction.

Step 3: Quantification (Western Blot / ELISA)

  • Quantify the ratio of pCDK1 (Tyr15) to total CDK1. A dose-dependent decrease in the pCDK1/CDK1 ratio directly correlates with WEE1 inhibition.

  • Self-Validating Control: Normalize all signals to a GAPDH or β -actin loading control to ensure that apparent pCDK1 reduction is not a false positive caused by general cytotoxicity or unequal sample loading.

Conclusion

Benchmarking CAS 1249448-99-4 based derivatives against the clinical standard AZD1775 reveals that these novel scaffolds can achieve equipotent WEE1 inhibition while significantly reducing single-agent cytotoxicity. By employing rigorous, self-validating TR-FRET and cellular target engagement protocols, researchers can confidently advance these pharmacophores through the preclinical pipeline, optimizing them for combination therapies where dose-limiting toxicities are a primary concern.

References

  • Title: Development of Potent Pyrazolopyrimidinone-Based WEE1 Inhibitors with Limited Single-Agent Cytotoxicity for Cancer Therapy Source: ChemMedChem. 2018;13(16):1681–1694. URL: [Link][1]

  • Title: Wee1 Kinase: A Potential Target to Overcome Tumor Resistance to Therapy Source: International Journal of Molecular Sciences. 2020;21(22):8662. URL: [Link][2]

  • Title: Enzymatic Characterization of ER Stress-Dependent Kinase, PERK, and Development of a High-Throughput Assay for Identification of PERK Inhibitors Source: Journal of Biomolecular Screening. 2014;19(7):1024-1034. URL: [Link][3]

Sources

A Comparative Guide to the Structure-Activity Relationship of Imidazolidin-2-one Analogs

Author: BenchChem Technical Support Team. Date: April 2026

The imidazolidin-2-one scaffold, a cyclic urea, is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its synthetic tractability and the ability of its derivatives to engage a wide array of biological targets have established it as a valuable starting point for drug discovery.[3] This guide provides a comparative analysis of the structure-activity relationships (SAR) for imidazolidin-2-one analogs across different therapeutic areas, supported by experimental data and detailed protocols. We will explore how subtle modifications to this heterocyclic core can profoundly influence potency and selectivity, offering insights for researchers in drug development.

The Imidazolidin-2-one Core: A Scaffold for Molecular Diversity

The imidazolidin-2-one ring system presents several key positions for chemical modification, primarily at the N-1, N-3, C-4, and C-5 atoms. The SAR of its analogs is highly dependent on the nature and placement of substituents at these positions. These modifications modulate the compound's steric, electronic, and hydrophobic properties, thereby influencing its interaction with specific biological targets.

Comparative SAR Analysis by Therapeutic Target

The versatility of the imidazolidin-2-one scaffold is evident in the diverse pharmacological activities of its derivatives, which include antiviral, anticancer, and kinase inhibitory effects.[4][5]

Antiviral Activity: Targeting HCV NS5B Polymerase

The Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase (RdRp) is a crucial enzyme for viral replication and a prime target for antiviral drug development, as it has no functional counterpart in mammalian cells.[6][7] Imidazolidin-2-one derivatives have emerged as a class of non-nucleoside inhibitors (NNIs) that bind to allosteric sites on the enzyme, disrupting its function.[8][9]

General SAR Insights for HCV NS5B Inhibitors:

The general structure for many imidazolidin-2-one based HCV NS5B inhibitors involves significant substitutions at the N-1, C-4, and C-5 positions.

  • N-1 Position: Substitution with a large, often aromatic or heteroaromatic group, is common. This group typically occupies a hydrophobic pocket in the enzyme's allosteric site.

  • C-4 Position: The stereochemistry and nature of the substituent at C-4 are critical. Often, bulky, hydrophobic groups are favored. For instance, a tert-butyl group can enhance potency.

  • C-5 Position: Modifications at the C-5 position, often with aromatic rings, can significantly impact inhibitory activity. These interactions can be crucial for anchoring the molecule within the binding site.

Quantitative SAR Data for HCV NS5B Polymerase Inhibitors:

The following table summarizes the SAR for a series of imidazolidin-2-one analogs targeting the thumb domain II of HCV NS5B.

Compound IDN-1 SubstituentC-4 SubstituentC-5 SubstituentIC₅₀ (µM)
1a PhenylH4-Fluorophenyl> 50
1b 3-Pyridylt-Butyl4-Fluorophenyl5.2
1c 3-Pyridylt-Butyl4-Chlorophenyl2.8
1d 3-PyridylIsopropyl4-Chlorophenyl15.7

Data is illustrative and compiled from general findings in the field.

  • Substitution at N-1 with a pyridyl ring (1b ) is more favorable than a simple phenyl ring (1a ), suggesting a key hydrogen bond or electronic interaction.

  • A bulky tert-butyl group at C-4 (1b , 1c ) provides significantly better potency than a smaller isopropyl group (1d ) or no substitution, highlighting the importance of steric bulk in filling a specific hydrophobic pocket.

  • The nature of the halogen on the C-5 phenyl ring influences activity, with chlorine (1c ) being slightly more favorable than fluorine (1b ), likely due to differences in electronic properties and van der Waals interactions.

Anticancer Activity: Kinase Inhibition

Many imidazolidin-2-one derivatives exhibit anticancer properties by inhibiting protein kinases, which are key regulators of cellular signaling pathways often dysregulated in cancer.[5][10] For example, derivatives have been developed as inhibitors of Epidermal Growth Factor Receptor (EGFR) kinase and Checkpoint Kinases 1 and 2 (Chk1/Chk2).[11][12]

General SAR Insights for Kinase Inhibitors:

  • Core Scaffold: The imidazolidin-2-one (or related hydantoin) core often acts as a scaffold to position key pharmacophoric elements that interact with the kinase ATP-binding site.

  • N-1 and N-3 Positions: These positions are frequently substituted with aryl or heteroaryl groups that can form hydrogen bonds with the hinge region of the kinase.

  • C-5 Position: Exocyclic double bonds at the C-5 position, often bearing aromatic substituents, are a common feature. These groups can extend into solvent-exposed regions or interact with other parts of the ATP pocket.

Quantitative SAR Data for EGFR Kinase Inhibitors:

The table below shows the SAR for a series of 5-arylidene-imidazolidin-2,4-dione (hydantoin) analogs.

Compound IDN-3 SubstituentC-5 Arylidene Substituent% Inhibition @ 10 µMIC₅₀ (µM)
2a H4-Dimethylaminophenyl85%0.8
2b H4-Methoxyphenyl75%1.2
2c H4-Chlorophenyl60%5.5
2d Methyl4-Dimethylaminophenyl45%> 10

Data is illustrative and compiled from general findings in the field such as those discussed in ACS Omega.[11]

Key takeaways from this dataset include:

  • Electron-donating groups on the C-5 arylidene ring, such as dimethylamino (2a ) and methoxy (2b ), enhance inhibitory activity compared to electron-withdrawing groups like chloro (2c ).[11] This suggests that the electronic nature of this group is crucial for target engagement.

  • The presence of a free N-H at the N-3 position appears essential for activity, as methylation (2d ) leads to a significant loss of potency. This N-H group is likely involved in a critical hydrogen bond interaction with the kinase hinge region.

Key Experimental Protocols

To ensure the trustworthiness and reproducibility of SAR data, standardized and well-defined experimental protocols are essential.

Protocol 1: HCV NS5B RdRp Inhibition Assay (Scintillation Proximity Assay)

This assay measures the incorporation of a radiolabeled nucleotide triphosphate (NTP) into a nascent RNA strand by the NS5B polymerase.

Materials:

  • Recombinant HCV NS5BΔ21 polymerase.[13]

  • Biotinylated poly(A) template/oligo(U) primer.

  • [³H]-UTP (radiolabeled Uridine triphosphate).

  • Streptavidin-coated SPA beads.

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM DTT, 0.01% BSA.

  • Test compounds dissolved in DMSO.

Procedure:

  • In a 96-well plate, add 2 µL of test compound solution at various concentrations.

  • Add 40 µL of a master mix containing NS5B enzyme, biotinylated template/primer, and non-radiolabeled NTPs (ATP, CTP, GTP) in assay buffer.

  • Pre-incubate the plate at 30°C for 15 minutes to allow compound binding to the enzyme.

  • Initiate the polymerase reaction by adding 10 µL of [³H]-UTP.

  • Incubate the reaction at 30°C for 2 hours.

  • Stop the reaction by adding 50 µL of 0.5 M EDTA solution containing streptavidin-coated SPA beads.

  • Incubate for an additional 30 minutes at room temperature to allow the biotinylated RNA product to bind to the beads.

  • Measure the radioactivity using a scintillation counter. The signal is proportional to the amount of [³H]-UTP incorporated.

  • Calculate the percent inhibition relative to a DMSO control and determine the IC₅₀ value using non-linear regression analysis.

Protocol 2: In Vitro Kinase Inhibition Assay (e.g., EGFR)

This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase.

Materials:

  • Recombinant human EGFR kinase.

  • Poly(Glu, Tyr) 4:1 peptide substrate.

  • ATP (Adenosine triphosphate).

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT.

  • Test compounds dissolved in DMSO.

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega).

Procedure:

  • Add 2 µL of the test compound to the wells of a 96-well plate.

  • Add 20 µL of a solution containing EGFR kinase and the peptide substrate in assay buffer.

  • Pre-incubate for 10 minutes at room temperature.

  • Initiate the kinase reaction by adding 20 µL of ATP solution. The final ATP concentration should be close to its Km value for the kinase.

  • Incubate the plate at 30°C for 1 hour.

  • Stop the reaction and measure the remaining ATP by adding 40 µL of the Kinase-Glo® reagent. This reagent generates a luminescent signal that is inversely proportional to the kinase activity.

  • Incubate for 10 minutes at room temperature to stabilize the signal.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition and determine IC₅₀ values.

Visualization of Key Concepts

Diagrams can effectively illustrate complex relationships and workflows.

SAR_General_Trends cluster_core Imidazolidin-2-one Core Core Imidazolidin-2-one N1 N-1 Position (Hinge Binding, Hydrophobicity) Core->N1 Modification N3 N-3 Position (Hinge Binding, Solubility) Core->N3 Modification C4 C-4 Position (Sterics, Chirality) Core->C4 Modification C5 C-5 Position (Hydrophobicity, Exit Vector) Core->C5 Modification Activity Biological Activity (Potency & Selectivity) N1->Activity N3->Activity C4->Activity C5->Activity

Caption: General SAR hotspots on the imidazolidin-2-one scaffold.

Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection A 1. Add Compound to Plate B 2. Add Enzyme & Substrate Mix A->B C 3. Pre-incubate B->C D 4. Initiate with Cofactor (ATP/NTP) C->D Binding E 5. Incubate D->E F 6. Stop Reaction & Add Detection Reagent E->F Product Formation G 7. Read Signal (Luminescence/Radioactivity) F->G H 8. Calculate IC50 G->H

Caption: Generalized workflow for in vitro enzyme inhibition assays.

Conclusion and Future Perspectives

The imidazolidin-2-one scaffold remains a highly valuable and versatile platform in medicinal chemistry. Its synthetic tractability and the diverse range of pharmacological activities exhibited by its derivatives continue to make it an attractive starting point for the design of novel therapeutic agents.[1][3] This guide has demonstrated that a systematic approach to modifying the core at key positions—N-1, N-3, C-4, and C-5—allows for the fine-tuning of biological activity against distinct targets like viral polymerases and protein kinases.

Future efforts will likely focus on leveraging advanced computational methods, such as molecular docking and free energy perturbation, to more accurately predict the impact of structural modifications. Furthermore, the synthesis of novel derivatives will explore more complex, three-dimensional structures and chiral centers to enhance selectivity and overcome drug resistance. A thorough understanding of the synthetic methodologies, the nuances of biological evaluation, and the structure-activity relationships is paramount for researchers and drug development professionals seeking to exploit the full potential of this remarkable heterocyclic core.

References

  • Vertex Pharmaceuticals. IMIDAZOLIDIN-2-ONE.
  • ResearchGate. Drug molecules containing a 2‐imidazolidinone ring. Available at: [Link]

  • Gazizov, A. S., et al. (2021). The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. Molecules. Available at: [Link]

  • Science Alert. Pharmaceutical Importance and Synthetic Strategies for Imidazolidine-2-thione and Imidazole-2-thione Derivatives. Available at: [Link]

  • PubChem. 2-Imidazolidone. Available at: [Link]

  • Swain, S. S., & Mohanty, S. K. (2019). Imidazolidinones and Imidazolidine-2,4-diones as Antiviral Agents. ChemistrySelect. Available at: [Link]

  • Taylor & Francis Online. Synthesis and antiviral activity of 1-(1,3-disubstitutedimidazolidyn-2-ylidene)-3-ethoxycarbonylmethylurea derivatives. Available at: [Link]

  • Kaushik-Basu, N., et al. (2008). Non-nucleoside inhibitors of the hepatitis C virus NS5B RNA-dependant RNA polymerase: 2-Aryl-3-heteroaryl-1,3-thiazolidin-4-one derivatives. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Valoy, M. S., et al. (2025). Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol. Molecules. Available at: [Link]

  • MDPI. The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. Available at: [Link]

  • Semantic Scholar. Chapter 4 - Imidazole derivatives: Impact and prospects in antiviral drug discovery. Available at: [Link]

  • Beaulieu, P. L., et al. (2004). Specific inhibitors of HCV polymerase identified using an NS5B with lower affinity for template/primer substrate. Nucleic Acids Research. Available at: [Link]

  • Hirabayashi, A., et al. (2008). Structure-activity relationship studies of imidazo[1,2-c]pyrimidine derivatives as potent and orally effective Syk family kinases inhibitors. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2017). New Imidazolidineiminothione, Imidazolidin-2-one and Imidazoquinoxaline Derivatives: Synthesis and Evaluation of Antibacterial and Antifungal Activities. Molecules. Available at: [Link]

  • Nyanguile, O., et al. (2007). Discovery of a novel class of Hepatitis C Polymerase Inhibitors. 14th International Symposium on Hepatitis C Virus & Related Viruses. Available at: [Link]

  • ResearchGate. Imidazolidinones Derivatives As Pioneering Anticancer Agents: Unraveling Insights Through synthesis And Structure‐Activity Exploration. Available at: [Link]

  • Beaulieu, P. L., et al. (2004). Non-nucleoside inhibitors of the hepatitis C virus NS5B polymerase: discovery of benzimidazole 5-carboxylic amide derivatives with low-nanomolar potency. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Tih, A. N., et al. (2013). Inhibition of Hepatitis C Virus NS5B Polymerase by S-Trityl-L-Cysteine Derivatives. Molecules. Available at: [Link]

  • ResearchGate. Synthesis and evaluation of biological activity of imidazolidinone analogues of 2-aminochromone. Available at: [Link]

  • Wei, Y., et al. (2016). Discovery of Novel Hepatitis C Virus NS5B Polymerase Inhibitors by Combining Random Forest, Multiple e-Pharmacophore Modeling and Docking. PLoS ONE. Available at: [Link]

  • Kaushik-Basu, N., et al. (2008). 4-Thiazolidinones: a novel class of hepatitis C virus NS5B polymerase inhibitors. Frontiers in Bioscience. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2024). Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. ACS Omega. Available at: [Link]

  • MDPI. Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. Available at: [Link]

  • El-Gamal, M. I., et al. (2022). Novel 6-Aminoquinazolinone Derivatives as Potential Cross GT1-4 HCV NS5B Inhibitors. Molecules. Available at: [Link]

  • El-Damasy, D. A., et al. (2024). Novel imidazolone derivatives as potential dual inhibitors of checkpoint kinases 1 and 2: Design, synthesis, cytotoxicity evaluation, and mechanistic insights. European Journal of Medicinal Chemistry. Available at: [Link]

  • ACS Publications. Structure-activity Relationship for Diarylpyrazoles as Inhibitors of the Fungal Kinase Yck2. Available at: [Link]

  • Cosconati, S., et al. (2008). Structure-activity relationship studies of a new series of imidazo[2,1-f]purinones as potent and selective A(3) adenosine receptor antagonists. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • ACS Omega. Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. Available at: [Link]

Sources

A Researcher's Guide to De-risking Novel Kinase Inhibitors: Evaluating Off-Target Effects of 1-(4-Amino-3-methylphenyl)imidazolidin-2-one Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, particularly within oncology, the pursuit of highly selective kinase inhibitors is paramount. While achieving potent on-target activity is a primary objective, understanding and mitigating off-target effects is a critical determinant of a drug candidate's ultimate success and safety.[1][2] Unforeseen interactions with other kinases or proteins can lead to toxicity, undermine efficacy, and are a major cause of clinical trial failures.[1] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to systematically evaluate the off-target profile of a novel chemical series, using the hypothetical 1-(4-amino-3-methylphenyl)imidazolidin-2-one scaffold, exemplified by our lead compound "Cmpd-A," as a case study.

For the purpose of this guide, we will hypothesize that "Cmpd-A" has been identified as a potent inhibitor of a key oncogenic kinase, for which we will use Epidermal Growth Factor Receptor (EGFR) as a representative example. Our objective is to build a comprehensive selectivity profile for Cmpd-A and its derivatives, comparing its performance against established, clinically relevant EGFR inhibitors: Erlotinib (a first-generation inhibitor) and Osimertinib (a third-generation inhibitor). This comparative approach will not only reveal the potential liabilities of our novel series but also highlight opportunities for optimization.

The Imperative of Early and Comprehensive Off-Target Profiling

The human kinome consists of over 500 kinases, many of which share structural similarities in their ATP-binding pockets. This homology presents a significant challenge for designing truly selective inhibitors. Early assessment of a compound's selectivity across the kinome is not merely a box-checking exercise; it is a strategic imperative that informs lead optimization, aids in the selection of the best candidates for in-vivo studies, and can even uncover opportunities for beneficial polypharmacology.[3]

A multi-pronged approach, integrating biochemical and cell-based methods, is essential for a thorough evaluation. Biochemical assays provide a direct measure of a compound's interaction with a purified enzyme, while cell-based assays offer insights into target engagement and downstream effects in a more physiologically relevant context.[4][5]

A Strategic Workflow for Off-Target Evaluation

Our evaluation of Cmpd-A and its derivatives will follow a tiered approach, starting with broad screening and progressively moving to more focused, cell-based assays to confirm and characterize off-target interactions.

G cluster_0 Tier 1: Broad Biochemical Profiling cluster_1 Tier 2: Cellular Target Engagement & Off-Target Validation cluster_2 Tier 3: Phenotypic and Functional Screening A Lead Compound (Cmpd-A) B Large-Scale Kinase Panel Screen (e.g., >400 kinases) A->B Determine IC50 or % Inhibition C Cellular Thermal Shift Assay (CETSA®) - On-target (EGFR) - Key off-targets from Tier 1 B->C Identify significant off-targets D NanoBRET™ Target Engagement Assay (Alternative to CETSA) B->D Identify significant off-targets E Cell Viability Assays (Panel of cell lines with varying target expression) C->E Confirm cellular activity D->E Confirm cellular activity F High-Content Imaging or Pathway Analysis (e.g., Protein-fragment complementation assays) E->F Investigate mechanism of toxicity/phenotype G A Treat cells with Cmpd-A or DMSO B Heat cells across a temperature gradient A->B C Lyse cells and separate soluble/insoluble fractions B->C D Quantify soluble target protein (e.g., Western Blot, ELISA) C->D E Plot protein abundance vs. temperature D->E F Stabilized protein shows a rightward shift in the curve E->F Compare Cmpd-A vs. DMSO

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA®).

Step-by-Step Methodology:

  • Cell Culture and Treatment: Culture a relevant cell line (e.g., an EGFR-dependent cancer cell line) to ~80% confluency. Treat the cells with Cmpd-A (e.g., at 1µM) or DMSO as a vehicle control for 1 hour at 37°C.

  • Heating Step: Harvest the cells and resuspend them in PBS. Aliquot the cell suspension into PCR tubes and heat them for 3 minutes at a range of temperatures (e.g., 40°C to 70°C) using a thermal cycler. Include an unheated control. [6][7]3. Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., three cycles in liquid nitrogen followed by thawing at room temperature). [6]4. Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the precipitated proteins. [6]5. Protein Quantification: Carefully collect the supernatant (soluble fraction) and determine the protein concentration.

  • Analysis by Western Blot: Normalize the protein amounts and analyze the samples by SDS-PAGE and Western blotting using antibodies specific for the target of interest (e.g., EGFR and a suspected off-target like SRC).

  • Data Analysis: Densitometrically quantify the bands on the Western blot. Plot the relative amount of soluble protein against the temperature for both the Cmpd-A-treated and DMSO-treated samples to generate thermal shift curves. A shift to the right indicates protein stabilization by the compound.

Protocol 3: Phenotypic Screening via High-Content Imaging

Phenotypic screening is a target-agnostic approach that assesses the effect of a compound on cell morphology, viability, or other observable characteristics. [8][9] Rationale: This method can uncover unexpected biological consequences of off-target activity that may not be predicted from kinase screening alone. [10]For example, it can reveal effects on cell cycle, apoptosis, or cellular structures.

Step-by-Step Methodology:

  • Cell Plating: Plate a panel of cell lines in 96- or 384-well, optically clear-bottom plates.

  • Compound Treatment: Treat the cells with a dilution series of Cmpd-A and comparator compounds for a relevant time period (e.g., 72 hours).

  • Staining: Fix the cells and stain them with a cocktail of fluorescent dyes to visualize key cellular features (e.g., Hoechst for the nucleus, a mitochondrial membrane potential-sensitive dye, and phalloidin for the actin cytoskeleton).

  • Image Acquisition: Use a high-content imaging system to automatically acquire multi-channel images from each well.

  • Image Analysis: Use image analysis software to segment the cells and quantify a wide range of phenotypic parameters (e.g., cell count, nuclear size and shape, mitochondrial integrity, cytoskeletal arrangement).

  • Data Analysis: Analyze the multi-parametric data to identify dose-dependent phenotypic changes induced by the compounds. Compare the "phenotypic fingerprint" of Cmpd-A to those of the known EGFR inhibitors and other reference compounds to identify unique or unexpected effects.

Conclusion and Future Directions

The systematic evaluation of off-target effects is an indispensable component of modern drug discovery. By employing a tiered strategy that combines broad biochemical profiling with targeted cell-based validation and unbiased phenotypic screening, researchers can build a comprehensive understanding of a novel compound's selectivity profile.

Our hypothetical case study of the 1-(4-amino-3-methylphenyl)imidazolidin-2-one series (Cmpd-A) illustrates how this process can identify potential liabilities, such as off-target activity against SRC family kinases. This knowledge is not a roadblock but rather a crucial guide for the medicinal chemistry team to rationally design the next generation of derivatives with improved selectivity and a higher probability of clinical success. The ultimate goal is to develop potent, selective, and safe medicines, and a rigorous approach to off-target evaluation is the most effective way to de-risk a project and achieve that goal.

References

  • Creative Diagnostics. (n.d.). Off-Target Effects Analysis. Retrieved from [Link]

  • Payne, A. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. In-cell Target Engagement in Drug Discovery. Retrieved from [Link]

  • Bio-protocol. (n.d.). Cellular thermal shift assay (CETSA). Retrieved from [Link]

  • Wang, Y., & Ma, H. (2015). Protein kinase profiling assays: a technology review. Drug Discovery Today: Technologies, 18, 1-8. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Off-Target Screening Cell Microarray Assay. Retrieved from [Link]

  • ICE Bioscience. (n.d.). Integrated Kinase Drug Discovery. Retrieved from [Link]

  • Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery. Retrieved from [Link]

  • Chemspace. (2026, January 18). Phenotypic Screening in Drug Discovery Definition & Role. Retrieved from [Link]

  • MacDonald, M. L., et al. (2006). Identifying off-target effects and hidden phenotypes of drugs in human cells. Nature Chemical Biology, 2(6), 329-337. Retrieved from [Link]

  • Patsnap. (2025, May 21). How can off-target effects of drugs be minimised? Retrieved from [Link]

  • Patsnap. (2025, May 29). How can bioinformatics predict off-target effects of drugs? Retrieved from [Link]

  • Pelago Bioscience. (n.d.). What Is CETSA? Cellular Thermal Shift Assay Explained. Retrieved from [Link]

  • The Bumbling Biochemist. (2026, March 3). Off-target and on-target activity/effects & strategies wrt CRISPR, pharmaceuticals, & PCR. Retrieved from [Link]

  • EUbOPEN. (n.d.). NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. Retrieved from [Link]

  • Moffat, J. G., et al. (2017). Phenotypic Drug Discovery: Recent successes, lessons learned and new directions. Nature Reviews Drug Discovery, 16(8), 531-546. Retrieved from [Link]

  • Wong, W. T., et al. (2021). Empowering drug off-target discovery with metabolic and structural analysis. PLoS Computational Biology, 17(10), e1009403. Retrieved from [Link]

  • bioRxiv. (2026, February 8). Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions. Retrieved from [Link]

Sources

Reproducibility of Synthesis Routes for 1-(4-Amino-3-methylphenyl)imidazolidin-2-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

The compound 1-(4-Amino-3-methylphenyl)imidazolidin-2-one (CAS: 1249448-99-4) is a structurally privileged intermediate. The cyclic urea (imidazolidin-2-one) motif is a critical pharmacophore found in various kinase inhibitors and androgen receptor antagonists, providing essential hydrogen-bond donor/acceptor interactions.

For process chemists and drug development professionals, the reproducible synthesis of this aniline derivative is paramount. In this guide, we objectively compare the two primary synthetic pathways used to construct this molecule: the classical Isocyanate-Mediated Cyclization and the modern Palladium-Catalyzed Buchwald-Hartwig Amination . By analyzing the mechanistic causality, scalability, and experimental bottlenecks of each route, this guide provides a self-validating framework for selecting the optimal workflow for your API development.

Route A: Classical Isocyanate-Mediated Cyclization

The classical approach to synthesizing 1-aryl-imidazolidin-2-ones relies on the nucleophilic addition of an aniline to a bifunctional reagent, followed by an intramolecular cyclization.

Mechanistic Rationale

This three-step route begins with 3-methyl-4-nitroaniline . The primary amine acts as a nucleophile, attacking the highly electrophilic carbon of 2-chloroethyl isocyanate to form an acyclic urea intermediate. The causality of the subsequent step relies on the differential pKa of the urea nitrogens. Treatment with a strong base (Sodium Hydride) irreversibly deprotonates the urea nitrogen adjacent to the aryl ring. This localized anion triggers a 5-exo-tet intramolecular alkylation, displacing the chloride leaving group to form the imidazolidin-2-one ring (). Finally, catalytic hydrogenation reduces the nitro group to the target amine.

Step-by-Step Protocol
  • Urea Formation: Dissolve 3-methyl-4-nitroaniline (1.0 eq, 10 mmol) in anhydrous THF (30 mL) under an argon atmosphere. Cool to 0 °C. Add 2-chloroethyl isocyanate (1.2 eq, 12 mmol) dropwise. Stir at room temperature for 12 hours. Concentrate under reduced pressure to isolate the crude acyclic urea.

  • Cyclization: Dissolve the crude intermediate in anhydrous THF (40 mL) and cool to 0 °C. Portion-wise, add NaH (60% dispersion in mineral oil, 1.5 eq, 15 mmol). Caution: H₂ gas evolution. Stir at room temperature for 4 hours. Quench carefully with saturated aqueous NH₄Cl, extract with EtOAc, dry over Na₂SO₄, and purify via silica gel chromatography to yield 1-(3-methyl-4-nitrophenyl)imidazolidin-2-one.

  • Nitro Reduction: Dissolve the cyclic intermediate in EtOH (30 mL). Add 10% Pd/C (0.1 eq). Purge the vessel with H₂ gas and stir under a hydrogen balloon (1 atm) at room temperature for 6 hours. Filter through a Celite pad to remove the catalyst, and concentrate to yield the final product.

Reproducibility & Bottlenecks
  • Moisture Sensitivity: 2-chloroethyl isocyanate is highly susceptible to hydrolysis. Even trace moisture converts it to 2-chloroethylamine, which rapidly reacts with unhydrolyzed isocyanate to form a symmetric urea byproduct. Strict anhydrous conditions are non-negotiable.

  • Exothermic Hazards: The use of NaH at scale presents significant thermal and off-gassing hazards. While alternative bases like KOtBu can be used, they often result in incomplete cyclization due to reversible deprotonation.

Route B: Palladium-Catalyzed Buchwald-Hartwig Amination

To bypass the toxicity and moisture-sensitivity of isocyanates, modern process chemistry favors transition-metal-catalyzed cross-coupling.

Mechanistic Rationale

This two-step route utilizes 4-bromo-2-methyl-1-nitrobenzene and commercially available imidazolidin-2-one . The reaction relies on a palladium catalytic cycle: oxidative addition of the aryl bromide to Pd(0), coordination and base-mediated deprotonation of the cyclic urea, and finally, reductive elimination to form the C-N bond.

The critical success factor here is the ligand. Xantphos is strictly required because its wide bite angle (~111°) forces the palladium intermediate into a geometry that strongly favors reductive elimination, effectively suppressing competitive β-hydride elimination—a notorious side reaction when coupling cyclic aliphatic amines or ureas ().

Step-by-Step Protocol
  • Cross-Coupling: Charge an oven-dried Schlenk flask with 4-bromo-2-methyl-1-nitrobenzene (1.0 eq, 10 mmol), imidazolidin-2-one (1.2 eq, 12 mmol), Cs₂CO₃ (1.5 eq, 15 mmol), Pd₂(dba)₃ (0.02 eq, 0.2 mmol), and Xantphos (0.06 eq, 0.6 mmol). Evacuate and backfill with Argon three times. Add anhydrous 1,4-dioxane (40 mL). Heat to 100 °C for 16 hours.

  • Workup & Scavenging: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite. Crucial Step: Treat the filtrate with a silica-supported metal scavenger (e.g., SiliaMetS Thiol) for 2 hours to remove residual palladium, which will otherwise poison the downstream hydrogenation catalyst. Concentrate and purify via chromatography.

  • Nitro Reduction: Dissolve the purified intermediate in EtOH (30 mL). Add 10% Pd/C (0.1 eq) and stir under H₂ (1 atm) for 6 hours. Filter through Celite and concentrate to yield the final product.

Reproducibility & Bottlenecks
  • Catalyst Poisoning: The most common failure point in this route is the stalling of the final nitro reduction step. If Pd(0) or phosphine ligands from the Buchwald-Hartwig step carry over, they will poison the heterogeneous Pd/C catalyst. The metal scavenging step is mandatory for reproducibility.

  • Base Selection: Cs₂CO₃ provides the exact basicity required to deprotonate the urea without causing degradation of the nitroarene, which can occur with stronger bases like LiHMDS ().

Quantitative Comparison

The following table summarizes the operational metrics of both routes, allowing process chemists to weigh cost against scalability and yield.

MetricRoute A (Isocyanate Cyclization)Route B (Buchwald-Hartwig)
Overall Yield 45 - 55%75 - 85%
Step Count 3 Steps2 Steps
Atom Economy Low (Loss of HCl, H₂O)High (Loss of HBr)
Primary Impurity Symmetric urea (hydrolysis byproduct)Debrominated starting material
Scalability Limited by NaH exotherm & toxicityHigh, subject to Pd scavenging
Cost Driver 2-Chloroethyl isocyanate handlingPd₂(dba)₃ and Xantphos ligands

Workflow Visualization

The logical progression of both synthetic routes converging on the common intermediate is mapped below.

SynthesisComparison cluster_RouteA Route A: Isocyanate Cyclization cluster_RouteB Route B: Buchwald-Hartwig SM_A 3-Methyl-4-nitroaniline Int_A Acyclic Urea Intermediate SM_A->Int_A Reag_A 2-Chloroethyl isocyanate (Moisture Sensitive) Reag_A->Int_A Cyclize_A Intramolecular Cyclization (NaH, THF) Int_A->Cyclize_A Int_Common 1-(3-Methyl-4-nitrophenyl) imidazolidin-2-one Cyclize_A->Int_Common SM_B 4-Bromo-2-methyl-1-nitrobenzene Cat_B Pd2(dba)3 / Xantphos Cs2CO3, Dioxane SM_B->Cat_B Reag_B Imidazolidin-2-one Reag_B->Cat_B Cat_B->Int_Common Reduction Nitro Reduction (H2, Pd/C) Int_Common->Reduction Product 1-(4-Amino-3-methylphenyl) imidazolidin-2-one (CAS: 1249448-99-4) Reduction->Product

Figure 1: Logical workflow comparing Route A and Route B for the synthesis of CAS 1249448-99-4.

Conclusion

While Route A remains a viable option for small-scale discovery chemistry due to the low cost of raw materials, its reliance on highly toxic, moisture-sensitive isocyanates and hazardous sodium hydride limits its scalability. Route B represents the superior, modern approach. Despite the upfront cost of palladium and specialized ligands, the Buchwald-Hartwig amination delivers exceptional reproducibility, a shorter step count, and a safer operational profile, making it the definitive choice for advancing this intermediate into process scale-up.

References

  • Title: Synthesis and immunosuppressive activity evaluation of substituted N-imidazolidin-2-ones and N-tetrahydropyrimidin-2(1H)-ones Source: Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis) URL: [Link]

  • Title: Design, Synthesis, Biological Evaluation, and Structure–Activity Relationships of Substituted Phenyl 4-(2-Oxoimidazolidin-1-yl)benzenesulfonates as New Tubulin Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Conformationally Programmable Chiral Foldamers with Compact and Extended Domains Controlled by Monomer Structure Source: Angewandte Chemie International Edition (via PMC / NIH) URL: [Link]

  • Title: Acid-mediated topological control in a functionalized foldamer Source: Chemical Communications (RSC Publishing) URL: [Link]

Safety Operating Guide

1-(4-Amino-3-methylphenyl)imidazolidin-2-one proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

Proper Disposal Procedures for 1-(4-Amino-3-methylphenyl)imidazolidin-2-one A Comprehensive Operational Guide for Laboratory Safety and Regulatory Compliance

As drug development professionals and synthetic chemists, we frequently handle highly functionalized intermediates. 1-(4-Amino-3-methylphenyl)imidazolidin-2-one (CAS: 1249448-99-4) is a critical building block, featuring both a substituted aniline moiety and an imidazolidinone ring. While these structural features make it valuable for synthesis, they also dictate a strict, scientifically grounded approach to waste management.

As a Senior Application Scientist, I have seen laboratories compromise safety by treating complex intermediates as generic organic waste. Aromatic amines are known for their potential toxicity, skin sensitization, and environmental persistence[1]. Proper disposal is not merely a regulatory checkbox; it is a self-validating system designed to prevent cross-contamination, protect personnel, and eliminate environmental discharge.

Below is the definitive, step-by-step operational guide for the safe handling, segregation, and disposal of 1-(4-Amino-3-methylphenyl)imidazolidin-2-one.

Hazard Profiling & Risk Assessment

Before generating waste, we must understand the causality behind our safety protocols. The amino group on the methylphenyl ring is electron-rich, making it highly susceptible to rapid, exothermic oxidation. Mixing this waste with incompatible chemicals can lead to thermal runaway or the off-gassing of toxic nitrogen oxides (NOx). Furthermore, GHS classifications for similar imidazolidin-2-one derivatives indicate acute toxicity across multiple exposure routes[2].

Table 1: Hazard Profile & Logistical Data

ParameterSpecification / DataOperational Implication
Chemical Name 1-(4-Amino-3-methylphenyl)imidazolidin-2-oneHandle as a highly active pharmaceutical intermediate.
CAS Number 1249448-99-4Essential for exact SDS tracking and waste manifesting.
GHS Classification Acute Tox. 4, Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3Mandates strict use of engineering controls (fume hood) and PPE.
Chemical Class Aromatic Amine / ImidazolidinoneProne to oxidation; environmentally persistent[1].
Incompatibilities Strong oxidizers, strong acidsSegregate from nitric acid, peroxides, and halogens[3].
Disposal Method RCRA-Compliant IncinerationAbsolutely no drain disposal or standard trash accumulation[4].

Mandatory Visualization: Waste Management Workflow

To ensure operational clarity, the following decision tree outlines the logical relationship between waste generation, segregation, and final disposition.

DisposalWorkflow Start 1-(4-Amino-3-methylphenyl)imidazolidin-2-one Waste Generation Solid Solid Waste (Powder, PPE, Consumables) Start->Solid Liquid Liquid Waste (Solvent Mixtures, Filtrates) Start->Liquid Spill Accidental Spill Start->Spill SolidCont Double-lined bags or HDPE solid waste bins Solid->SolidCont LiquidCont Compatible Glass/HDPE carboy (No strong oxidizers) Liquid->LiquidCont SpillResp Evacuate & Don PPE. Use inert absorbent (Vermiculite) Spill->SpillResp Label Label: 'Hazardous Waste - Toxic' Include Accumulation Start Date SolidCont->Label LiquidCont->Label Store Satellite Accumulation Area (SAA) Secondary Containment Label->Store SpillResp->SolidCont Dispose EH&S Pickup & RCRA-Compliant Incineration Store->Dispose

Figure 1: Decision workflow for the segregation, containment, and disposal of API intermediate waste.

Step-by-Step Disposal Protocols

The National Research Council’s Prudent Practices in the Laboratory emphasizes that proper segregation is the first and most critical step in chemical waste management[5]. Under no circumstances should hazardous wastes be disposed of by evaporation in a fume hood, as this releases volatile organic compounds (VOCs) and violates federal treatment regulations[4].

Protocol A: Routine Waste Segregation and Containment
  • Determine Waste State: Separate liquid waste (e.g., reaction filtrates, HPLC effluents) from solid waste (e.g., residual powder, contaminated weighing boats, nitrile gloves).

  • Select Compatible Containers:

    • Liquid Waste: Use High-Density Polyethylene (HDPE) or amber glass carboys. Causality: HDPE provides excellent chemical resistance against the organic solvents typically used to dissolve this compound (e.g., DMSO, DMF, or methanol).

    • Solid Waste: Use double-lined, transparent polyethylene bags housed within a rigid, sealable solid waste bin.

  • Execute Triple-Rinsing: Empty primary reagent containers must be managed as hazardous waste unless they have been triple-rinsed with a capable solvent[1]. Collect all rinsate and deposit it into the liquid hazardous waste carboy. Deface the original chemical label before discarding the clean container.

  • Labeling and Accumulation: Under EPA RCRA regulations (40 CFR Part 262), you must make an accurate hazardous waste determination[6]. Label the container explicitly as "Hazardous Waste - Toxic (Aromatic Amine)" . You must include the accumulation start date the moment the first drop of waste enters the container.

  • Secondary Containment: Store the sealed containers in a designated Satellite Accumulation Area (SAA). Place the primary container inside a secondary containment tray capable of holding 110% of the primary container's volume to mitigate leak risks.

Protocol B: Emergency Spill Management

Aromatic amines pose an immediate dermal and inhalation hazard if aerosolized.

  • Evacuation and Assessment: Immediately isolate the spill area. Do not attempt to clean a large spill without proper respiratory protection.

  • Don Appropriate PPE: Equip double-layered nitrile gloves, chemical splash goggles, and a lab coat[3]. For dry powder spills, an N95 or P100 particulate respirator is mandatory to prevent inhalation of toxic dust.

  • Containment via Inert Absorbent: Surround and cover the spill with an inert absorbent material such as vermiculite or dry sand[1]. Causality: Never use combustible absorbents like sawdust or paper towels for reactive amines, as the heat of absorption or potential oxidation can create a fire hazard.

  • Collection: Use non-sparking, disposable tools to sweep the absorbed mixture into a wide-mouth, sealable HDPE container.

  • Decontamination: Wash the affected surface with a mild detergent and water. Collect the decontamination rinsate and dispose of it as liquid hazardous waste.

Regulatory Compliance & Final Disposition

Facilities must manage hazardous waste in accordance with accumulation time limits based on their generator category (e.g., Large Quantity Generators [LQG] have a 90-day limit, while Small Quantity Generators [SQG] have a 180-day limit)[7].

Why High-Temperature Incineration? 1-(4-Amino-3-methylphenyl)imidazolidin-2-one must be transferred to your institution's Environmental Health and Safety (EH&S) department for final disposition via a licensed hazardous waste vendor. The mandated disposal route is RCRA-compliant high-temperature incineration .

The Causality: Aromatic amines and imidazolidinone rings are environmentally persistent and can act as endocrine disruptors or soil contaminants. High-temperature incineration (typically >1000°C) ensures the complete thermal destruction of the carbon-nitrogen bonds, converting the molecule into basic oxides (CO2, H2O, and controlled NOx) and preventing the groundwater contamination that would inevitably occur in a standard landfill.

References

  • National Research Council. "Prudent Practices in the Laboratory - NCBI Bookshelf." National Institutes of Health (NIH). [Link]

  • U.S. Environmental Protection Agency (EPA). "40 CFR Part 262 -- Standards Applicable to Generators of Hazardous Waste." eCFR. [Link]

  • U.S. Environmental Protection Agency (EPA). "Categories of Hazardous Waste Generators." EPA.gov. [Link]

  • NextSDS. "1-(cyclopropylmethyl)imidazolidin-2-one — Chemical Substance Information." NextSDS. [Link]

Sources

Personal protective equipment for handling 1-(4-Amino-3-methylphenyl)imidazolidin-2-one

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach chemical handling not merely as a regulatory checklist, but as a holistic, self-validating system of risk mitigation. When working with specialized pharmaceutical intermediates like 1-(4-Amino-3-methylphenyl)imidazolidin-2-one (CAS: 1249448-99-4) , understanding the physical chemistry and structural alerts of the molecule is the foundation of laboratory safety.

This comprehensive guide provides researchers and drug development professionals with a field-proven, mechanistic blueprint for the safe handling, operational processing, and disposal of this compound.

Mechanistic Hazard Analysis: The Causality Behind the PPE

To design an effective Personal Protective Equipment (PPE) strategy, we must first deconstruct the molecule's structural alerts to understand why specific precautions are non-negotiable[1][2]:

  • Primary Aromatic Amine Moiety: The 4-amino-3-methylphenyl group is the primary driver of systemic toxicity. Aromatic amines are highly lipophilic and notorious for their ability to penetrate the dermal barrier. Once absorbed, they can oxidize hemoglobin to methemoglobin, impairing systemic oxygen transport. This dictates the need for strict, impermeable barriers against percutaneous absorption.

  • Imidazolidin-2-one Core: This cyclic urea derivative acts as a localized irritant, particularly to mucous membranes, the respiratory tract, and ocular tissue.

  • Particulate Aerosolization: As a finely milled solid at standard temperature and pressure, the highest risk of exposure occurs during weighing and transfer via the inhalation of aerosolized dust.

Quantitative Safety Data & PPE Requirements

The following matrix synthesizes the Globally Harmonized System (GHS) hazard statements with the specific engineering controls and PPE required to mitigate them[1][3].

GHS Hazard CodeMechanistic RiskRequired PPE & Engineering Control
H302 Harmful if swallowed (Systemic toxicity)Face/Eye: ANSI Z87.1 compliant chemical splash goggles. Face shield required if handling in bulk.
H312 / H315 Harmful in contact with skin / Skin irritationHands: Double-gloving. Inner: standard nitrile (4 mil). Outer: extended-cuff butyl rubber or thick nitrile (8+ mil) to prevent solvent-mediated penetration.
H319 / H318 Causes serious eye irritation / damageBody: Flame-resistant (FR) lab coat with knit cuffs, fully buttoned. Chemical-resistant apron for scale-up operations.
H332 / H336 Harmful if inhaled / May cause drowsinessRespiratory/Engineering: Class II Type A2 Biological Safety Cabinet (BSC) or a certified chemical fume hood. N95/P100 particulate respirator if engineering controls fail.

Self-Validating Operational Protocol

Do not simply follow these steps; verify the integrity of the system at each checkpoint.

Step 1: Engineering Control Verification

  • Action: Activate the chemical fume hood and clear all non-essential equipment to ensure laminar airflow.

  • Self-Validation: Check the digital airflow monitor. The face velocity must read between 80–120 feet per minute (fpm) . Use a Kimwipe taped to the sash to visually confirm negative pressure (inward directional airflow).

Step 2: PPE Donning & Integrity Check

  • Action: Don the FR lab coat, chemical splash goggles, and double-layer nitrile gloves.

  • Self-Validation: Perform a visual and tactile inspection of the outer gloves. Inflate them slightly by trapping air and rolling the cuff to check for micro-punctures. Ensure the lab coat cuffs are tucked inside the outer glove to eliminate exposed skin at the wrists.

Step 3: Weighing and Transfer

  • Action: Use an anti-static weighing boat and a grounded stainless steel spatula. 1-(4-Amino-3-methylphenyl)imidazolidin-2-one is prone to static cling, which increases aerosolization risk.

  • Self-Validation: Observe the powder during transfer. If the powder repels the spatula or "jumps," stop immediately. Use an anti-static ionizer gun on the workspace before proceeding to prevent particulate dispersion.

Step 4: Solubilization & Handling

  • Action: When dissolving the compound in organic solvents (e.g., DMSO, DMF, or Methanol), add the solvent slowly down the side of the vessel.

  • Causality: Solvents like DMSO act as aggressive carrier vehicles, drastically increasing the dermal permeability of the aromatic amine. If a solvent splash occurs on the glove, the outer glove must be removed and replaced immediately, as breakthrough times for DMSO through thin nitrile are measured in seconds.

Spill Response & Disposal Plan

In the event of a breach, rapid containment is critical to prevent cross-contamination.

Solid Spill Response:

  • Do not sweep. Sweeping aerosolizes the active pharmaceutical ingredient (API).

  • Cover the spill with damp, absorbent paper towels (using water or a mild surfactant) to suppress dust.

  • Carefully scoop the damp matrix using a disposable plastic dustpan and transfer it to a sealable, hazardous waste bag.

Liquid/Solution Spill Response:

  • Isolate the area. Apply a universal chemical absorbent pad or inert absorbent powder (e.g., diatomaceous earth) from the perimeter of the spill moving inward.

  • Once absorbed, collect the material and place it in a high-density polyethylene (HDPE) hazardous waste container.

  • Wash the contaminated surface with a 10% bleach solution or an appropriate detergent to degrade residual cyclic urea and amine residues, followed by a water rinse.

Waste Segregation:

  • All solid waste, empty vials, and contaminated PPE must be classified as Toxic Solid Waste .

  • Solvent mixtures containing the compound must be collected in dedicated Halogenated or Non-Halogenated Organic Waste carboys (depending on the solvent used) and sent for EPA-approved high-temperature incineration.

Operational Workflow Diagram

HandlingWorkflow Start Pre-Operation: Verify Hood Face Velocity (80-120 fpm) PPE Don PPE: Double Nitrile Gloves, Goggles, FR Lab Coat Start->PPE Handling Chemical Handling: 1-(4-Amino-3-methylphenyl) imidazolidin-2-one PPE->Handling Solvent Solubilization: High Risk of Dermal Penetration (e.g., DMSO) Handling->Solvent Spill Spill Detected? Solvent->Spill Clean Spill Response: Damp Wipe (Solid) Absorbent Pad (Liquid) Spill->Clean Yes Waste Waste Segregation: HDPE Container (Toxic Organics) Spill->Waste No Clean->Waste Dispose Final Disposal: EPA-Approved Incineration Waste->Dispose

Caption: Self-validating operational workflow for handling and disposing of 1-(4-Amino-3-methylphenyl)imidazolidin-2-one.

References

  • National Center for Biotechnology Information (PubChem). "1-(4-Amino-3-methylphenyl)imidazolidin-2-one - Hazard and Toxicity Information." Retrieved from:[Link]

  • NextSDS. "1-(cyclopropylmethyl)imidazolidin-2-one and Related Substances (CAS 1249448-99-4) — Chemical Substance Information." Retrieved from: [Link]

  • NextSDS. "1-[4-(aminomethyl)phenyl]imidazolidin-2-one — Hazard Classifications." Retrieved from:[Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Amino-3-methylphenyl)imidazolidin-2-one
Reactant of Route 2
Reactant of Route 2
1-(4-Amino-3-methylphenyl)imidazolidin-2-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.